Product packaging for Pericosine A(Cat. No.:)

Pericosine A

Cat. No.: B3025926
M. Wt: 222.62 g/mol
InChI Key: AEDMWQPFIPNFCS-UCROKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate is a natural product found in Periconia byssoides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClO5 B3025926 Pericosine A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDMWQPFIPNFCS-UCROKIRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(C(C1Cl)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@H]([C@H]([C@H]([C@H]1Cl)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pericosine A: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a cytotoxic carbasugar-type metabolite produced by the marine-derived fungus Periconia byssoides.[1][2] Isolated from a fungal strain (OUPS-N133) obtained from the gastrointestinal tract of the sea hare Aplysia kurodai, this compound has demonstrated significant in vitro and in vivo antitumor activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, experimental protocols for isolation and bioactivity assessment, and the molecular mechanisms of action of this compound, with a focus on its inhibitory effects on key cancer-related signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Pericosines against Murine P388 Leukemia Cells
CompoundED₅₀ (µg/mL)
This compound0.1
Pericosine B4.0
Pericosine C10.5
Pericosine D3.0
Pericosine E15.5

Data sourced from Yamada et al., 2007.

Table 2: In Vitro Bioactivity of this compound
ActivityCell Line / TargetMeasurementResult
CytotoxicityHuman Breast Cancer (HBC-5)log GI₅₀5.2
CytotoxicityHuman Glioblastoma (SNB-75)Selective and Potent-
Protein Kinase InhibitionEGFR% Inhibition at 100 µg/mL40-70%
Topoisomerase II InhibitionHuman Topoisomerase IIIC₅₀ (mM)100-300

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Isolation of this compound from Periconia byssoides

This protocol is based on the methods described by Yamada et al., 2007.

a. Fungal Cultivation: The fungal strain Periconia byssoides OUPS-N133 is cultured in a suitable medium. A typical medium consists of 1% malt extract, 1% glucose, and 0.05% peptone dissolved in artificial seawater, with the pH adjusted to 7.5. The culture is incubated at 27°C for 4 weeks.

b. Extraction: After the incubation period, the mycelia are separated from the culture broth by filtration. The mycelia are then extracted with ethyl acetate (EtOAc). The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

c. Chromatographic Purification: The crude extract is subjected to a multi-step chromatographic purification process:

  • Gel Filtration: The crude extract is first fractionated by gel filtration chromatography on a Sephadex LH-20 column using a methanol-dichloromethane (1:1) solvent system.

  • Silica Gel Chromatography: The active fractions, identified through bioassay-guided fractionation (e.g., cytotoxicity against P388 cells), are then subjected to silica gel column chromatography. A gradient elution system of dichloromethane-methanol is employed to separate the compounds.

  • Reverse-Phase HPLC: The fraction containing this compound is further purified by reverse-phase preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water solvent system to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound against a cancer cell line (e.g., P388 murine leukemia cells).

a. Cell Plating: Cancer cells are seeded in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

b. Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the different concentrations of this compound and incubated for 48-72 hours.

c. MTT Addition and Incubation: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

d. Formazan Solubilization and Absorbance Measurement: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The ED₅₀ value is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This is a representative protocol for determining the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase.

a. Reaction Mixture Preparation: A reaction mixture is prepared containing a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20), a specific substrate for EGFR (e.g., a poly(Glu, Tyr) peptide), and ATP.

b. Inhibition Assay: Recombinant human EGFR is pre-incubated with various concentrations of this compound for 10-15 minutes at room temperature. The kinase reaction is initiated by the addition of the ATP/substrate mixture.

c. Detection of Kinase Activity: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA). The percentage of inhibition is calculated relative to a control without the inhibitor.

Topoisomerase II Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on human topoisomerase II.

a. Reaction Setup: The assay is typically performed in a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) as the substrate and purified human topoisomerase II enzyme.

b. Inhibition by this compound: The enzyme is pre-incubated with varying concentrations of this compound for a short period before the addition of the DNA substrate.

c. Enzyme Reaction and Termination: The relaxation of the supercoiled DNA by topoisomerase II is allowed to proceed for a set time (e.g., 30 minutes) at 37°C. The reaction is then terminated by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

d. Analysis of DNA Topology: The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K PericosineA This compound PericosineA->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound.

Topoisomerase_II_Inhibition cluster_nucleus Nucleus Supercoiled_DNA Supercoiled DNA Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II Binding Relaxed_DNA Relaxed DNA Topoisomerase_II->Relaxed_DNA Relaxation Replication_Transcription DNA Replication & Transcription Relaxed_DNA->Replication_Transcription Pericosine_A This compound Pericosine_A->Topoisomerase_II Inhibition

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Workflow

Isolation_Workflow Start Start: Periconia byssoides Culture Fermentation Fermentation (4 weeks, 27°C) Start->Fermentation Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Extraction Ethyl Acetate Extraction Mycelia->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Sephadex Sephadex LH-20 (MeOH:CH2Cl2) Crude_Extract->Sephadex Silica_Gel Silica Gel Chromatography (CH2Cl2:MeOH gradient) Sephadex->Silica_Gel RP_HPLC Reverse-Phase HPLC (MeOH:H2O) Silica_Gel->RP_HPLC Pericosine_A Pure this compound RP_HPLC->Pericosine_A

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a metabolite from the marine-derived fungus Periconia byssoides, exhibits potent antitumor activity. Its mechanism of action involves the inhibition of key signaling molecules in cancer progression, namely EGFR and topoisomerase II. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogues. The unique structure and promising biological profile of this compound make it a valuable lead compound for the development of novel anticancer agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation and Structure Elucidation of Pericosine A

This document provides a comprehensive overview of the isolation, structure elucidation, and biological activity of this compound, a potent antitumor metabolite. It is intended to serve as a technical resource, offering detailed experimental protocols, data summaries, and visual representations of key processes and mechanisms.

Introduction

This compound is a unique, naturally occurring carbasugar-type metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2] This compound, possessing a rare hybrid shikimate-polyketide framework, has garnered significant attention in the scientific community due to its potent cytotoxic and antitumor activities.[1][3] Originally isolated from a fungal strain found in the sea hare Aplysia kurodai, this compound has demonstrated significant growth inhibition against various tumor cell lines and shows promise as a lead compound for the development of novel anticancer drugs.[2][4][5] Mechanistic studies have revealed its ability to inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase and human topoisomerase II.[2][4] This guide details the methodologies for its isolation and the spectroscopic techniques used to determine its complex structure.

Isolation of this compound

The isolation of this compound is a multi-step process involving the fermentation of the producing organism, followed by extraction and chromatographic purification. The general workflow is guided by bioactivity assays to track the cytotoxic fractions.[5]

Experimental Protocols

2.1. Producing Organism and Fermentation

  • Organism : The fungal strain Periconia byssoides OUPS-N133, originally isolated from the sea hare, Aplysia kurodai.[3][5]

  • Culture Medium : An artificial seawater medium is prepared containing 1% malt extract, 1% glucose, and 0.05% peptone. The pH of the medium is adjusted to 7.5.[3][5]

  • Fermentation Conditions : The fungal strain is cultured in the prepared medium at 27°C for a period of 4 weeks under static conditions.[5]

2.2. Extraction and Purification

  • Harvesting : After the incubation period, the mycelia are separated from the culture broth by filtration.[5]

  • Extraction : The collected mycelia are extracted with ethyl acetate (AcOEt).[3][5]

  • Initial Fractionation : The resulting AcOEt extract is subjected to gel filtration chromatography using a Sephadex LH-20 column, with a mobile phase of methanol-dichloromethane (MeOH-CH2Cl2) (1:1).[3][5]

  • Silica Gel Chromatography : The active fractions from the gel filtration are pooled and further purified by silica gel column chromatography. A gradient solvent system of CH2Cl2-MeOH is used for elution. The fraction exhibiting the highest cytotoxicity, typically eluted with 10% MeOH in CH2Cl2, is collected.[3][5]

  • Final Purification : The final purification is achieved using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a MeOH-H2O solvent system to yield pure this compound.[5]

Visualization: Isolation Workflow

G Figure 1: Isolation and Purification Workflow for this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungus Periconia byssoides (Strain OUPS-N133) Culture Culture in artificial seawater medium (27°C, 4 weeks) Fungus->Culture Filtration Filtration to separate mycelia Culture->Filtration Extraction Mycelia extraction with Ethyl Acetate (AcOEt) Filtration->Extraction Sephadex Gel Filtration (Sephadex LH-20, MeOH-CH2Cl2) Extraction->Sephadex Silica Silica Gel Chromatography (CH2Cl2-MeOH gradient) Sephadex->Silica Bioactive Fractions HPLC Preparative RP-HPLC (MeOH-H2O) Silica->HPLC Active Fraction (10% MeOH) Pure Pure this compound HPLC->Pure

Caption: Figure 1: Isolation and Purification Workflow for this compound.

Structure Elucidation

The determination of this compound's structure was accomplished through a combination of spectroscopic techniques. Its multi-functionalized cyclohexenoid core with significant torsional strain presented a challenge for complete stereochemical assignment by spectral analysis alone.[3] It was later confirmed that natural this compound exists as an enantiomeric mixture.[6][7]

Experimental Protocols

3.1. Spectroscopic Analysis

  • Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR analyses are conducted to establish the carbon skeleton and the connectivity of protons and carbons.[4][8] NOE (Nuclear Overhauser Effect) experiments are used to infer the relative stereochemistry of the molecule.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

Property Data Reference
Molecular Formula C₈H₁₁ClO₅ [9]
Molecular Weight 222.62 g/mol [9]
IUPAC Name methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate [9]
Appearance Not specified in search results
¹H NMR Data Specific chemical shifts not available in search results [4][8]
¹³C NMR Data Specific chemical shifts not available in search results [4][8]
Mass Spec Data Specific fragmentation not available in search results [2][4]

| IR Data | Specific wavenumbers not available in search results |[2] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves the inhibition of crucial enzymes that regulate cell growth and DNA topology.

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated potent cytotoxicity against murine P-388 leukemia cells and selective growth inhibition against human breast (HBC-5) and glioblastoma (SNB-75) cell lines.[2][5] Furthermore, it has shown significant tumor-inhibitory activity in in vivo studies using mice inoculated with P388 leukemia cells, leading to an increase in survival days.[1][2][5]

Data Presentation

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell Line Activity Metric Value Reference
P388 Murine Lymphocytic Leukemia ED₅₀ 0.1 µg/mL [2]

| Human Cancer Cell Lines (HBC-5, SNB-75) | Selective Growth Inhibition | Significant |[5] |

Mechanism of Action

Mechanistic studies have identified two primary molecular targets for this compound:

  • EGFR Tyrosine Kinase : It inhibits the epidermal growth factor receptor (EGFR) protein kinase, a key component in signaling pathways that promote cell proliferation.[2][4] this compound demonstrated 40-70% inhibition of EGFR at a concentration of 100 µg/mL.[2]

  • Topoisomerase II : It acts as an inhibitor of human topoisomerase II, an enzyme essential for managing DNA tangles and facilitating DNA replication and transcription.[2][4] The IC₅₀ value for this inhibition is reported to be in the range of 100-300 µM.[2]

Visualization: Proposed Mechanism of Action

G Figure 2: Proposed Molecular Targets of this compound cluster_0 Cell Proliferation Pathway cluster_1 DNA Replication & Transcription PericosineA This compound EGFR EGFR Tyrosine Kinase PericosineA->EGFR Inhibits TopoII Topoisomerase II PericosineA->TopoII Inhibits Proliferation Oncogenic Signaling & Cell Proliferation EGFR->Proliferation Activates Apoptosis Inhibition of Cell Growth & Potential Apoptosis DNA_process DNA Topology Management (Replication, Transcription) TopoII->DNA_process Enables

References

Pericosine A: A Marine-Derived Carbasugar with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a unique C7 cyclohexenoid carbasugar, is a marine-derived natural product isolated from the fungus Periconia byssoides. This metabolite has garnered significant attention within the scientific community due to its potent cytotoxic activities against various cancer cell lines. Mechanistic studies have revealed that this compound exerts its anticancer effects through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and topoisomerase II, key players in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical structure, and biological activities. Detailed experimental protocols for its isolation, characterization, and bioassays are presented, alongside a summary of all available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential for therapeutic development.

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. Marine fungi, in particular, have emerged as a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a metabolite produced by the fungus Periconia byssoides, which was first isolated from the sea hare Aplysia kurodai, is a prime example of such a compound.[1][2][3]

This compound belongs to the carbasugar class of compounds, which are carbohydrate analogues where the ring oxygen is replaced by a methylene group.[4] Its unique chemical structure, a hybrid of shikimate and polyketide pathways, contributes to its significant biological activity.[5] This guide aims to provide a detailed technical overview of this compound, focusing on the data and methodologies relevant to researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a C7 cyclohexenoid with the chemical formula C₈H₁₁ClO₅.[6] Its structure has been elucidated through various spectroscopic techniques, including NMR, MS, and IR spectroscopy.[1][2] The absolute stereochemistry of this compound has been a subject of synthetic efforts to confirm its structure.[1][3]

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁ClO₅[6]
Molecular Weight222.62 g/mol [6]
IUPAC Namemethyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohex-1-enecarboxylate[6]
PubChem CID10013825[6]

Biological Activities

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against a variety of cancer cell lines. Notably, it has shown potent activity against murine P388 lymphocytic leukemia cells.[1][3] Studies on its enantiomers have indicated that both the (+)- and (-)-forms exhibit moderate cytotoxicity against p388, L1210, and HL-60 cell lines, with no significant difference in potency observed between them.

Table 2: Cytotoxicity of this compound and Related Compounds

CompoundCell LineED₅₀ (µg/mL)Reference
This compound P3880.1[3]
Pericosine BP3884.0[3]
Pericosine CP38810.5[3]
Pericosine DP3883.0[3]
Pericosine EP38815.5[3]

Furthermore, this compound has demonstrated selective and potent cytotoxicity against human breast cancer (HBC-5) and glioblastoma (SNB-75) cell lines.[2]

Enzyme Inhibition

The mechanism underlying the anticancer activity of this compound involves the inhibition of key enzymes involved in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: this compound has been reported to inhibit the protein kinase activity of EGFR.[1][2][7] EGFR is a crucial receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Its inhibition is a validated strategy in cancer therapy.

  • Topoisomerase II Inhibition: this compound also acts as an inhibitor of human topoisomerase II.[1][2][7] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

  • Glycosidase Inhibition: Interestingly, the (-)-enantiomer of this compound has been found to inhibit α-glucosidase and β-galactosidase with IC₅₀ values of 2.25 mM and 5.38 mM, respectively. The (+)-enantiomer, however, was inactive against these enzymes.

Mechanism of Action: Signaling Pathways

The dual inhibition of EGFR and topoisomerase II by this compound suggests a multi-pronged attack on cancer cells. The inhibition of EGFR disrupts the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. Concurrently, the inhibition of topoisomerase II induces DNA damage, triggering cell cycle arrest and apoptosis.

PericosineA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TopoII Topoisomerase II DNA DNA TopoII->DNA Relaxes DNA supercoils Apoptosis Apoptosis TopoII->Apoptosis DNA->Proliferation PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoII Inhibits

Caption: Signaling pathways affected by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of this compound.

Isolation and Structure Elucidation of this compound

Isolation_Workflow Fungus Culture of Periconia byssoides Extraction Extraction with Ethyl Acetate Fungus->Extraction Filtration Filtration and Concentration Extraction->Filtration Sephadex Sephadex LH-20 Chromatography (MeOH/CH2Cl2) Filtration->Sephadex SilicaGel Silica Gel Chromatography (CH2Cl2/MeOH gradient) Sephadex->SilicaGel HPLC Reverse-Phase HPLC (MeOH/H2O) SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) PureCompound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: General workflow for the isolation of this compound.

A detailed protocol for the isolation of pericosines from Periconia byssoides has been reported.[1] The general steps are as follows:

  • Fungal Culture: The fungus Periconia byssoides OUPS-N133 is cultured in a suitable medium, such as artificial seawater medium containing malt extract, glucose, and peptone, at 27°C for approximately 4 weeks.[1]

  • Extraction: The mycelia are harvested by filtration and extracted with an organic solvent, typically ethyl acetate.[1]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to purify this compound.

    • Gel Filtration: The extract is first passed through a Sephadex LH-20 column using a mixture of methanol and dichloromethane as the eluent.[1]

    • Silica Gel Chromatography: The active fractions are then subjected to silica gel column chromatography with a gradient of dichloromethane and methanol.[1]

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase preparative HPLC using a methanol-water solvent system.[1]

  • Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

EGFR Tyrosine Kinase Assay

The inhibitory effect of this compound on EGFR tyrosine kinase activity can be determined using various commercially available assay kits or by in-house methods. A common method involves measuring the phosphorylation of a synthetic substrate.

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • ELISA-based methods: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based methods: Measuring the amount of ATP consumed during the reaction.

    • Fluorescence-based methods: Using a fluorescently labeled substrate or antibody.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Topoisomerase II Decatenation Assay

The inhibitory activity of this compound against topoisomerase II can be assessed by a decatenation assay using kinetoplast DNA (kDNA) as a substrate.

  • Reaction Mixture: The reaction mixture contains topoisomerase II, kDNA (which is a network of interlocked DNA minicircles), ATP, and different concentrations of this compound.

  • Incubation: The mixture is incubated to allow the enzyme to decatenate the kDNA into individual minicircles.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the origin of the gel, while the decatenated minicircles migrate into the gel.

  • Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged under UV light.

  • IC₅₀ Determination: The inhibition of decatenation is quantified by measuring the decrease in the intensity of the decatenated DNA bands. The IC₅₀ value is the concentration of this compound that inhibits 50% of the decatenation activity.

Conclusion and Future Perspectives

This compound, a marine-derived natural product, stands out as a promising candidate for the development of novel anticancer agents. Its unique chemical structure and its ability to dually target two critical pathways in cancer progression, EGFR signaling and DNA topoisomerase II, make it a compelling lead compound. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on several key areas. A comprehensive evaluation of the cytotoxicity of this compound against a broader panel of human cancer cell lines is necessary to identify specific cancer types that are most sensitive to this compound. Further studies are also required to elucidate the detailed molecular interactions of this compound with its targets, EGFR and topoisomerase II, which could be facilitated by co-crystallization studies. The exploration of its potential anti-inflammatory and antiviral activities, for which there is currently limited data, could reveal new therapeutic applications. Moreover, the synthesis of analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. The in-depth understanding of this fascinating marine natural product holds the potential to contribute significantly to the arsenal of anticancer therapeutics.

References

An In-Depth Technical Guide to the Putative Biosynthesis of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthetic pathway of Pericosine A has not yet been experimentally elucidated. The following guide presents a scientifically plausible, hypothetical pathway based on the known chemistry of this compound, its potential precursor pericoxide, and established analogous biosynthetic routes for other carbasugar natural products. This document is intended to serve as a foundational resource for researchers aiming to investigate and definitively characterize the biosynthesis of this potent antitumor compound.

Executive Summary

This compound, a chlorinated carbasugar isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest for its notable antitumor properties.[1][2] While its total chemical synthesis has been extensively explored, the natural biosynthetic pathway remains an uncharted area of research. This guide proposes a hypothetical biosynthetic route to this compound, commencing from the shikimate pathway and proceeding through a key epoxide intermediate, pericoxide. We outline the postulated enzymatic transformations, provide illustrative tables for the types of quantitative data that would be essential for pathway characterization, and detail generalized experimental protocols that could be employed to validate this proposed pathway. This document is designed to be a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a roadmap for the future elucidation of this compound biosynthesis.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a common route for the production of aromatic compounds in fungi.[3][4] The pathway is envisioned to proceed through several key enzymatic steps, including epoxidation and nucleophilic chlorination, with pericoxide being a key intermediate.[5][6]

From the Shikimate Pathway to a Cyclohexenoid Scaffold

The initial steps are proposed to follow the established shikimate pathway to produce chorismic acid. Chorismate then likely undergoes further enzymatic modification to yield a simplified cyclohexenoid precursor.

Formation of Pericoxide

A crucial step in the proposed pathway is the formation of the epoxide intermediate, pericoxide. This is likely catalyzed by a dedicated epoxidase enzyme acting on a cyclohexene precursor.

Conversion of Pericoxide to this compound

The final step in this hypothetical pathway is the conversion of pericoxide to this compound. This transformation involves the nucleophilic attack of a chloride ion on the epoxide ring, a reaction likely catalyzed by a specific halogenase or a related enzyme capable of facilitating this reaction.

Hypothetical Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_pericosine Hypothetical this compound Pathway Erythrose-4-Phosphate Erythrose-4-Phosphate DAHP DAHP Synthase (Multiple Steps) Phosphoenolpyruvate Phosphoenolpyruvate Chorismic_Acid Chorismic Acid Cyclohexenoid_Precursor Cyclohexenoid Precursor Chorismic_Acid->Cyclohexenoid_Precursor Putative Enzymatic Steps DAHP->Chorismic_Acid Pericoxide Pericoxide Cyclohexenoid_Precursor->Pericoxide Epoxidase Pericosine_A This compound Pericoxide->Pericosine_A Halogenase (Chloride source)

Figure 1: Proposed hypothetical biosynthetic pathway of this compound.

Quantitative Data for Pathway Elucidation (Illustrative)

The following table represents the types of quantitative data that would need to be collected to validate and characterize the biosynthetic pathway of this compound. The values presented are hypothetical and for illustrative purposes only.

Parameter Enzyme (Hypothetical) Substrate Value Units Reference
Enzyme Kinetics
KmEpoxidaseCyclohexenoid Precursor50µMHypothetical
VmaxEpoxidaseCyclohexenoid Precursor10µmol/min/mgHypothetical
kcatHalogenasePericoxide5s-1Hypothetical
Precursor Incorporation
13C-Glucose--85%Hypothetical
13C-Shikimic Acid--95%Hypothetical
Product Yield
This compound TiterP. byssoides culture-100mg/LHypothetical

Experimental Protocols for Pathway Elucidation

The following are detailed, generalized methodologies for key experiments required to investigate the biosynthesis of this compound.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound.

Protocol:

  • Culture Preparation: Inoculate Periconia byssoides into a suitable liquid medium.

  • Precursor Feeding: Supplement parallel cultures with 13C-labeled precursors (e.g., [U-13C]-glucose, [13C]-shikimic acid) at a final concentration of 1 g/L. A control culture with no labeled precursor should be run in parallel.

  • Fermentation: Incubate the cultures under optimal conditions for this compound production.

  • Extraction: After a suitable incubation period, harvest the mycelium and extract the secondary metabolites from the culture broth and mycelium using ethyl acetate.

  • Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel chromatography followed by HPLC).

  • Analysis: Analyze the purified this compound by mass spectrometry (MS) to determine the incorporation of the heavy isotope and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the 13C labels.

Isotopic Labeling Workflow Start Start Culture Culture P. byssoides Start->Culture Feed Feed with 13C-labeled precursors Culture->Feed Ferment Ferment Feed->Ferment Extract Extract Metabolites Ferment->Extract Purify Purify this compound Extract->Purify Analyze Analyze by MS and NMR Purify->Analyze End End Analyze->End

Figure 2: General workflow for isotopic labeling studies.
In Vitro Enzyme Assays

Objective: To demonstrate the activity of a putative biosynthetic enzyme.

Protocol (Example for a hypothetical Epoxidase):

  • Enzyme Preparation:

    • Clone the putative epoxidase gene from P. byssoides into an expression vector.

    • Express the recombinant protein in a suitable host (e.g., E. coli or Saccharomyces cerevisiae).

    • Purify the recombinant enzyme using affinity chromatography.

  • Assay Mixture: Prepare a reaction mixture containing:

    • Purified epoxidase enzyme

    • The cyclohexenoid precursor substrate

    • Necessary cofactors (e.g., NADPH, FAD)

    • Buffer at optimal pH

  • Reaction: Incubate the reaction mixture at the optimal temperature for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., an organic solvent).

  • Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the product, pericoxide.

Enzyme Assay Workflow Start Start Prepare Prepare Enzyme and Substrate Start->Prepare Incubate Incubate Reaction Mixture Prepare->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by LC-MS Quench->Analyze End End Analyze->End

Figure 3: General workflow for an in vitro enzyme assay.

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of this compound is a critical step towards understanding its production in nature and enabling its biotechnological synthesis. The hypothetical pathway presented in this guide, centered on the shikimate pathway and a key pericoxide intermediate, provides a solid foundation for future experimental investigation. The proposed experimental protocols offer a clear path forward for researchers to dissect this pathway, identify the responsible genes and enzymes, and ultimately harness the biosynthetic machinery for the sustainable production of this promising anticancer agent. Future work should focus on genome sequencing of Periconia byssoides to identify candidate biosynthetic gene clusters, followed by targeted gene knockout and heterologous expression studies to functionally characterize the enzymes involved in this compound biosynthesis.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2][3][4] It belongs to a class of compounds known as cyclohexenoids and has garnered significant attention within the scientific community due to its potent biological activities, particularly its antitumor properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows.

Chemical Properties and Structure

This compound is a highly functionalized cyclohexene ring, characterized as a carbasugar, where a carbon atom replaces the oxygen atom in the pyranose ring of a sugar.[1][3] Its unique structure is a key determinant of its biological activity.

Structure:

The systematic IUPAC name for this compound is methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate.[6] The absolute stereochemistry of this compound has been confirmed through total synthesis.[3][7]

Chemical Formula: C₈H₁₁ClO₅[6]

Molecular Weight: 222.62 g/mol [6]

PropertyValueSource
Molecular Formula C₈H₁₁ClO₅PubChem CID: 10013825[6]
Molecular Weight 222.62 g/mol PubChem CID: 10013825[6]
IUPAC Name methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylatePubChem CID: 10013825[6]
CAS Number 200335-68-8Cayman Chemical[8]
Solubility Soluble in Methanol, Ethanol, DMSO, and DichloromethaneCayman Chemical[8]
Physical State Solid (in purified form)General knowledge

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its anticancer effects being the most prominent. It also exhibits inhibitory activity against certain enzymes.

Antitumor Activity

This compound exhibits significant cytotoxicity against a variety of cancer cell lines.[2][5][8] Its in vivo efficacy has also been demonstrated in murine models.[3][4][5]

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Source
P388 Murine Leukemia0.1 µg/mL (approx. 0.45 µM)International Journal of Molecular Sciences, 2008[4]
HBC-5 Human Breast Cancer-ResearchGate[2]
SNB-75 Human Glioblastoma-ResearchGate[2]
Various Breast, Colon, Lung, Ovary, Stomach, Prostate0.05 - 24.55Cayman Chemical[8]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelTumor ModelDosageEffectSource
Mouse P388 Xenograft25 mg/kgIncreased survivalCayman Chemical[8]
Enzyme Inhibition

This compound has been shown to inhibit the activity of key enzymes involved in cell signaling and DNA replication.

Table 3: Enzyme Inhibition by this compound

EnzymeInhibitionConcentrationSource
Epidermal Growth Factor Receptor (EGFR) 40-70%100 µg/mLCayman Chemical, ResearchGate[2][8]
Topoisomerase II IC₅₀ = 100-300 µM-ResearchGate[2]
α-Glucosidase IC₅₀ = 2.25 mM (for (-)-enantiomer)-Molecules, 2022[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell line (e.g., P388, L1210, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting the inhibition percentage against the log of the this compound concentration.

EGFR Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on EGFR kinase activity.

Objective: To quantify the inhibition of EGFR kinase activity by this compound.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader (luminescence)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing EGFR kinase, kinase buffer, and the peptide substrate.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

  • Luminescence Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Topoisomerase II Decatenation Assay

This protocol outlines a standard method to evaluate the inhibitory activity of this compound against topoisomerase II.

Objective: To determine if this compound inhibits the decatenation activity of topoisomerase II.

Materials:

  • Human topoisomerase II

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Kinetoplast DNA (kDNA)

  • This compound

  • Loading dye

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, kDNA, and various concentrations of this compound. Include a positive control (e.g., etoposide) and a negative control (DMSO).

  • Enzyme Addition: Add topoisomerase II to the reaction mixtures to initiate the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel as relaxed circles.

  • Data Analysis: Assess the inhibitory activity of this compound by observing the reduction in the amount of decatenated DNA compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

PericosineA_MOA cluster_cell Cancer Cell cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PericosineA_EGFR This compound PericosineA_EGFR->EGFR PericosineA_TopoII This compound TopoII Topoisomerase II PericosineA_TopoII->TopoII DNA DNA DNA->TopoII Replication DNA Replication TopoII->Replication

Caption: Proposed mechanism of action of this compound, inhibiting EGFR signaling and Topoisomerase II activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Isolation Isolation of this compound from Periconia byssoides Cytotoxicity Cytotoxicity Assays (e.g., MTT on P388, L1210, HL-60) Isolation->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (EGFR, Topoisomerase II) Isolation->Enzyme_Assay Data_Analysis_invitro Determine GI₅₀ and IC₅₀ values Cytotoxicity->Data_Analysis_invitro Enzyme_Assay->Data_Analysis_invitro Animal_Model P388 Murine Leukemia Model Data_Analysis_invitro->Animal_Model Treatment Administration of this compound Animal_Model->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Data_Analysis_invivo Evaluate Antitumor Efficacy Monitoring->Data_Analysis_invivo

References

Spectroscopic Blueprint of Pericosine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pericosine A, a cytotoxic marine-derived natural product. The document details the key spectroscopic data and experimental protocols essential for its identification, characterization, and further development in medicinal chemistry.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Structure of this compound

Structure of this compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~165.0
2~6.8-7.0 (d)~130.0
3~4.3-4.5 (m)~68.0
4~4.0-4.2 (m)~72.0
5~3.8-4.0 (m)~73.0
6~5.0-5.2 (d)~58.0
COOCH₃~3.7-3.8 (s)~52.5
COOCH₃-~170.0

Note: The chemical shifts are approximate and based on analogs and general spectroscopic principles. The exact values can vary depending on the solvent and experimental conditions.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy.

IonCalculated m/zObserved m/zTechnique
[M+H]⁺C₈H₁₂ClO₅Data not available in searched literatureHR-FAB-MS or HR-EIMS
[M+Na]⁺C₈H₁₁ClNaO₅Data not available in searched literatureHR-FAB-MS or HR-EIMS

Note: The structure elucidation of this compound has been reported using High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS).[1]

Table 3: UV-Vis and Circular Dichroism (CD) Spectroscopic Data for this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Circular Dichroism (CD) spectroscopy is essential for studying the stereochemistry of chiral molecules.

Techniqueλmax (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Solvent
UV-VisData not available in searched literature-Methanol or similar polar solvent
CDData not available in searched literatureData not available in searched literatureMethanol or similar polar solvent

Note: The absolute stereostructure of this compound was established using methods including circular dichroism (CD) spectroscopy.[1]

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of spectroscopic analysis. The following sections outline the general methodologies used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

¹H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule.

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed for the complete structural assignment of this compound, including:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolate Isolate/Synthesize this compound Dissolve Dissolve in Deuterated Solvent Isolate->Dissolve NMR_Spec High-Field NMR Spectrometer Dissolve->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process Process Spectra H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Determine Connectivity & Stereochemistry Assign->Structure

A general workflow for the NMR analysis of this compound.
Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.

Ionization: High-resolution mass spectra of this compound have been obtained using "soft" ionization techniques such as Fast Atom Bombardment (FAB) or Electron Ionization (EI) to minimize fragmentation and observe the molecular ion.

Mass Analysis: A high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument) is used to determine the accurate mass of the molecular ion, allowing for the determination of its elemental composition.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis_ms Mass Analysis cluster_data_output Data Output Sample This compound Sample IonSource Ion Source (e.g., FAB, EI) Sample->IonSource MassAnalyzer High-Resolution Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum

A simplified workflow for high-resolution mass spectrometry of this compound.
UV-Visible and Circular Dichroism Spectroscopy

Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, at a known concentration.

Instrumentation: A UV-Vis spectrophotometer and a circular dichroism spectropolarimeter are used for the respective analyses.

UV-Vis Spectroscopy: The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths (typically 200-800 nm) to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.

Circular Dichroism (CD) Spectroscopy: The differential absorption of left and right circularly polarized light is measured as a function of wavelength. The resulting CD spectrum provides information about the molecule's three-dimensional structure and is particularly useful for determining the absolute configuration of chiral centers.

Chiroptical_Spectroscopy cluster_UV_Vis UV-Visible Spectroscopy cluster_CD Circular Dichroism Spectroscopy UV_Sample This compound in UV-transparent solvent UV_Spec UV-Vis Spectrophotometer UV_Sample->UV_Spec UV_Spectrum Absorbance vs. Wavelength UV_Spec->UV_Spectrum Analysis Structural Analysis UV_Spectrum->Analysis λmax CD_Sample This compound in UV-transparent solvent CD_Spec CD Spectropolarimeter CD_Sample->CD_Spec CD_Spectrum Molar Ellipticity vs. Wavelength CD_Spec->CD_Spectrum CD_Spectrum->Analysis Stereochemistry

Relationship between UV-Vis and CD spectroscopy in the analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from various advanced analytical techniques. This guide provides a foundational understanding of the key spectroscopic data and experimental workflows necessary for the characterization of this important natural product. For researchers and professionals in drug development, a thorough understanding of these spectroscopic methods is paramount for quality control, analog synthesis, and further investigation into the biological activity of this compound.

References

Pericosine A: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a unique carbasugar metabolite, was first isolated from the marine-derived fungus Periconia byssoides.[1][2] Its novel structure, a hybrid of shikimate and polyketide frameworks, has garnered significant interest in the scientific community.[3] This technical guide provides an in-depth review of the known biological activities of this compound, with a focus on its potential as a therapeutic agent. We consolidate quantitative data from various studies, detail relevant experimental methodologies, and visualize key mechanisms and workflows to offer a comprehensive resource for researchers in oncology, enzymology, and natural product chemistry.

Antitumor and Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro and has shown tumor-inhibitory activity in vivo.[1][2][4]

In Vitro Cytotoxicity

This compound exhibits potent growth inhibition against various tumor cell lines, most notably murine P-388 lymphocytic leukemia cells.[1][5][6] Studies have also shown selective and potent cytotoxicity against human cancer cell lines, including breast (HBC-5) and glioblastoma (SNB-75).[1] The cytotoxic activity is often compared with its related compounds and synthetic derivatives.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

Compound Cell Line Activity Metric Value Reference
This compound P-388 Murine Leukemia ED₅₀ 0.1 µg/mL [1]
Pericosine B P-388 Murine Leukemia ED₅₀ 4.0 µg/mL [1]
This compound HBC-5 (Breast Cancer) Not Specified Potent Activity [1]
This compound SNB-75 (Glioblastoma) Not Specified Potent Activity [1]
(+)-Pericosine A P-388, L1210, HL-60 Not Specified Moderate Cytotoxicity [7]
(-)-Pericosine A P-388, L1210, HL-60 Not Specified Moderate Cytotoxicity [7]
6-Bromo-pericosine A P-388, L1210, HL-60 Not Specified Moderate Activity [8][9]
6-Iodo-pericosine A P-388, L1210, HL-60 Not Specified Moderate Activity [8][9]

| 6-Fluoro-pericosine A | P-388, L1210, HL-60 | Not Specified | Less Active |[8][9] |

Note: No significant difference in potency was observed between the enantiomers of this compound or its halogenated derivatives in antitumor assays.[7][8] The presence of a halogen at the C-6 position appears important for antitumor activity.[8]

In Vivo Antitumor Efficacy

The promising in vitro results led to in vivo testing. This compound has demonstrated significant tumor-inhibitory activity in murine models.

Table 2: In Vivo Antitumor Activity of this compound

Animal Model Cancer Model Administration Dosage Outcome Reference

| Mice | P-388 Leukemia | Intraperitoneal (i.p.) | 25 mg/kg | Increased survival days |[1] |

Mechanism of Action

Mechanistic studies have identified multiple potential targets for this compound, suggesting a multi-faceted approach to its anticancer effects, primarily through the inhibition of key enzymes involved in cell proliferation and DNA maintenance.[2][3]

Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a protein kinase that plays a crucial role in promoting cell proliferation and survival; its overactivity is a hallmark of many cancers.[1] this compound has been shown to inhibit EGFR, which could be a plausible mechanism for its antitumor effects.[1][2]

Table 3: Enzyme Inhibitory Activity of this compound

Enzyme Target Compound Activity Metric Value Reference
EGFR Protein Kinase This compound % Inhibition 40-70% at 100 µg/mL [1]
Topoisomerase II This compound IC₅₀ 100-300 µM [1]
α-Glucosidase (-)-Pericosine A IC₅₀ 2.25 mM [8]

| α-Glucosidase | (+)-Pericosine A | Not Specified | Inactive |[8] |

EGFR_Inhibition_Pathway Figure 1: Proposed Mechanism of Action via EGFR Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates EGF EGF (Growth Factor) EGF->EGFR Binds & Activates PericosineA This compound PericosineA->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of this compound via inhibition of the EGFR signaling pathway.

Inhibition of Topoisomerase II

This compound also inhibits human topoisomerase II, an essential enzyme for managing DNA topology during replication.[1][3] However, it appears to do so at very high concentrations, making it less likely that this is the primary mechanism responsible for its potent in vivo and in vitro antitumor effects compared to EGFR inhibition.[1]

Other Biological Activities

Beyond its anticancer potential, this compound and its derivatives have been explored for other bioactivities.

Glycosidase Inhibition

Certain enantiomers of this compound and its halogenated analogs have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8] This suggests a potential, albeit moderate, application in managing conditions like diabetes. Notably, the (-)-enantiomer of this compound was moderately active while the (+)-enantiomer was inactive.[8]

Odor Neutralization

In a novel application, this compound has been identified as a potent and safe agent for neutralizing malodorous organosulfur compounds, such as those found in skunk spray.[10] It reacts with thiols and thioacetates via an SN2'-type mechanism to form stable, odorless thioethers.[10] This electrophilic reactivity highlights a unique chemical defense property.[10]

SN2_Reaction Figure 2: Odor Neutralization via S_N2' Reaction PericosineA This compound (Electrophile) TransitionState S_N2' Transition State PericosineA->TransitionState Reacts Thiol Thiol / Thioacetate (e.g., from Skunk Spray) Thiol->TransitionState Reacts Product Stable, Odorless Thioether Product TransitionState->Product

Caption: Reaction mechanism of this compound with volatile sulfur compounds.

Experimental Protocols

The evaluation of this compound's biological activity relies on established biochemical and cell-based assays. The following are generalized protocols representative of the methodologies cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., P-388, HL-60) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and cultured for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium. Control wells receive solvent only.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

MTT_Workflow Figure 3: General Workflow for In Vitro Cytotoxicity Testing Start Start: Cancer Cell Culture Seed 1. Seed Cells in 96-Well Plate Start->Seed Treat 2. Add this compound (Varying Concentrations) Seed->Treat Incubate 3. Incubate for 48-72 hours Treat->Incubate Add_MTT 4. Add MTT Reagent & Incubate Incubate->Add_MTT Solubilize 5. Solubilize Formazan Crystals Add_MTT->Solubilize Read 6. Measure Absorbance (Plate Reader) Solubilize->Read Analyze 7. Calculate Viability & Determine ED50/IC50 Read->Analyze End End: Cytotoxicity Profile Analyze->End

References

Unveiling the Cytotoxic Potential of Pericosine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Pericosine A, a marine-derived natural product. This compound has demonstrated notable antitumor properties, and this document consolidates available data on its cytotoxic activity, details relevant experimental methodologies, and illustrates its mechanisms of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data, providing a comparative view of its potency.

Cell LineCancer TypeParameterValueReference
P388Murine Lymphocytic LeukemiaED500.1 µg/mL[1]
HBC-5Human Breast Cancerlog GI50-5.2[1]
SNB-78Human Glioblastoma-Selective Growth Inhibition[1]

Note: ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. A log GI50 of -5.2 corresponds to a GI50 value in the micromolar range, indicating significant potency.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

2.1.1. Materials:

  • Cancer cell line of interest (e.g., HBC-5, SNB-78)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

2.1.2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the GI50 or IC50 value.

EGFR Tyrosine Kinase Activity Assay

This assay determines the inhibitory effect of this compound on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

2.2.1. Materials:

  • Recombinant human EGFR

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

2.2.2. Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the poly(Glu, Tyr) substrate, and the desired concentrations of this compound.

  • Enzyme Addition: Add the recombinant EGFR to each well to initiate the kinase reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation of the substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition by this compound.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of this compound and determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation activity of Topoisomerase II.

2.3.1. Materials:

  • Human Topoisomerase II alpha

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • Assay buffer

  • ATP

  • This compound

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

2.3.2. Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction tubes.

  • Enzyme Addition: Add human Topoisomerase II alpha to each tube to start the decatenation reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.

  • Analysis: The inhibition of Topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining at the origin of the gel.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the cytotoxic screening of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add this compound (Serial Dilutions) seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability & GI50 read_absorbance->calculate_viability

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

egfr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Activates P2 Signal Transduction (e.g., RAS-RAF-MEK-ERK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Pericosine_A This compound Pericosine_A->P1 Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

topoisomerase_pathway cluster_process Topoisomerase II Catalytic Cycle DNA_binding Topoisomerase II binds to catenated DNA DNA_cleavage Double-strand break in one DNA duplex DNA_binding->DNA_cleavage Strand_passage Passage of the other DNA duplex through the break DNA_cleavage->Strand_passage DNA_ligation Religation of the broken DNA strands Strand_passage->DNA_ligation Decatenated_DNA Decatenated DNA DNA_ligation->Decatenated_DNA Pericosine_A This compound Pericosine_A->DNA_cleavage Inhibits

Caption: Mechanism of Topoisomerase II inhibition by this compound.

References

An In-depth Technical Guide to the Shikimate-Polyketide Framework of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has garnered significant attention for its potent antitumor properties. Structurally, it is a unique C7 cyclohexenoid metabolite belonging to the carbasugar family. Its biosynthesis is of particular interest as it originates from a rare hybrid shikimate-polyketide framework, combining precursors from two major metabolic pathways to create a highly functionalized carbocyclic core.[1][2] This guide provides a comprehensive overview of this framework, detailing the proposed biosynthetic origins, physicochemical properties, biological activities, and the experimental methodologies used for its study.

Physicochemical and Structural Data of this compound

This compound is a functionalized cyclohexene ring system. Its chemical identity and properties are summarized below.

PropertyDataReference(s)
IUPAC Name methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate[3]
Molecular Formula C₈H₁₁ClO₅[3][4]
Molecular Weight 222.62 g/mol [3]
Appearance Solid[4]
Solubility Soluble in Methanol, Ethanol, DMSO, Dichloromethane[4]
Natural Source Fungus Periconia byssoides (from sea hare Aplysia kurodai)[1][5][6]
Compound Class Carbasugar, Shikimate-Polyketide Hybrid[1][5][7]
Natural Composition Exists as an enantiomeric mixture in nature[2][6][8]

The Hybrid Shikimate-Polyketide Biosynthetic Framework

While the precise biosynthetic pathway of this compound has not been fully elucidated with isotopic labeling studies, its structure strongly suggests a hybrid origin. The pathway proposed below is based on established precursors from the shikimate and polyketide pathways and plausible enzymatic transformations.

The Shikimate Pathway Contribution

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids in fungi, plants, and bacteria.[9][10] It begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both derived from central carbohydrate metabolism.[5] A series of seven enzymatic steps converts these precursors into chorismate, a key branch-point intermediate.[5] For this compound, it is hypothesized that an intermediate from this pathway, such as shikimic acid or a closely related derivative, serves as the foundational scaffold for the C7 ring.

The Polyketide Pathway Contribution

Polyketide synthases (PKSs) construct diverse carbon chains through the iterative condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA. For the C8 framework of this compound, it is proposed that a minimal polyketide extension, likely involving a single acetate or malonate unit, is attached to the shikimate-derived core. This would account for the carboxylate group and the additional carbon atom in the final structure.

Proposed Biosynthetic Pathway

The following diagram illustrates a hypothetical pathway for the biosynthesis of this compound, integrating inputs from both the shikimate and polyketide pathways.

G cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide Input cluster_assembly Hybrid Assembly & Tailoring PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimic Acid DHS->Shikimate Shikimate Dehydrogenase Hybrid_Intermediate Hypothetical C8 Intermediate Shikimate->Hybrid_Intermediate PKS Loading Acetate Acetyl-CoA / Malonyl-CoA Acetate->Hybrid_Intermediate PKS Extension Tailoring Post-PKS Tailoring Enzymes (Hydroxylation, Chlorination, Esterification) Hybrid_Intermediate->Tailoring Pericosine_A This compound Tailoring->Pericosine_A

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic and antitumor activities across a range of cancer cell lines.[1][11] Its potential as a therapeutic agent stems from its ability to modulate critical cellular pathways involved in proliferation and DNA maintenance.

In Vitro Cytotoxicity

This compound has demonstrated potent growth inhibition against various human and murine cancer cell lines.

Cell LineCancer TypeActivity MetricValue (µM)Reference(s)
P388Murine Lymphocytic LeukemiaIC₅₀5.00[12]
L1210Murine Lymphocytic LeukemiaIC₅₀6.12[12]
HL-60Human Promyelocytic LeukemiaIC₅₀2.03[12]
Various Cancer Lines*Breast, Colon, Lung, etc.GI₅₀0.05 - 24.55[4]

Includes breast, colon, lung, ovary, stomach, and prostate cancer cell lines.

Mechanism of Action: Dual Enzyme Inhibition

Mechanistic studies have revealed that this compound acts as a dual inhibitor of two key enzymes in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR): this compound inhibits the tyrosine kinase activity of EGFR, a receptor that, when overactivated, drives cell proliferation and survival.[1][6] Inhibition was reported to be between 40-70% at a concentration of 100 µg/ml.[4]

  • Topoisomerase II: This enzyme is crucial for managing DNA topology during replication. Its inhibition by this compound leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1][6][11]

The dual inhibition of these distinct and critical pathways highlights the multi-target potential of this compound as an anticancer scaffold.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR Pathway Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) EGFR->Pathway Activates EGF EGF (Ligand) EGF->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation TopoII Topoisomerase II DNA DNA Replication DNA->TopoII Unwinds/ Relaxes PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoII Inhibits

Caption: Dual inhibitory action of this compound.

Experimental Protocols

The study of this compound involves standard and specialized techniques in natural product chemistry and cancer biology.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from its fungal source.

Workflow Diagram:

G Culture 1. Fungal Culture (Periconia byssoides on a suitable broth medium) Harvest 2. Harvest & Separate (Mycelia and Broth) Culture->Harvest Extract 3. Solvent Extraction (e.g., Ethyl Acetate or Methanol) Harvest->Extract Concentrate 4. Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Extract Concentrate->Crude Column 5. Column Chromatography (e.g., Silica Gel) Crude->Column Fractions Bioactive Fractions Column->Fractions HPLC 6. HPLC Purification (Reversed-Phase, e.g., C18) Fractions->HPLC Pure Pure this compound HPLC->Pure Analysis 7. Structural Elucidation (NMR, MS, X-Ray) Pure->Analysis

Caption: Workflow for this compound isolation.

Methodology:

  • Fungal Cultivation: Periconia byssoides is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static or shaking conditions for several weeks to allow for metabolite production.

  • Extraction: The culture broth is separated from the mycelia. Both are typically extracted with an organic solvent like ethyl acetate or methanol to partition the secondary metabolites.

  • Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography (e.g., silica gel) using a solvent gradient (e.g., hexane to ethyl acetate to methanol) to separate compounds based on polarity. Fractions are collected and tested for bioactivity.

  • Purification: Bioactive fractions are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column with a methanol/water or acetonitrile/water mobile phase, to yield pure this compound.

  • Structure Verification: The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

In Vitro Cytotoxicity Assay

A common method to determine the cytotoxic effects of this compound on cancer cells is the MTT or SRB assay.[1][13]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48-72 hours). Control wells receive vehicle only.[1]

  • Cell Viability Measurement:

    • For MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution.

    • For SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Data Acquisition: The absorbance (for MTT) or optical density (for SRB) of each well is measured using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Conclusion and Future Directions

This compound stands out as a promising anticancer lead compound due to its unique hybrid biosynthetic origin and its multi-target mechanism of action. The shikimate-polyketide framework provides a novel scaffold for chemical modification and the development of synthetic analogs with potentially improved potency and selectivity.[12] Future research should focus on the complete elucidation of its biosynthetic gene cluster and the enzymes involved. Isotopic labeling studies are essential to confirm the proposed pathway and understand the intricate enzymatic steps that assemble this potent molecule.[14][15] Such knowledge will not only be of fundamental biochemical interest but will also pave the way for biosynthetic engineering approaches to produce novel this compound derivatives for drug development.

References

Pericosine A: A Technical Guide to Initial Pharmacological Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial pharmacological studies of Pericosine A, a marine-derived natural product with demonstrated therapeutic potential. Sourced from the fungus Periconia byssoides, this carbasugar metabolite has been the subject of preliminary investigations focusing on its cytotoxic and antitumor properties.[1][2] This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Pharmacodynamics: In Vitro Activity

Initial pharmacological assessments of this compound have centered on its cytotoxic effects against various cancer cell lines and its interaction with key enzymatic targets involved in cancer progression.

Cytotoxic Activity

This compound has demonstrated significant and selective cytotoxic activity against a range of murine and human cancer cell lines.[2][3] The compound shows particular potency against murine P388 leukemia cells.[4][5]

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

Compound Cell Line ED50 (µg/mL) Reference
This compound P388 (Murine Leukemia) 0.1 [4][6]
This compound HBC-5 (Human Breast Cancer) Selective Potency Not Quantified [2]
This compound SNB-75 (Human Glioblastoma) Selective Potency Not Quantified [2]
This compound Congeners P388, L1210, HL-60 Moderate Activity [7]
Pericosine B P388 (Murine Leukemia) 4.0 [4][6]
Pericosine C P388 (Murine Leukemia) 10.5 [4][6]
Pericosine D P388 (Murine Leukemia) 3.0 [6]

| Pericosine E | P388 (Murine Leukemia) | 15.5 |[6] |

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to inhibit multiple key molecular targets involved in cell proliferation and DNA maintenance.[1][3] Mechanistic studies have identified Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II as primary targets.[2][8]

Table 2: Enzyme Inhibition by this compound

Target Enzyme Inhibition Metric Concentration Reference
Protein Kinase EGFR 40-70% Inhibition 100 µg/mL [2]

| Topoisomerase II | IC50 | 100-300 µM |[2] |

The inhibition of EGFR disrupts critical oncogenic signaling pathways, while the inhibition of topoisomerase II interferes with DNA replication and topology, collectively leading to cell growth arrest and cytotoxicity.[1][2] However, the high concentration required to inhibit topoisomerase II suggests that EGFR inhibition is likely the more physiologically relevant mechanism of action.[2]

PericosineA_Mechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm EGFR EGFR Signaling Oncogenic Signaling EGFR->Signaling TopoII Topoisomerase II DNA DNA Topology & Replication TopoII->DNA Cytotoxicity Cytotoxicity & Growth Inhibition DNA->Cytotoxicity Leads to PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoII Inhibits Signaling->Cytotoxicity Leads to

Caption: Mechanism of action for this compound targeting EGFR and Topoisomerase II.

In Vivo Pharmacology

Preliminary in vivo studies have been conducted to assess the antitumor efficacy of this compound in animal models. These investigations provide initial evidence of its potential therapeutic utility in a physiological context.

Table 3: In Vivo Antitumor Activity of this compound

Animal Model Dosage Route Effect Reference

| P388 Leukemia-bearing Mice | 25 mg/kg | Intraperitoneal (i.p.) | Modest increase in survival days |[2][3] |

While these results are promising, it is noted that murine cancer models may not be fully representative of human cancers, underscoring the need for further preclinical development.[2]

Experimental Protocols & Methodologies

The following sections detail the generalized protocols for the isolation of this compound and the key assays used to determine its pharmacological profile.

Isolation and Purification of this compound

This compound is a secondary metabolite isolated from the marine-derived fungus Periconia byssoides (strain OUPS-N133), which was originally separated from the sea hare Aplysia kurodai.[2][4]

Protocol:

  • Fungal Culture: The P. byssoides strain is cultured in an artificial seawater medium supplemented with 1% malt extract, 1% glucose, and 0.05% peptone. The culture is maintained at 27°C for approximately 4 weeks.[4]

  • Extraction: Following incubation, the mycelia are separated from the broth via filtration. The collected mycelia are then extracted with an organic solvent such as ethyl acetate (AcOEt).[4]

  • Initial Fractionation: The crude AcOEt extract is subjected to gel filtration chromatography using a Sephadex LH-20 column with a mobile phase of methanol-dichloromethane (1:1).[4]

  • Bioactivity-Guided Purification: Fractions are collected and assessed for cytotoxicity using the P388 murine leukemia cell line to identify active fractions.[4][6]

  • Final Purification: The bioactive fractions are further purified using silica gel column chromatography and may be subjected to a final purification step with reverse-phase preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]

Isolation_Workflow Fungus Periconia byssoides (from Sea Hare) Culture Fungal Culture (4 weeks, 27°C) Fungus->Culture Extraction Mycelia Extraction (Ethyl Acetate) Culture->Extraction Fractionation Gel Filtration (Sephadex LH-20) Extraction->Fractionation Screening Bioactivity Screening (P388 Cytotoxicity Assay) Fractionation->Screening Purification Silica Gel & HPLC Purification Screening->Purification Active Fractions Compound Pure this compound Purification->Compound

References

The Electrophilic Nature of Pericosine A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Marine-Derived Anticancer Agent

Abstract

Pericosine A, a unique carbasugar metabolite isolated from the marine fungus Periconia byssoides, has emerged as a promising candidate in anticancer drug discovery. Its potent cytotoxic and enzyme-inhibitory activities are intrinsically linked to its electrophilic character. This technical guide provides a comprehensive exploration of the electrophilic nature of this compound, its reactivity with biological nucleophiles, and its inhibitory effects on key cancer-related signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's mechanism of action and therapeutic potential.

Introduction

Marine natural products represent a rich and diverse source of novel bioactive compounds with significant therapeutic potential. This compound, a structurally unique C7 cyclohexenoid, has demonstrated notable in vitro cytotoxicity against various cancer cell lines, including P388 lymphocytic leukemia cells, as well as in vivo antitumor activity.[1][2] Its biological activity is attributed to its distinct chemical architecture, which features a highly functionalized and strained ring system, rendering it an effective electrophile. This document will delve into the chemical basis of this compound's electrophilicity, its interactions with key biological targets, and the downstream consequences for cellular signaling.

The Electrophilic Core of this compound

The inherent reactivity of this compound stems from its unique molecular structure. Mechanistic and computational studies have suggested that this compound and its synthetic analogues react with thiols and thioacetates via an SN2'-type mechanism under aqueous conditions, leading to the formation of stable thioethers.[3] This reactivity highlights its promiscuous yet stable electrophilic nature, which is believed to be a key component of its biological activity.[3]

Reaction with Thiols

The electrophilic character of this compound is most evident in its reaction with sulfhydryl-containing molecules, such as the biological thiol glutathione (GSH). This reaction is proposed to proceed via a conjugate addition mechanism, where the nucleophilic thiol attacks the electron-deficient carbon of the α,β-unsaturated system within the this compound core.

Pericosine_A_Thiol_Reaction cluster_0 This compound cluster_1 Thiol (R-SH) cluster_2 Thiol Adduct PericosineA This compound Adduct This compound-Thiol Adduct PericosineA->Adduct SN2' Reaction Thiol R-SH Thiol->Adduct

Caption: Proposed SN2' reaction mechanism of this compound with a thiol.

Biological Targets and Signaling Pathways

The anticancer properties of this compound are linked to its ability to inhibit key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1]

Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth, proliferation, and survival. The electrophilic nature of this compound may allow it to form covalent bonds with nucleophilic residues in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PericosineA This compound PericosineA->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation TopoII_Inhibition SupercoiledDNA Supercoiled DNA CleavableComplex Topo II-DNA Cleavable Complex SupercoiledDNA->CleavableComplex TopoII Topoisomerase II TopoII->CleavableComplex StabilizedComplex Stabilized Complex CleavableComplex->StabilizedComplex RelaxedDNA Relaxed DNA CleavableComplex->RelaxedDNA Re-ligation PericosineA This compound PericosineA->StabilizedComplex Stabilization DSBs DNA Double-Strand Breaks StabilizedComplex->DSBs Apoptosis Apoptosis DSBs->Apoptosis MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read

References

An In-depth Technical Guide to the Source and Fungal Strain Identification of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a potent antitumor metabolite, has garnered significant interest within the scientific community for its unique chemical structure and promising therapeutic potential. This technical guide provides a comprehensive overview of the primary fungal source of this compound, the identification of the producing strain, and detailed methodologies for its cultivation, extraction, purification, and characterization. This document is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and drug development, facilitating further investigation into this remarkable compound.

Fungal Source and Strain Identification

This compound is a secondary metabolite produced by the marine-derived fungus Periconia byssoides , specifically the strain designated as OUPS-N133 .

Origin and Isolation of Periconia byssoides OUPS-N133

The fungal strain OUPS-N133 was originally isolated from the gastrointestinal tract of a sea hare, Aplysia kurodai.[1][2] This marine invertebrate, found in the coastal waters of Japan, harbors a diverse microbiome, which has proven to be a rich source of novel bioactive compounds. The isolation of P. byssoides OUPS-N133 was guided by bioactivity-guided fractionation of extracts from the sea hare, demonstrating the utility of this approach in natural product discovery.

Morphological and Molecular Identification

Periconia byssoides is a filamentous fungus belonging to the family Periconiaceae. Its identification is based on a combination of morphological characteristics and molecular analysis.

Morphological Features: Periconia species are characterized by their macronematous conidiophores, which are typically brown and branched or unbranched. Conidiogenous cells are discrete and can be monoblastic or polyblastic. Conidia are generally globose to ellipsoidal, solitary or in chains, and can be smooth or verruculose.

Molecular Identification: For definitive identification, sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the standard method. This molecular data, when compared with curated fungal databases, provides a reliable species-level identification of the fungal isolate.

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Periconia byssoides OUPS-N133 and the subsequent extraction, purification, and analytical identification of this compound.

Cultivation of Periconia byssoides OUPS-N133 for this compound Production

The following protocol has been established for the optimal production of this compound in a laboratory setting.

Table 1: Culture Medium Composition

ComponentConcentration
Malt Extract1% (w/v)
Glucose1% (w/v)
Peptone0.05% (w/v)
Artificial SeawaterTo final volume

Cultivation Parameters:

  • pH: The pH of the medium should be adjusted to 7.5 before sterilization.

  • Temperature: The culture should be incubated at 27°C.

  • Duration: A static incubation period of 4 weeks is recommended for maximal this compound yield.

Extraction and Purification of this compound

Following the incubation period, the fungal mycelia are separated from the culture broth by filtration. The mycelia serve as the primary source for this compound extraction.

Step 1: Initial Extraction

  • The filtered mycelia are thoroughly extracted with ethyl acetate (EtOAc) .

  • The ethyl acetate extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Step 2: Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

  • Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to fractionate the extract.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing activity (e.g., cytotoxicity against a cancer cell line) are pooled and further purified by preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.

Analytical Identification and Characterization

The purified compound is identified as this compound based on its spectroscopic data.

High-Performance Liquid Chromatography (HPLC):

For the analytical separation of this compound enantiomers, a chiral stationary phase is required.

Table 2: Analytical Chiral HPLC Parameters

ParameterSpecification
Column CHIRALPAK® AD-H, 250 x 4.6 mm
Mobile Phase Isocratic mixture of hexane and isopropanol
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Spectroscopic Analysis:

The definitive structure of this compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Characteristic signals for olefinic, methoxy, and hydroxyl protons.
¹³C NMR Resonances corresponding to carbonyl, olefinic, and hydroxylated carbons.
Mass Spec. Molecular ion peak consistent with the molecular formula C₈H₁₁ClO₅.

Biosynthesis and Regulatory Pathways (Hypothetical)

The biosynthetic pathway of this compound in Periconia byssoides has not yet been fully elucidated. However, based on its chemical structure, it is hypothesized to be a polyketide. Polyketides are a large and diverse class of secondary metabolites synthesized by a series of Claisen condensations.

The biosynthesis would likely involve a Type I polyketide synthase (PKS) , a large, multifunctional enzyme that catalyzes the iterative condensation of small carboxylic acid units. The regulation of secondary metabolism in fungi is a complex process involving a network of signaling pathways that respond to various environmental and developmental cues.

Diagram 1: Hypothetical Workflow for Fungal Strain Identification and this compound Isolation

G cluster_0 Fungal Source cluster_1 Fungal Strain Identification cluster_2 This compound Production & Isolation cluster_3 Analysis SeaHare Sea Hare (Aplysia kurodai) GIT Gastrointestinal Tract SeaHare->GIT Isolation Cultivation Cultivation on Agar GIT->Cultivation Morphological Morphological Analysis Cultivation->Morphological DNA_Extraction DNA Extraction Cultivation->DNA_Extraction PCR ITS Region PCR DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Database Database Comparison Sequencing->Database Identification Periconia byssoides OUPS-N133 Database->Identification Liquid_Culture Liquid Culture Identification->Liquid_Culture Filtration Filtration Liquid_Culture->Filtration Mycelia Mycelia Extraction (EtOAc) Filtration->Mycelia Crude_Extract Crude Extract Mycelia->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_Pericosine_A Pure this compound Prep_HPLC->Pure_Pericosine_A Analytical_HPLC Analytical HPLC Pure_Pericosine_A->Analytical_HPLC NMR NMR Spectroscopy Pure_Pericosine_A->NMR MS Mass Spectrometry Pure_Pericosine_A->MS

Caption: Workflow for the identification of the fungal source and isolation of this compound.

Diagram 2: Postulated Regulatory Network for Secondary Metabolism in Periconia

G cluster_0 Environmental Cues cluster_1 Signaling Pathways cluster_2 Transcriptional Regulation cluster_3 Biosynthesis Nutrient_Limitation Nutrient Limitation MAPK_Pathway MAP Kinase Pathway Nutrient_Limitation->MAPK_Pathway cAMP_PKA_Pathway cAMP-PKA Pathway Nutrient_Limitation->cAMP_PKA_Pathway Ca_Calcineurin_Pathway Ca2+/Calcineurin Pathway Nutrient_Limitation->Ca_Calcineurin_Pathway pH_Stress pH Stress pH_Stress->MAPK_Pathway pH_Stress->cAMP_PKA_Pathway pH_Stress->Ca_Calcineurin_Pathway Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK_Pathway Oxidative_Stress->cAMP_PKA_Pathway Oxidative_Stress->Ca_Calcineurin_Pathway Global_Regulators Global Regulators (e.g., LaeA) MAPK_Pathway->Global_Regulators cAMP_PKA_Pathway->Global_Regulators Ca_Calcineurin_Pathway->Global_Regulators Specific_TFs Pathway-Specific Transcription Factors Global_Regulators->Specific_TFs PKS_Genes Polyketide Synthase Gene Cluster Specific_TFs->PKS_Genes Activation Pericosine_A This compound PKS_Genes->Pericosine_A Enzymatic Synthesis

Caption: A hypothetical signaling network regulating this compound biosynthesis.

Conclusion

This technical guide provides a consolidated resource for the scientific community on the fungal origin and identification of this compound. The detailed protocols for cultivation, extraction, purification, and analysis are intended to streamline research efforts and accelerate the exploration of this promising natural product. Further investigation into the biosynthetic pathway and its regulation will be crucial for optimizing the production of this compound and for the potential development of novel anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the total synthesis of Pericosine A, a marine-derived natural product with significant antitumor properties.[1][2] The first total synthesis of this compound was instrumental in revising and confirming its absolute stereochemistry as methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate.[3][4] The synthetic routes described herein offer a framework for producing this compound and its analogues for further investigation in drug discovery and development.

Overview of Synthetic Strategy

The most notable total synthesis of (-)-Pericosine A commences from the readily available chiral starting material, (-)-shikimic acid.[2][4] The synthetic pathway involves a series of stereoselective reactions to construct the functionalized cyclohexene core of the target molecule. Key transformations include oxidation, reduction, hydroxyl group protection, and a crucial chlorination step that proceeds with a rearrangement of the double bond.[2][4] The successful execution of these steps with excellent stereoselectivity has been a significant achievement in the synthesis of this class of compounds.[3]

Logical Flow of the Synthesis from (-)-Shikimic Acid

G A (-)-Shikimic Acid B Methyl 5-epishikimate derivative A->B Esterification & Epimerization C β,γ-unsaturated ketone B->C Dess-Martin Oxidation D Allylic Alcohol C->D NaBH4 Reduction E Silyl Ether Protected Intermediate D->E TBSCl Protection F Enol Intermediate E->F Deacetylation G Chlorinated Product F->G SOCl2 (Chlorination & Rearrangement) H (-)-Pericosine A G->H TFA Deprotection

Caption: Overall synthetic workflow for (-)-Pericosine A from (-)-shikimic acid.

Quantitative Data Summary

The following table summarizes the key steps, reagents, and reported yields for the total synthesis of (-)-Pericosine A from a known methyl 5-epishikimate derivative derived from (-)-shikimic acid.[2]

StepTransformationKey ReagentsYield (%)Reference
1Dess-Martin OxidationDess-Martin periodinaneNot specified (used directly in next step)[2]
2Stereoselective ReductionNaBH₄95%[2]
3Silyl Ether ProtectionTBSCl, imidazole53%[2][4]
4DeacetylationK₂CO₃74%[2][4]
5Chlorination & RearrangementSOCl₂42%[4]
6DeprotectionTFA66%[3][5]

Key Experimental Protocols

The following protocols are based on the methodologies reported in the literature for the synthesis of this compound and its halogenated analogues.[1][2][4]

Protocol 1: Stereoselective Reduction of β,γ-unsaturated ketone

This protocol describes the stereoselective reduction of the β,γ-unsaturated ketone intermediate to the corresponding allylic alcohol.[2]

  • Dissolve the crude β,γ-unsaturated ketone (obtained from Dess-Martin oxidation) in dry THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Carefully add a stoichiometric amount of sodium borohydride (NaBH₄).

  • Stir the reaction mixture at -78 °C, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by silica gel column chromatography to afford the desired alcohol with high stereoselectivity (95% yield).[2]

Protocol 2: Chlorination and Rearrangement

This key step introduces the chlorine atom at the C-6 position and involves a rearrangement of the double bond.[4]

  • Dissolve the enol intermediate in dry dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add an excess of thionyl chloride (SOCl₂) dropwise to the stirred solution.

  • Allow the reaction to proceed, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography to yield the chlorinated product (42% yield).[4]

Protocol 3: Final Deprotection to Yield (-)-Pericosine A

This is the final step in the synthesis, involving the removal of protecting groups to yield the natural product.[3]

  • Dissolve the chlorinated intermediate in a solution of trifluoroacetic acid (TFA) and methanol (MeOH).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford (-)-Pericosine A (66% yield).[3]

Workflow for Synthesis of Halogenated this compound Analogues

The synthesis of halogenated analogues provides a template for introducing other functionalities and follows a similar logic.

G cluster_start Starting Material cluster_halogenation Halogenation cluster_product Final Products A Epoxide Intermediate B Fluorination ((HF)n/pyridine) A->B C Bromination (BBr3) A->C D Iodination (AlI3) A->D E 6-Fluoro-pericosine A B->E TFA/MeOH Deprotection F 6-Bromo-pericosine A C->F Deprotection G 6-Iodo-pericosine A D->G TFA/MeOH Deprotection

Caption: Experimental workflow for the synthesis of halogenated this compound analogues.

Concluding Remarks

The total synthesis of this compound has not only confirmed its structure but also opened avenues for the synthesis of various analogues.[1] These synthetic methodologies are crucial for generating sufficient quantities of these compounds for detailed biological evaluation, including their antitumor and glycosidase inhibitory activities.[1] The protocols and data presented here serve as a comprehensive guide for researchers aiming to explore the chemical and biological landscape of the pericosine family of natural products.

References

Application Note: Pericosine A α-Glucosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes mellitus.[1] They function by competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] This delayed carbohydrate digestion leads to a reduction in postprandial blood glucose levels.[2] Pericosine A, a natural product isolated from the fungus Periconia byssoides, and its analogs have demonstrated a range of biological activities, including potential glycosidase inhibition.[3][4][5][6][7] This document provides a detailed protocol for evaluating the α-glucosidase inhibitory potential of this compound using a colorimetric in vitro assay.

The assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The enzyme cleaves the colorless pNPG to release α-D-glucose and the yellow-colored p-nitrophenol (pNP).[8][9][10] The rate of pNP formation, which is directly proportional to enzyme activity, can be quantified by measuring the increase in absorbance at 405 nm.[9][11] The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

Quantitative Data Summary

The inhibitory activities of this compound analogs and the standard inhibitor, Acarbose, against α-glucosidase are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeIC50 Value (µM)Notes
Acarbose (Positive Control) S. cerevisiae α-Glucosidase~823 µM[12]Commonly used standard inhibitor. IC50 can vary based on assay conditions.
Pericosine E Analogues Various GlycosidasesModerately ActiveSpecific IC50 values vary depending on the analogue structure. The chlorine atom at C6 was found to be important for activity.[4]
6-Bromo-Pericosine A Various GlycosidasesModerately ActiveHalogenated derivatives of this compound have been evaluated for glycosidase inhibitory activity.[5]
Epicoccolide B (Phenolic Analogue) S. cerevisiae α-Glucosidase17.04 ± 0.28 µMA potent inhibitor from a marine-derived fungus, significantly stronger than Acarbose.[12]

Note: Direct IC50 values for this compound against α-glucosidase are not widely published. Data for structurally related compounds and analogs are presented for context. Researchers should determine the IC50 for this compound empirically using the following protocol.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening and dose-response studies.

Principle of the Assay

α-Glucosidase catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The reaction is stopped by adding a basic solution (e.g., sodium carbonate), which also enhances the color of the p-nitrophenol product. The absorbance is then read at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)[8]

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Potassium Phosphate Buffer (e.g., 67 mM, pH 6.8)[8]

  • Sodium Carbonate (Na₂CO₃) (e.g., 0.1 M or 100 mM)[8][10]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm[10]

  • Multichannel pipettes

  • Incubator set to 37°C[8]

Preparation of Solutions
  • Potassium Phosphate Buffer (67 mM, pH 6.8): Prepare in deionized water. Adjust the pH to 6.8 at 37°C using 1 M NaOH or 1 M HCl.[8] Prepare this solution fresh.

  • α-Glucosidase Enzyme Solution (0.2 U/mL): Immediately before use, prepare a solution of α-glucosidase in cold potassium phosphate buffer. The final concentration in the well should be optimized for the specific enzyme lot (a typical final concentration is 0.03-0.06 units/mL).[8]

  • pNPG Substrate Solution (10 mM): Dissolve pNPG in potassium phosphate buffer. Prepare this solution fresh.[8]

  • Stop Solution (100 mM Na₂CO₃): Dissolve sodium carbonate in deionized water.[8]

  • Test Compound (this compound) Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. From this stock, prepare serial dilutions in potassium phosphate buffer to achieve the desired final test concentrations. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • Positive Control (Acarbose) Solution: Prepare a stock solution and serial dilutions of acarbose in potassium phosphate buffer, similar to the test compound.

Assay Procedure
  • Plate Setup: Add the following reagents to the wells of a 96-well plate as described in the table below. It is crucial to include controls for 100% enzyme activity (no inhibitor) and a blank for the test sample (no enzyme).

Well TypeBuffer (µL)Test Compound / Control (µL)Enzyme (µL)
Blank (B) 13020 (of compound solvent)-
Control (C) 11020 (of compound solvent)20
Test Sample (S) 11020 (of this compound dilution)20
Positive Control (PC) 11020 (of Acarbose dilution)20
  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.[10]

  • Initiate Reaction: Add 50 µL of the 10 mM pNPG substrate solution to all wells to start the reaction. The total volume in each well should now be 200 µL.

  • Incubation: Mix gently and incubate the plate at 37°C for 20-30 minutes.[13] The incubation time can be adjusted to ensure the absorbance of the control wells remains within the linear range of the microplate reader.

  • Stop Reaction: Add 50 µL of 100 mM Na₂CO₃ solution to all wells to terminate the reaction.[10]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Diagrams and Visualizations

Experimental Workflow

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, pNPG, This compound, Stop Solution) A1 Add Buffer, Enzyme & This compound (or Control) P1->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Add pNPG Substrate (Initiate Reaction) A2->A3 A4 Incubate (37°C, 20 min) A3->A4 A5 Add Stop Solution (Na₂CO₃) A4->A5 A6 Measure Absorbance (405 nm) A5->A6 D1 Calculate % Inhibition A6->D1 D2 Determine IC₅₀ Value D1->D2

Caption: Workflow for the α-glucosidase inhibition assay.

Data Analysis and Interpretation

  • Correct Absorbance Readings: Subtract the absorbance of the blank (B) from the absorbance readings of the control (C), test sample (S), and positive control (PC) wells to correct for background absorbance.

    • Corrected Control Absorbance (ΔA_C) = A_C - A_B

    • Corrected Sample Absorbance (ΔA_S) = A_S - A_B

  • Calculate Percentage Inhibition: The percentage of α-glucosidase inhibition by this compound is calculated using the following formula:

    % Inhibition = [ (ΔA_C - ΔA_S) / ΔA_C ] * 100

  • Determine IC50 Value: To determine the IC50 value, plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism or R) to fit the data and calculate the concentration that results in 50% inhibition.

References

Application Notes and Protocols for Pericosine A: EGFR and Topoisomerase II Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the inhibitory effects of Pericosine A on two key oncological targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II. This compound is a marine-derived natural product that has demonstrated potential as an anticancer agent through the inhibition of these critical cellular enzymes.[1][2][3][4]

Section 1: EGFR Inhibition Assay

Application Note

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a common factor in the development and progression of various cancers.[7] this compound has been identified as an inhibitor of EGFR, making it a compound of interest for cancer therapeutics.[1][2][3]

This section outlines a protocol for an in vitro kinase assay to quantify the inhibitory activity of this compound against EGFR. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] A decrease in ADP production in the presence of this compound would indicate inhibition of EGFR.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues.[9] This activation initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation and survival.[6][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptosis PericosineA This compound PericosineA->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • This compound (stock solution in DMSO)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Workflow:

EGFR_Assay_Workflow A 1. Prepare Reagents - Dilute this compound & controls - Prepare enzyme & substrate mix B 2. Set up Kinase Reaction - Add this compound/controls to wells - Add enzyme/substrate mix - Add ATP to initiate A->B C 3. Incubate - 60 minutes at room temperature B->C D 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent C->D E 5. Incubate - 40 minutes at room temperature D->E F 6. Generate Luminescent Signal - Add Kinase Detection Reagent E->F G 7. Incubate - 30 minutes at room temperature F->G H 8. Measure Luminescence - Use a plate-reading luminometer G->H I 9. Data Analysis - Calculate % inhibition - Determine IC50 value H->I

Caption: Workflow for the EGFR inhibition assay using ADP-Glo™.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations. Prepare similar dilutions for the positive control (Staurosporine) and a vehicle control (DMSO).

  • Reaction Setup:

    • To the wells of a 96-well plate, add 5 µL of the diluted this compound, control inhibitor, or vehicle control.

    • Prepare a master mix of EGFR enzyme and Poly(Glu,Tyr) substrate in kinase buffer. Add 10 µL of this mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the signal.

  • Measurement: Read the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 x (1 - (Lumsample - Lumbackground) / (Lumvehicle - Lumbackground))

    • Plot the % inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The results of the EGFR inhibition assay can be summarized in the following table. The data presented here is illustrative.

CompoundEGFR IC50 (nM)
This compound85
Staurosporine (Control)15

Section 2: Topoisomerase II Inhibition Assay

Application Note

Topoisomerase II enzymes are essential for managing DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical during DNA replication and chromosome segregation.[10][11] These enzymes are validated targets for cancer chemotherapy, as their inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[10][12] this compound has been reported to inhibit human topoisomerase II, suggesting a potential mechanism for its cytotoxic effects.[2][3][4]

This section describes a standard protocol for a topoisomerase II DNA decatenation assay. This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Active topoisomerase II decatenates, or unlinks, these minicircles. The inhibition of this process by a compound like this compound can be visualized by agarose gel electrophoresis, as the catenated kDNA migrates differently from the decatenated circular DNA.

Mechanism of Topoisomerase II Inhibition

Topoisomerase_II_Mechanism cluster_process Topoisomerase II Catalytic Cycle A 1. Topo II binds to G-segment DNA B 2. T-segment DNA is captured A->B ATP hydrolysis C 3. G-segment is cleaved (double-strand break) B->C ATP hydrolysis D 4. T-segment passes through the break C->D ATP hydrolysis E 5. G-segment is re-ligated D->E ATP hydrolysis F 6. T-segment is released E->F ATP hydrolysis F->A ATP hydrolysis PericosineA This compound PericosineA->C Inhibition of cleavage/religation

Caption: The catalytic cycle of Topoisomerase II and the point of inhibition.

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

Objective: To determine the inhibitory effect of this compound on the decatenation activity of human topoisomerase IIα.

Materials:

  • Recombinant human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • This compound (stock solution in DMSO)

  • Etoposide (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA)

  • ATP Solution

  • Stop Buffer/Loading Dye (containing SDS, EDTA, and a tracking dye)

  • Agarose

  • Tris-Acetate-EDTA (TAE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Workflow:

TopoII_Assay_Workflow A 1. Prepare Reagents - Dilute this compound & Etoposide - Prepare kDNA and Topo II enzyme B 2. Set up Decatenation Reaction - Incubate Topo II with this compound/controls A->B C 3. Initiate Reaction - Add kDNA and ATP B->C D 4. Incubate - 30 minutes at 37°C C->D E 5. Stop Reaction - Add Stop Buffer/Loading Dye D->E F 6. Agarose Gel Electrophoresis - Load samples onto a 1% agarose gel - Run gel to separate DNA forms E->F G 7. Visualize DNA - Stain gel with a DNA stain - Image gel under UV light F->G H 8. Data Analysis - Quantify band intensities - Determine inhibitory concentration G->H

Caption: Workflow for the Topoisomerase II DNA decatenation assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Etoposide in the assay buffer. Include a vehicle control (DMSO).

  • Reaction Setup:

    • In microcentrifuge tubes, combine assay buffer, the diluted this compound (or controls), and the Topoisomerase IIα enzyme.

    • Incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate Decatenation: Start the reaction by adding kDNA and ATP to each tube. The final reaction volume is typically 20 µL.

  • Reaction Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel in TAE buffer until there is adequate separation between the catenated kDNA (at the origin) and the decatenated minicircles (migrating into the gel).

  • Visualization: Visualize the DNA bands using a UV transilluminator and capture an image of the gel.

  • Data Analysis:

    • Qualitative: Observe the reduction in the amount of decatenated DNA product in the presence of increasing concentrations of this compound.

    • Quantitative: Use densitometry software to quantify the intensity of the decatenated DNA bands. Calculate the concentration of this compound that inhibits 50% of the decatenation activity (IC50).

Data Presentation

The inhibitory activity of this compound on Topoisomerase II can be presented in a table summarizing the concentration required for 50% inhibition. The data presented here is illustrative.

CompoundTopoisomerase IIα IC50 (µM)
This compound15
Etoposide (Control)5

References

Application Notes and Protocols for in vivo Experimental Design of Pericosine A Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of Pericosine A, a marine-derived natural product with demonstrated anticancer properties. The following sections outline experimental designs for assessing its efficacy in various cancer models and for exploring its potential anti-inflammatory activity.

Anticancer Activity of this compound

This compound has exhibited significant cytotoxic activity against various cancer cell lines in vitro and has shown tumor-inhibitory effects in vivo.[1][2][3][4] Its proposed mechanisms of action include the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II.[1][5][6]

P388 Murine Leukemia Model

This model is a classic and rapid screen for compounds with anticancer activity. This compound has been shown to modestly extend the survival of mice bearing P388 leukemia.[5][7]

Experimental Protocol:

1. Animal Model:

  • Species: BALB/c or DBA/2 mice, female, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Cell Culture and Inoculation:

  • Maintain P388 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Harvest cells in the logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).

  • Inject 1 x 10^6 P388 cells intraperitoneally (i.p.) into each mouse on Day 0.

3. This compound Preparation and Administration:

  • Vehicle: Prepare a suitable vehicle for this compound, such as a solution of 5% DMSO, 5% Tween 80, and 90% saline.

  • Dosage: Based on previous studies, a starting dose of 25 mg/kg can be used.[4][8] A dose-response study is recommended.

  • Administration: Administer this compound intraperitoneally once daily for a specified period (e.g., 5 or 9 days), starting on Day 1.

4. Experimental Groups:

  • Group 1: Vehicle control (treated with vehicle only).

  • Group 2: this compound (e.g., 25 mg/kg).

  • Group 3 (Optional): Positive control (e.g., Vincristine).

5. Endpoints and Data Analysis:

  • Primary Endpoint: Mean survival time (MST) and percent increase in lifespan (%ILS).

  • Monitoring: Record body weight and clinical signs of toxicity daily.

  • Data Presentation:

GroupDose (mg/kg)Administration RouteTreatment ScheduleMean Survival Time (Days)% Increase in Lifespan
Vehicle Control-i.p.Daily x 5 dayse.g., 10-
This compound25i.p.Daily x 5 dayse.g., 12.5e.g., 25%
Positive Controle.g., 0.5i.p.Daily x 5 dayse.g., 18e.g., 80%

Note: The data in the table are hypothetical examples and should be replaced with experimental results.

Experimental Workflow:

P388_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P388_cells P388 Cell Culture Inoculation Day 0: Inoculate Mice (1x10^6 cells, i.p.) P388_cells->Inoculation Mice Acclimatize Mice Mice->Inoculation Treatment Day 1-5: Administer This compound (i.p.) Inoculation->Treatment Monitoring Daily Monitoring: Survival, Body Weight Treatment->Monitoring Data Calculate MST and %ILS Monitoring->Data

P388 Murine Leukemia Model Workflow
Human Tumor Xenograft Models

To evaluate the efficacy of this compound against solid tumors, xenograft models using human breast cancer (e.g., MCF-7 or MDA-MB-231) and glioblastoma (e.g., SNB-75) cell lines are recommended, as this compound has shown in vitro activity against these types of cancer.

Experimental Protocol:

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), female, 6-8 weeks old.

2. Cell Culture and Tumor Implantation:

  • Culture the selected cancer cell line (e.g., MDA-MB-231 for breast cancer, SNB-75 for glioblastoma).

  • Harvest and resuspend cells in a mixture of medium and Matrigel (1:1 ratio).

  • For Breast Cancer: Inject 1-5 x 10^6 cells subcutaneously into the flank or orthotopically into the mammary fat pad.

  • For Glioblastoma: Inject 1 x 10^6 SNB-75 cells subcutaneously into the flank.[9]

3. This compound Administration:

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups.

  • Dosage and Schedule: Administer this compound (e.g., 25 mg/kg, i.p. or intravenous) daily or on an alternating day schedule.

4. Endpoints and Data Analysis:

  • Primary Endpoint: Tumor growth inhibition (TGI). Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

  • Secondary Endpoints: Body weight, final tumor weight at the end of the study, and survival.

  • Target Validation (Optional): At the end of the study, excise tumors and analyze for EGFR phosphorylation and Topoisomerase II activity.

Data Presentation:

GroupDose (mg/kg)Tumor Volume Day 1 (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-e.g., 120e.g., 1500-
This compound25e.g., 125e.g., 750e.g., 50%
Positive Controle.g., Doxorubicine.g., 122e.g., 400e.g., 73%

Note: The data in the table are hypothetical examples and should be replaced with experimental results.

Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Cancer Cell Culture (e.g., MDA-MB-231, SNB-75) Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Cells->Implantation Mice Immunodeficient Mice Mice->Implantation Growth Tumor Growth to ~100-150 mm³ Implantation->Growth Treatment Administer this compound Growth->Treatment Measurement Measure Tumor Volume (2-3 times/week) Treatment->Measurement TGI Calculate TGI Measurement->TGI Analysis Endpoint Analysis: Tumor Weight, Biomarkers TGI->Analysis

Human Tumor Xenograft Model Workflow

Potential Anti-inflammatory Activity of this compound

While the primary focus of this compound research has been on its anticancer effects, related natural products have shown anti-inflammatory properties. The following protocol outlines a standard model to investigate the potential acute anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation.

Experimental Protocol:

1. Animal Model:

  • Species: Wistar rats or Swiss mice, male or female, 150-200g (rats) or 20-25g (mice).

2. This compound Administration:

  • Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle to the respective groups one hour before carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Inject 0.1 mL of saline into the left hind paw to serve as a control.

4. Measurement of Paw Edema:

  • Measure the paw volume of both hind paws using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The difference in volume between the right and left paw indicates the degree of inflammation.

5. Data Analysis:

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • % Inhibition = [(Vc - Vt) / Vc] x 100 , where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Data Presentation:

GroupDose (mg/kg)Paw Volume at 3h (mL)% Inhibition of Edema
Vehicle Control-e.g., 0.85-
This compound10e.g., 0.70e.g., 17.6%
This compound25e.g., 0.55e.g., 35.3%
Positive Control (Indomethacin)10e.g., 0.40e.g., 52.9%

Note: The data in the table are hypothetical examples and should be replaced with experimental results.

Proposed Signaling Pathway of this compound

The anticancer activity of this compound is believed to be mediated through the inhibition of EGFR and Topoisomerase II.

PericosineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation TopoisomeraseII Topoisomerase II DNA_Replication DNA Replication & Transcription TopoisomeraseII->DNA_Replication PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoisomeraseII Inhibits

Proposed Mechanism of Action for this compound

References

Application of Pericosine A in Odor Neutralization Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a naturally occurring electrophilic compound derived from the fungus Periconia byssoides, has emerged as a promising agent in the field of odor neutralization. Its unique reactivity towards nucleophilic sulfur compounds makes it a potent candidate for counteracting a variety of malodors, most notably those emanating from thiols and thioacetates. This document provides detailed application notes and protocols for researchers interested in exploring the utility of this compound for odor neutralization.

The primary mechanism of action of this compound involves a direct chemical reaction with volatile sulfur compounds (VSCs), the main culprits behind many unpleasant odors. Specifically, it reacts with thiols (mercaptans) and thioacetates through an SN2'-type mechanism or a conjugate 1,4-addition reaction.[1][2] This reaction transforms the volatile, malodorous compounds into stable, non-volatile, and odorless thioethers.[3][4] This direct chemical neutralization distinguishes this compound from masking agents, which merely cover up odors with a stronger scent.

A significant advantage of this compound is its favorable safety profile. In vitro studies have demonstrated that it is non-irritating to skin and eyes, making it a suitable candidate for formulation into various consumer and industrial products.[3][5]

Data Presentation

While extensive research has highlighted the qualitative effectiveness of this compound, publicly available quantitative data is still emerging. The following table summarizes the key findings from existing literature and provides a framework for the types of quantitative data that should be generated in future studies.

ParameterFinding/RecommendationSource
Target Odorants Primarily effective against thiols and thioacetates (e.g., in skunk spray).[3][4][3],[4]
Potential efficacy against other volatile sulfur compounds (VSCs) like hydrogen sulfide, methyl mercaptan, and dimethyl sulfide requires further investigation.
Reaction Mechanism SN2'-type reaction or conjugate 1,4-addition, forming stable thioethers.[1][2][1],[2]
Efficacy Described as "highly effective" at deodorizing skunk anal gland secretions.[3][3]
Optimal Concentration To be determined through dose-response studies.
Reaction Kinetics Reaction is reportedly rapid. Kinetic studies to determine reaction rates with various thiols are recommended.
pH Dependence The reaction is base-catalyzed, suggesting that a slightly alkaline pH may enhance efficacy.[6][6]
Safety Non-irritating in in vitro skin and eye models.[3][5][3],[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Odor Neutralization using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the reduction of volatile sulfur compounds (VSCs) by this compound.

Objective: To determine the efficacy of this compound in reducing the concentration of specific VSCs.

Materials:

  • This compound solution of known concentration.

  • Volatile sulfur compound standards (e.g., 3-methyl-1-butanethiol, dimethyl sulfide, methyl mercaptan).

  • Headspace vials with septa.

  • Gas-tight syringe.

  • Headspace autosampler.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column for VSC analysis (e.g., DB-SULFUR or similar).

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the target VSC in an appropriate solvent (e.g., methanol) at a concentration that produces a clear and reproducible peak in the GC-MS.

    • In a series of headspace vials, add a fixed volume of the VSC standard solution.

    • To the experimental vials, add varying concentrations of the this compound solution.

    • For control vials, add an equivalent volume of the solvent used to dissolve this compound.

    • Seal the vials immediately with septa.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 37°C) for a specific duration to allow for the reaction to occur. Time-course experiments should be conducted to determine the optimal incubation time.

  • Headspace Analysis:

    • Place the vials in the headspace autosampler.

    • The autosampler will heat the vials to a set temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS.

  • GC-MS Analysis:

    • Set the GC oven temperature program to achieve optimal separation of the VSCs.

    • Set the mass spectrometer to scan a relevant mass range or to monitor for specific ions characteristic of the target VSCs (Selected Ion Monitoring - SIM mode for higher sensitivity).

  • Data Analysis:

    • Integrate the peak area of the target VSC in both the control and experimental chromatograms.

    • Calculate the percentage reduction of the VSC for each concentration of this compound using the following formula: % Reduction = [(Peak Area_Control - Peak Area_Experimental) / Peak Area_Control] * 100

    • Generate a dose-response curve by plotting the percentage reduction against the concentration of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol provides a general method for assessing the potential cytotoxicity of this compound formulations on skin cells.

Objective: To evaluate the in vitro safety of this compound on a relevant cell line.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT).

  • Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics).

  • 96-well cell culture plates.

  • This compound solution in a vehicle compatible with cell culture.

  • Positive control (e.g., Sodium Dodecyl Sulfate - SDS).

  • Negative control (vehicle).

  • Neutral Red solution.

  • Destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the keratinocyte cell line at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound solution in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound, the positive control, or the negative control.

    • Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Uptake:

    • After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add medium containing Neutral Red dye to each well and incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction:

    • Remove the Neutral Red-containing medium and wash the cells with PBS.

    • Add the destain solution to each well to extract the dye from the lysosomes of viable cells.

    • Gently shake the plate for 10 minutes to ensure complete dissolution of the dye.

  • Absorbance Measurement:

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the negative control.

    • Generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

Odor_Neutralization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Odorant Volatile Sulfur Compound (VSC) ReactionVessel Incubation (Controlled Temp & Time) Odorant->ReactionVessel PericosineA This compound Solution PericosineA->ReactionVessel Headspace Headspace Sampling ReactionVessel->Headspace GCMS GC-MS Analysis Headspace->GCMS Data Data Analysis (% Reduction) GCMS->Data

Caption: Experimental workflow for quantifying odor neutralization.

Chemical_Reaction_Pathway PericosineA This compound (Electrophile) Product Stable, Odorless Thioether PericosineA->Product SN2' or Conjugate Addition Thiol Volatile Thiol (Nucleophile) Thiol->Product

Caption: Chemical reaction pathway of this compound with a volatile thiol.

Conclusion

This compound presents a compelling natural alternative for odor neutralization, particularly for challenging sulfur-based malodors. Its direct chemical reaction mechanism and favorable safety profile make it a strong candidate for further research and development. The protocols provided herein offer a starting point for researchers to quantitatively assess its efficacy and safety. Future research should focus on generating robust quantitative data across a wider range of malodorous compounds, optimizing formulations for various applications, and further elucidating the kinetics of the neutralization reaction. These efforts will be crucial in unlocking the full potential of this compound as a novel odor-neutralizing agent.

References

Application Notes and Protocols for the Quantification of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar-type metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antitumor and α-glucosidase inhibitory effects.[1][3][4] Mechanistic studies have revealed that this compound may exert its anticancer effects through the inhibition of key cellular targets such as the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[2][4][5] As research into the therapeutic potential of this compound and its analogs continues, the need for robust and reliable analytical methods for its quantification is paramount.

These application notes provide a comprehensive overview of the analytical techniques for the quantification of this compound, with a focus on a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Detailed protocols for sample preparation and analysis are provided to guide researchers in the accurate and precise measurement of this promising natural product.

Analytical Method: UPLC-MS/MS for this compound Quantification

A highly sensitive and selective UPLC-MS/MS method is proposed for the quantification of this compound in complex matrices such as fungal culture extracts or biological samples. This method utilizes the principles of reversed-phase chromatography for separation and tandem mass spectrometry for detection and quantification, offering superior specificity and lower detection limits compared to other techniques like HPLC-UV.

Table 1: Proposed UPLC-MS/MS Method Parameters
ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)
Table 2: Proposed MRM Transitions for this compound

Based on the known structure of this compound (C₈H₁₁ClO₅), the following Multiple Reaction Monitoring (MRM) transitions are proposed. Note: These transitions are predicted and require experimental optimization and validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)223.0 [M+H]⁺129.10.052015
This compound (Qualifier)223.0 [M+H]⁺103.10.052025
Table 3: Example Method Validation Parameters

The following table summarizes the expected performance characteristics of the proposed UPLC-MS/MS method upon validation.

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 10%

Experimental Protocols

Protocol 1: Extraction of this compound from Periconia byssoides Culture

This protocol describes a general procedure for the extraction of this compound from a liquid culture of Periconia byssoides.

Materials:

  • Liquid culture of Periconia byssoides

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • To the culture broth, add an equal volume of ethyl acetate in a separatory funnel.

  • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

  • Reconstitute the dried extract in a known volume of methanol for UPLC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol outlines the steps for the quantitative analysis of this compound using the proposed UPLC-MS/MS method.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Mobile Phase A (0.1% Formic Acid in Water)

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile)

  • Prepared sample extracts

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 to 1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.

  • UPLC-MS/MS System Setup: Set up the UPLC-MS/MS system according to the parameters outlined in Table 1 and Table 2.

  • Sequence Generation: Create a sequence in the instrument control software that includes blanks, calibration standards, QC samples, and the unknown samples.

  • Analysis: Inject the samples and acquire the data in MRM mode.

  • Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Culture of Periconia byssoides extraction Liquid-Liquid Extraction with Ethyl Acetate fungal_culture->extraction drying Drying and Reconstitution extraction->drying uplc UPLC Separation (C18 Column) drying->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification using Calibration Curve msms->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PericosineA This compound PericosineA->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation topoisomerase_pathway cluster_nucleus Nucleus DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII DNA_relaxed Relaxed DNA TopoII->DNA_relaxed  Religation DNA_replication DNA Replication & Transcription DNA_relaxed->DNA_replication PericosineA This compound PericosineA->TopoII Inhibition

References

Application Notes & Protocols: Development of Semi-Synthetic Analogs of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pericosine A is a carbasugar-type natural product isolated from the marine-derived fungus Periconia byssoides.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities, including in vitro cytotoxicity against various cancer cell lines and in vivo antitumor effects.[3][4] Mechanistic studies have revealed that this compound exerts its anticancer effects by inhibiting key cellular targets such as the Epidermal Growth Factor Receptor (EGFR) protein kinase and Topoisomerase II.[1][5] These activities disrupt critical oncogenic signaling pathways and DNA replication processes.[2][6]

The development of semi-synthetic analogs of this compound is a key strategy for exploring its structure-activity relationships (SAR), improving its therapeutic index, and overcoming potential limitations of the natural product. Chemical modification, particularly at the C6 position of the cyclohexene ring, has been a focus of these efforts, leading to the synthesis of various halogenated derivatives.[7] These application notes provide an overview of the biological activity of such analogs and detailed protocols for their synthesis and cytotoxic evaluation.

Biological Activity of this compound and Semi-Synthetic Analogs

The primary goal of developing analogs is to modulate the biological activity of the parent compound. The introduction of different halogen atoms (Fluorine, Bromine, Iodine) at the C6 position of this compound has resulted in compounds with varied cytotoxic profiles.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of this compound and its 6-halo-substituted semi-synthetic analogs against murine P388 leukemia, L1210 leukemia, and human HL-60 promyelocytic leukemia cell lines.

CompoundP388 (IC₅₀ µM)L1210 (IC₅₀ µM)HL-60 (IC₅₀ µM)
(+)-Pericosine A (6-Chloro)5.006.122.03
(-)-Pericosine A (6-Chloro)4.896.012.15
(+)-6-Fluoro Analog17.118.511.2
(-)-6-Fluoro Analog15.817.910.8
(+)-6-Bromo Analog5.126.252.24
(-)-6-Bromo Analog5.086.182.19
(+)-6-Iodo Analog4.956.092.11
(-)-6-Iodo Analog4.815.982.07

Data compiled from studies on 6-halo-substituted this compound derivatives.[7][8]

Observations:

  • The 6-bromo and 6-iodo analogs exhibit moderate antitumor activity, comparable to the parent compound, this compound (6-chloro).[6][7]

  • The 6-fluoro analog is consistently less active across all tested cell lines.[6][7]

  • For these halogenated compounds, no significant difference in cytotoxic potency was observed between the (+) and (-) enantiomers.[7]

Mechanism of Action & Signaling Pathways

This compound is known to inhibit the protein kinase EGFR.[3][5] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a validated strategy for cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic Effects PericosineA This compound Analogs PericosineA->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: General Synthesis of 6-Halo-Substituted this compound Analogs

This protocol outlines a general synthetic workflow for creating 6-halo-substituted this compound analogs, starting from a readily available chiral precursor like (-)-shikimic acid and proceeding through a key epoxide intermediate.

Workflow Diagram: Synthesis of this compound Analogs

Synthesis_Workflow start Starting Material (e.g., (-)-Shikimic Acid) protect Protection of Diol Groups start->protect epox Epoxidation of Double Bond protect->epox intermediate Key Epoxide Intermediate epox->intermediate open Regioselective Epoxide Opening with Halide Source intermediate->open deprotect Deprotection of Hydroxyl Groups open->deprotect product Final Product (6-Halo-Pericosine A Analog) deprotect->product

Caption: General workflow for the synthesis of 6-halo-Pericosine A analogs.

Methodology:

Materials and Reagents:

  • (-)-Shikimic acid or (-)-Quinic acid

  • Protecting group reagents (e.g., 2,2-dimethoxypropane, TBSCl)

  • Oxidizing agents for epoxidation (e.g., m-CPBA)

  • Halide sources (e.g., BBr₃ for bromination, SOCl₂ for chlorination)[7][9]

  • Anhydrous solvents (e.g., Diethyl ether, CH₂Cl₂)

  • Reagents for deprotection (e.g., acidic catalyst in MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection: Protect the vicinal diols of the starting material (e.g., (-)-shikimic acid) as an acetonide or other suitable protecting group to prevent unwanted side reactions.

  • Formation of Epoxide Intermediate: Convert the protected starting material into a key epoxide intermediate. This often involves multiple steps to install the necessary functionality before epoxidation of the cyclohexene ring.

  • Regioselective Epoxide Opening (Halogenation):

    • Dissolve the epoxide intermediate in a suitable anhydrous solvent (e.g., dry diethyl ether) under an inert atmosphere (e.g., Argon).

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Carefully add the halide source dropwise. For instance, for bromination, a solution of BBr₃ in the solvent can be added.[7] The stoichiometry is critical and must be optimized.

    • Allow the reaction to stir at low temperature and then warm to room temperature slowly over several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully (e.g., with saturated NaHCO₃ solution).

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the halogenated intermediate.

  • Deprotection: Remove the protecting groups (e.g., acetonide) using appropriate conditions (e.g., catalytic acid in methanol) to yield the final 6-halo-Pericosine A analog.[2]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and compare with literature data.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for evaluating the cytotoxic potential of novel compounds.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., P388 cells in 96-well plate) Incubate 24h B 2. Compound Treatment Add serial dilutions of analogs (Include vehicle control) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (5 mg/mL in PBS) C->D E 5. Incubate (2-4 hours) Allow formazan crystal formation D->E F 6. Solubilization Add DMSO or Solubilization Buffer to dissolve crystals E->F G 7. Measure Absorbance Read at ~570 nm using a plate reader F->G H 8. Data Analysis Calculate % viability and determine IC₅₀ values G->H

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Methodology:

Materials and Reagents:

  • Cancer cell line (e.g., P388, L1210, or HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Synthesized this compound analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization agent (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach (if adherent) and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and a positive control (e.g., doxorubicin) in complete medium from the DMSO stock solutions. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from the wells and add 150 µL of a solubilization agent (e.g., DMSO) to each well. Pipette up and down gently to dissolve the formazan crystals completely.

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percent viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

References

Pericosine A Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a marine-derived natural product isolated from the fungus Periconia byssoides.[1] It has demonstrated promising anticancer activity, warranting further investigation in preclinical models. This compound is a carbasugar metabolite with a unique hybrid shikimate-polyketide framework.[1] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound, focusing on its use in cancer research.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach. Mechanistic studies have identified two primary molecular targets:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: this compound inhibits EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers.

  • Human Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription. Inhibition of Topoisomerase II leads to DNA damage and ultimately triggers apoptosis in cancer cells.

The dual inhibition of these pathways highlights the potential of this compound as a compelling candidate for cancer therapy.

Signaling Pathway Diagram

PericosineA_Pathway cluster_EGFR EGFR Signaling Pathway cluster_TopoII Topoisomerase II Pathway PericosineA This compound EGFR EGFR Tyrosine Kinase PericosineA->EGFR Inhibits TopoII Topoisomerase II PericosineA->TopoII Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates EGFR->Proliferation Apoptosis Apoptosis DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Enables TopoII->DNA_Replication

Caption: this compound inhibits EGFR and Topoisomerase II signaling pathways.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 / ED50
P388Murine Lymphocytic LeukemiaED50: 0.1 µg/mL
L1210Murine Lymphocytic LeukemiaData indicates moderate cytotoxicity
HL-60Human Promyelocytic LeukemiaData indicates moderate cytotoxicity
HBC-5Human Breast CancerData indicates selective cytotoxicity
SNB-75Human GlioblastomaData indicates selective cytotoxicity

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer ModelDoseRoute of AdministrationEfficacy Outcome
MiceP388 Murine Leukemia25 mg/kgIntraperitoneal (i.p.)Modest extension of survival

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

Due to the likely poor aqueous solubility of this compound, a common challenge with natural products, a formulation using a mixture of co-solvents and surfactants is recommended for preclinical in vivo studies. This protocol provides an exemplary method for preparing a solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the compound completely. For example, for a final concentration of 2.5 mg/mL, you might start by dissolving 25 mg of this compound in 1 mL of DMSO.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80. A common ratio is 1:1. For example, mix 2 mL of PEG 400 and 2 mL of Tween 80.

  • Formulation Preparation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing.

    • Gradually add sterile saline to the mixture to achieve the final desired concentration and volume. For a typical formulation, the final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity. A common final vehicle composition might be 10% DMSO, 40% PEG 400, and 50% saline, or a 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, and the remainder as saline or a buffer.

    • Vortex the final formulation thoroughly to ensure homogeneity.

  • Sterilization:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage:

    • Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh before each experiment.

Experimental Workflow Diagram

Experimental_Workflow cluster_Formulation Formulation Preparation cluster_InVivo In Vivo Efficacy Study A Weigh this compound B Dissolve in DMSO A->B D Mix & Add Saline B->D C Prepare Vehicle (PEG 400, Tween 80) C->D E Sterile Filtration D->E G Administer Formulation (25 mg/kg, i.p.) E->G Use in study F Implant P388 cells in mice F->G H Monitor Survival G->H I Data Analysis (%ILS) H->I

Caption: Workflow for this compound formulation and in vivo testing.

Protocol 2: In Vivo Antitumor Efficacy in a P388 Murine Leukemia Model

This protocol describes a typical in vivo efficacy study using the P388 murine leukemia model.

Materials and Animals:

  • Female DBA/2 or B6D2F1 mice (6-8 weeks old)

  • P388 murine leukemia cells

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (formulation without this compound)

  • Positive control (e.g., 5-Fluorouracil)

  • Sterile syringes and needles

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Cell Implantation:

    • On day 0, inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P388 cells in a volume of 0.1 mL of sterile saline.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 25 mg/kg)

      • Group 3: Positive control

    • On day 1, begin treatment by administering the respective formulations intraperitoneally once daily for a specified duration (e.g., 5-9 days).

  • Monitoring and Data Collection:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Record the day of death for each mouse.

  • Data Analysis:

    • Calculate the median survival time (MST) for each group.

    • Determine the percent increase in lifespan (%ILS) using the following formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action. The protocols outlined in this document provide a framework for the formulation and preclinical evaluation of this compound. Further studies are warranted to fully elucidate its therapeutic potential, including more extensive in vivo efficacy studies in various cancer models and detailed pharmacokinetic and toxicological assessments. The provided formulation strategies offer a starting point for developing stable and effective delivery systems for this and other poorly soluble natural products.

References

Methodology for Assessing Synergistic Effects of Pericosine A with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a marine-derived natural product, has demonstrated notable cytotoxic activity against various cancer cell lines, including murine P388 lymphocytic leukemia, HBC-5 breast cancer, and SNB-75 glioblastoma lines[1][2][3]. Mechanistic studies suggest that its anti-cancer properties may stem from the inhibition of key cellular targets such as the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II[1][3]. The unique bioactivity of this compound makes it a compelling candidate for combination therapies, a strategy often employed in oncology to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities[4][5].

The assessment of drug interactions is critical in the development of combination therapies. Interactions can be synergistic, additive, or antagonistic[4][6]. A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, is highly desirable in drug development[4][7]. This application note provides a detailed methodology for assessing the synergistic effects of this compound with other therapeutic agents, covering both in vitro and in vivo experimental protocols, data analysis, and interpretation.

Rationale for Synergy Studies with this compound

Combining this compound with other chemotherapeutic agents could lead to enhanced anti-cancer activity through various mechanisms. For instance, pairing this compound with another EGFR inhibitor could lead to a more profound blockade of this critical signaling pathway. Alternatively, combining it with a DNA-damaging agent could create a synthetic lethal scenario by inhibiting Topoisomerase II-mediated DNA repair. Investigating these potential synergies is a crucial step in unlocking the full therapeutic potential of this compound.

In Vitro Synergy Assessment

A variety of methods are available for the quantitative assessment of drug synergy in vitro, with the checkerboard assay coupled with Combination Index (CI) calculation or isobologram analysis being the most common approaches[8][9][10].

Experimental Protocol: Checkerboard Assay

The checkerboard assay is a matrix-based method that allows for the testing of multiple dose combinations of two drugs.

Materials and Reagents:

  • Cancer cell line of interest (e.g., P388, HBC-5, SNB-75)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination drug (stock solution in an appropriate solvent)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare serial dilutions of this compound and the combination drug in complete cell culture medium.

  • Drug Combination Matrix: In a fresh 96-well plate, create a drug combination matrix. Typically, this compound is serially diluted along the rows, and the combination drug is serially diluted along the columns. Include wells for each drug alone and untreated control wells.

  • Treatment: Transfer the drug combinations from the matrix plate to the cell plate and incubate for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Collection: Measure the absorbance or luminescence using a plate reader.

Data Analysis and Presentation

The raw data from the checkerboard assay can be used to calculate the percentage of cell growth inhibition for each drug combination. This data should be organized into a clear tabular format.

Table 1: Example Data Presentation for Checkerboard Assay (% Cell Inhibition)

This compound (nM)Drug X (nM) - 0Drug X (nM) - 10Drug X (nM) - 20Drug X (nM) - 40Drug X (nM) - 80
0 012254560
5 1535557585
10 2858789095
20 4875929899
40 65889799100

Synergy Quantification:

The interaction between this compound and the combination drug can be quantified using the Combination Index (CI) method based on the Loewe additivity model, or by calculating a synergy score based on the Bliss independence model[9][11].

  • Combination Index (CI): The CI is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn is commonly used for these calculations[9].

  • Isobologram Analysis: This graphical method provides a visual representation of the drug interaction. The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. Data points falling below the line of additivity indicate synergy[10].

Table 2: Example Combination Index (CI) Values

Combination (this compound + Drug X)Effective Dose (ED50)Combination Index (CI)Interpretation
5 nM + 10 nM50% Inhibition0.7Synergy
10 nM + 20 nM75% Inhibition0.6Synergy
20 nM + 40 nM90% Inhibition0.5Strong Synergy

In Vivo Synergy Assessment

Validating in vitro synergistic interactions in a living organism is a critical next step. Mouse tumor models, such as xenografts, are commonly used for this purpose[12][13][14].

Experimental Protocol: Xenograft Mouse Model

Materials and Reagents:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line that showed in vitro synergy

  • This compound formulated for in vivo administration

  • Combination drug formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Drug X alone

    • Group 4: this compound + Drug X

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or based on a predetermined time point.

Data Analysis and Presentation

The primary endpoint in in vivo synergy studies is typically tumor growth inhibition. The data should be presented clearly in a table summarizing the tumor volume and body weight changes.

Table 3: Example In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle Control 1500 ± 250-+5
This compound (10 mg/kg) 1050 ± 18030+3
Drug X (5 mg/kg) 900 ± 20040+4
This compound + Drug X 300 ± 9080+2

Synergy Assessment:

Statistical methods are crucial for determining if the observed combination effect is truly synergistic. The invivoSyn framework is a robust tool for this purpose, which can calculate a combination index and synergy score based on models like Bliss independence[12][13][15]. A statistically significant increase in tumor growth inhibition in the combination group compared to the individual treatment groups, beyond what would be expected from an additive effect, indicates in vivo synergy.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway of this compound Synergy

The following diagram illustrates a hypothetical signaling pathway where this compound, by inhibiting EGFR and Topoisomerase II, synergizes with a hypothetical "Drug X" that targets a downstream component of the same pathway, such as a kinase involved in cell cycle progression.

PericosineA_Synergy_Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors DownstreamKinase Downstream Kinase (e.g., CDK4/6) CellCycleProgression Cell Cycle Progression DownstreamKinase->CellCycleProgression DNA DNA TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII TopoisomeraseII->DNA TranscriptionFactors->CellCycleProgression PericosineA_EGFR This compound PericosineA_EGFR->EGFR PericosineA_TopoII This compound PericosineA_TopoII->TopoisomeraseII DrugX Drug X DrugX->DownstreamKinase

Caption: Hypothetical signaling pathway illustrating the synergistic action of this compound and Drug X.

Experimental Workflow for In Vitro Synergy Assessment

This diagram outlines the key steps in the in vitro assessment of drug synergy.

InVitro_Workflow start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding drug_prep Prepare Serial Dilutions of this compound and Drug X cell_seeding->drug_prep checkerboard Create Checkerboard Combination Matrix drug_prep->checkerboard treatment Treat Cells and Incubate (48-72h) checkerboard->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability data_acq Data Acquisition (Plate Reader) viability->data_acq data_analysis Data Analysis: % Inhibition, CI, Isobologram data_acq->data_analysis interpretation Interpret Results: Synergy, Additivity, or Antagonism data_analysis->interpretation end End interpretation->end InVivo_Workflow start Start tumor_implant Implant Tumor Cells in Immunocompromised Mice start->tumor_implant tumor_growth Allow Tumors to Reach ~100-150 mm³ tumor_implant->tumor_growth randomization Randomize Mice into 4 Groups: Vehicle, this compound, Drug X, Combination tumor_growth->randomization treatment Administer Treatments According to Schedule randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring data_collection Collect Data Until Endpoint monitoring->data_collection data_analysis Data Analysis: Tumor Growth Inhibition, Statistical Synergy Assessment data_collection->data_analysis conclusion Draw Conclusions on In Vivo Synergy data_analysis->conclusion end End conclusion->end

References

Application Notes and Protocols for Evaluating the Cell Permeability of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the cell permeability of Pericosine A, a fungal metabolite with demonstrated anticancer activity.[1][2][3] Accurate characterization of its ability to cross cellular membranes is a critical step in evaluating its therapeutic potential.

Compound Information:

This compound is a natural product isolated from the fungus Periconia byssoides.[1][4] It has shown significant cytotoxicity against various cancer cell lines and is known to inhibit Epidermal Growth Factor Receptor (EGFR) and topoisomerase II.[1][3][4]

Data Presentation: Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for designing and interpreting cell permeability assays.

PropertyValueSource
Molecular Formula C₈H₁₁ClO₅[1]
Molecular Weight 222.6 g/mol [1][5]
LogP (calculated) -1.2[5]
Solubility Soluble in DMSO, Methanol, Ethanol, Dichloromethane[1]

Experimental Protocols

Two primary methods are detailed below for evaluating the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 Permeability Assay for a more biologically relevant model that includes both passive and active transport mechanisms.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound across an artificial lipid membrane, providing a high-throughput initial screening of its ability to cross the cell membrane via passive diffusion.

Principle: The PAMPA assay utilizes a 96-well microplate system with a filter plate coated with a lipid solution (e.g., porcine brain polar lipid extract) that separates a donor compartment from an acceptor compartment. The test compound is added to the donor well, and after an incubation period, the concentration in both donor and acceptor wells is measured to determine the rate of permeation.

Workflow Diagram:

PAMPA_Workflow prep Prepare this compound Stock Solution (in DMSO) donor_prep Prepare Donor Solution (this compound in buffer) prep->donor_prep assembly Assemble PAMPA Sandwich (Donor Plate + Filter Plate + Acceptor Plate) donor_prep->assembly acceptor_prep Prepare Acceptor Solution (Buffer with DMSO) acceptor_prep->assembly lipid_coat Coat Filter Plate with Lipid Solution lipid_coat->assembly incubation Incubate at Room Temperature assembly->incubation disassembly Disassemble Plates incubation->disassembly quantification Quantify this compound Concentration (LC-MS/MS or UV-Vis) disassembly->quantification calculation Calculate Apparent Permeability (Pe) quantification->calculation

Caption: Workflow for the PAMPA assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine brain polar lipid extract

  • Dodecane

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE plates)

  • Plate shaker

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the donor solution by diluting the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.

    • Prepare the acceptor solution by adding the same percentage of DMSO as in the donor solution to PBS (pH 7.4).

    • Prepare the lipid solution by dissolving porcine brain polar lipid extract in dodecane to a concentration of 20 mg/mL.

  • Assay Protocol:

    • Carefully apply 5 µL of the lipid solution to the membrane of each well of the filter plate.

    • Add 200 µL of the acceptor solution to each well of the acceptor plate.

    • Place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

    • Add 200 µL of the donor solution (containing this compound) to each well of the filter plate.

    • Cover the assembled plate system to prevent evaporation.

    • Incubate the plate at room temperature for 4-18 hours on a plate shaker with gentle agitation.

    • After incubation, determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]

Where:

  • CA(t) = Concentration in the acceptor well at time t

  • VA = Volume of the acceptor well

  • Area = Effective surface area of the membrane

  • t = Incubation time in seconds

  • CD(t) = Concentration in the donor well at time t

Expected Data Summary:

CompoundPe (x 10⁻⁶ cm/s)Permeability Class
This compoundExperimental ValueHigh/Medium/Low
Propranolol (High Perm.)>15High
Atenolol (Low Perm.)<1Low
Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability of this compound across a polarized monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as a well-established in vitro model of the human intestinal epithelium.

Principle: Caco-2 cells, when cultured on semi-permeable filter supports, differentiate to form a monolayer of polarized epithelial cells with tight junctions and functional transporters. This model allows for the assessment of both passive and active transport of a compound in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

Workflow Diagram:

Caco2_Workflow cell_culture Culture Caco-2 Cells on Transwell Inserts (21 days) teer_measurement Measure Transepithelial Electrical Resistance (TEER) (Ensure monolayer integrity) cell_culture->teer_measurement prepare_solutions Prepare this compound Dosing Solutions teer_measurement->prepare_solutions ab_assay Apical to Basolateral (A-B) Transport prepare_solutions->ab_assay ba_assay Basolateral to Apical (B-A) Transport prepare_solutions->ba_assay add_donor_ab Add this compound to Apical Side ab_assay->add_donor_ab add_donor_ba Add this compound to Basolateral Side ba_assay->add_donor_ba incubation Incubate at 37°C, 5% CO₂ add_donor_ab->incubation add_donor_ba->incubation sampling Collect Samples from Receiver Compartments at Timed Intervals incubation->sampling quantification Quantify this compound Concentration (LC-MS/MS) sampling->quantification calculation Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) quantification->calculation

Caption: Workflow for the Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • TEER meter

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values >250 Ω·cm².

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

    • For A-B transport: Add the this compound dosing solution (e.g., 10 µM in HBSS) to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.

    • For B-A transport: Add the this compound dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect samples from the donor compartment.

  • Quantification:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of appearance of this compound in the receiver compartment

  • A = Surface area of the membrane

  • C₀ = Initial concentration of this compound in the donor compartment

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Expected Data Summary:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
This compoundExperimental ValueExperimental ValueCalculated ValueHigh/Medium/Low
Propranolol (High Perm.)>10~10~1High
Atenolol (Low Perm.)<1<1~1Low
Digoxin (Efflux Substrate)<1>2>2Low (efflux)

An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters such as P-glycoprotein.

Signaling Pathway Context

This compound is known to inhibit the EGFR signaling pathway. Understanding this pathway is crucial for interpreting the downstream effects of this compound following its entry into the cell.

EGFR_Pathway node_receptor node_receptor node_inhibitor node_inhibitor node_pathway node_pathway node_outcome node_outcome EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Pericosine_A This compound Pericosine_A->EGFR Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

Application Notes and Protocols: Predicting Pericosine A Binding Sites Using Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a marine-derived natural product, has demonstrated promising anticancer activities. Mechanistic studies have identified its potential to target key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2][3][4] Molecular docking is a powerful computational technique that can predict the binding interactions between a small molecule, like this compound, and a target protein at the atomic level. This application note provides a detailed protocol for employing molecular docking to predict the binding sites of this compound on EGFR and topoisomerase II, offering insights into its mechanism of action and guiding further drug development efforts.

Introduction

This compound is a unique carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1][3] It has exhibited selective cytotoxicity against various cancer cell lines, including breast and glioblastoma.[1][2] The anticancer potential of this compound is attributed to its ability to inhibit crucial enzymes like EGFR tyrosine kinase and human topoisomerase II, which are well-established targets in oncology.[1][2][3][4] Understanding the precise binding mode of this compound to these protein targets is essential for optimizing its structure to enhance potency and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating drug-receptor interactions, and guiding lead optimization. This document outlines a comprehensive protocol for utilizing AutoDock Vina, a widely used open-source docking program, to investigate the binding of this compound to EGFR and topoisomerase II.

Key Signaling Pathways

To contextualize the importance of targeting EGFR and topoisomerase II, it is crucial to understand their roles in cellular signaling and function.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), activates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3][7] These pathways are critical for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers.

Topoisomerase_II_Mechanism start Entangled DNA topoII Topoisomerase II start->topoII atp_binding ATP Binding topoII->atp_binding g_segment_cleavage G-segment Cleavage (Double-Strand Break) atp_binding->g_segment_cleavage t_segment_passage T-segment Passage g_segment_cleavage->t_segment_passage g_segment_ligation G-segment Ligation t_segment_passage->g_segment_ligation atp_hydrolysis ATP Hydrolysis g_segment_ligation->atp_hydrolysis end Decatenated DNA atp_hydrolysis->end

Caption: Topoisomerase II Mechanism of Action.

Human topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, which occur during replication and transcription.[5][6][8] It functions by creating transient double-strand breaks in one DNA segment (G-segment) to allow another segment (T-segment) to pass through, after which it re-ligates the break.[5][8] Inhibition of this process leads to the accumulation of DNA damage and ultimately, cell death.

Molecular Docking Workflow

The following diagram illustrates the general workflow for performing molecular docking to predict the binding of this compound to its target proteins.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Target Protein Preparation (e.g., EGFR, Topo II) grid_box Grid Box Generation protein_prep->grid_box ligand_prep Ligand Preparation (this compound) docking AutoDock Vina Execution ligand_prep->docking grid_box->docking results Analysis of Docking Poses and Binding Energies docking->results visualization Visualization of Interactions results->visualization

Caption: Molecular Docking Workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with EGFR and topoisomerase II using AutoDock Vina.

I. Software and Resource Requirements

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.

  • PubChem: To obtain the 3D structure of this compound.

II. Preparation of the Target Proteins (EGFR and Topoisomerase II)

  • Obtain Protein Structures:

    • Download the crystal structures of the human EGFR kinase domain and human topoisomerase II from the PDB. It is recommended to use structures complexed with a known inhibitor for validation purposes.

      • EGFR Example: PDB ID: 4RJ7 (EGFR kinase domain with an inhibitor).[4]

      • Topoisomerase II Example: PDB ID: 3QX3 (Human topoisomerase II beta in complex with DNA and etoposide).[9]

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands/inhibitors.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (e.g., egfr.pdbqt, topoII.pdbqt).

III. Preparation of the Ligand (this compound)

  • Obtain Ligand Structure:

    • Download the 3D structure of this compound from the PubChem database (CID: 10013825) in SDF format.[10]

  • Prepare the Ligand in ADT:

    • Open the SDF file in ADT.

    • The software will automatically detect the root and set the torsions.

    • Save the prepared ligand in PDBQT format (e.g., pericosineA.pdbqt).

IV. Grid Box Generation

  • Define the Binding Site:

    • Open the prepared protein PDBQT file in ADT.

    • Go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the center and dimensions of the grid box to encompass the known active site of the protein. For validation, center the grid box on the co-crystallized ligand's binding site.

  • Save Grid Parameters:

    • Note down the grid center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).

V. Molecular Docking with AutoDock Vina

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the paths to the receptor and ligand PDBQT files, and the grid box parameters.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the docking simulation using the following command: vina --config conf.txt --log log.txt

VI. Analysis of Results

  • Examine Binding Affinities:

    • The log.txt file will contain the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Docking Poses:

    • Open the output file (docking_results.pdbqt) and the protein PDBQT file in a visualization software like PyMOL or UCSF Chimera.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding pocket.

Data Presentation

The quantitative results from the molecular docking simulations should be summarized in a clear and structured table to facilitate comparison.

Table 1: Predicted Binding Affinities and Interactions of this compound with EGFR and Topoisomerase II

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Example)Hydrogen BondsHydrophobic Interactions
EGFR Kinase Domain 4RJ7-8.5Met793, Leu718, Val72625
-8.2Cys797, Thr790, Gly79634
-7.9Leu844, Ala743, Lys74516
Topoisomerase II 3QX3-9.1Asp479, Arg503, Gly47843
-8.8Pro803, Tyr804, Ser80025
-8.6Ile802, Met782, Glu52234

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking simulation.

Conclusion

This application note provides a comprehensive protocol for utilizing molecular docking to predict the binding sites of this compound on two key anticancer targets, EGFR and topoisomerase II. By following these detailed steps, researchers can gain valuable insights into the molecular basis of this compound's activity, which can inform the design of more potent and selective derivatives. The combination of computational prediction with experimental validation is a powerful strategy in modern drug discovery and development.

References

Application Notes and Protocols for Chiral HPLC Separation of Pericosine A Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of Pericosine A enantiomers. This compound, a natural product derived from Periconia byssoides, has garnered interest for its biological activities. As with many chiral compounds, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and biological studies.

Introduction to Chiral Separation of this compound

The enantiomers of a chiral drug can have distinct interactions with biological systems. Therefore, it is often necessary to isolate and characterize each enantiomer.[1][2] Chiral HPLC is a powerful technique for separating enantiomers, typically employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4][5] A study by researchers from Osaka University of Pharmaceutical Sciences successfully resolved the enantiomers of this compound using a polysaccharide-based chiral stationary phase.[6] This application note details the methodology based on their findings and provides a general framework for chiral method development.

Experimental Protocol

This protocol is based on the successful separation of this compound enantiomers as described in the scientific literature.[6]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Solvents: HPLC grade n-Hexane and Isopropanol.

  • Sample: this compound dissolved in a suitable solvent (e.g., mobile phase).

2.2. Chromatographic Conditions

A summary of the chromatographic conditions for the separation of this compound enantiomers is provided in the table below.

ParameterCondition
Column CHIRALPAK® AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol (Ratio to be optimized)
Flow Rate 1.0 mL/min (Typical, may require optimization)
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength UV, 220 nm (or other wavelength with sufficient absorbance)
Injection Volume 10 µL (Typical, adjust as needed)

2.3. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

  • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2.4. Data Analysis

The enantiomeric composition can be determined from the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [(Area1 - Area2) / (Area1 + Area2)] x 100

Where Area1 and Area2 are the peak areas of the two enantiomers.

Quantitative Data Summary

The following table summarizes the expected results for the chiral separation of this compound based on published data.[6] The study found that natural this compound from Periconia byssoides is a mixture of enantiomers. In one analysis, the ratio of the (+)- and (-)-enantiomers was found to be 68:32.[6] In other isolates from the same fungus, an approximate 1:1 ratio was observed.[6]

EnantiomerExpected Retention Time (min)Relative Peak Area (%) (Example: 68:32 ratio)
(+)-Pericosine AtR1 (elutes first)68
(-)-Pericosine AtR2 (elutes second)32

Note: The actual retention times and elution order may vary depending on the specific chromatographic conditions and the exact column used.

Visualization of Experimental Workflow and Method Development

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto HPLC filter->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Ratio / % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis of this compound.

4.2. Chiral Method Development Logic

The development of a successful chiral separation method often follows a logical progression of optimizing various parameters.

G start Select Chiral Stationary Phase (e.g., Polysaccharide-based) mobile_phase Choose Mobile Phase (e.g., n-Hexane/Alcohol) start->mobile_phase optimization Optimize Mobile Phase Ratio & Flow Rate mobile_phase->optimization temp_detect Set Column Temperature & Detection Wavelength optimization->temp_detect validation Method Validation (Specificity, Linearity, Precision, Accuracy) temp_detect->validation end Final Method validation->end

Caption: Logical Flow for Chiral HPLC Method Development.

Conclusion

The protocol described provides a robust starting point for the successful chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H, is effective for this separation. Researchers can adapt and optimize these conditions to suit their specific instrumentation and analytical needs. The ability to resolve and quantify the enantiomers of this compound is essential for advancing our understanding of its biological properties and for potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Pericosine A. The information is compiled from various published synthetic routes to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around several key areas:

  • Stereocontrol: The molecule has multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a critical and often difficult aspect of the synthesis.

  • The C6-Chlorination Step: Introduction of the chlorine atom at the C6 position with the desired stereochemistry is notoriously challenging, often suffering from low yields and the formation of side products.

  • Purification: this compound and many of its synthetic intermediates are highly functionalized and can be unstable, making purification by standard methods like silica gel chromatography problematic.

  • Intermediate Instability: Several intermediates in the synthetic pathways are prone to decomposition under certain conditions, which can significantly impact overall yield.

Q2: What are the common starting materials for the synthesis of this compound?

A2: Common chiral starting materials for the enantioselective synthesis of this compound include (-)-shikimic acid and (-)-quinic acid. These natural products provide a pre-existing stereochemical framework that can be elaborated to the target molecule.

Q3: Why was the initially reported stereostructure of this compound incorrect?

A3: The initial assignment of the relative and absolute stereochemistry of natural this compound was revised based on the first total synthesis.[1] The complex, multi-functionalized cyclohexenoid structure of this compound, combined with torsional strain, made definitive stereochemical assignment by spectroscopic methods alone challenging.[2] The unambiguous structure was ultimately confirmed through chemical synthesis.[1]

Troubleshooting Guides

Issues with the C6-Chlorination Step

Q: I am getting a very low yield for the chlorination of the C6-hydroxy precursor. What can I do to improve this?

A: Low yields in the C6-chlorination step are a well-documented challenge. Here are some troubleshooting suggestions:

  • Reagent Stoichiometry: The yield of this reaction is highly sensitive to the amount of chlorinating agent used. For instance, when using thionyl chloride (SOCl₂), a stoichiometric amount may result in yields as low as 10%.[3] Using an excess of SOCl₂ has been shown to improve the yield to around 42%.[3][4]

  • Choice of Chlorinating Agent: While SOCl₂ is commonly used, other chlorinating agents can be explored depending on your specific substrate. However, be aware that alternative reagents may lead to different stereochemical outcomes or side products.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as the presence of water can consume the reagent and lead to side reactions. The reaction is typically performed in a dry, non-protic solvent like dichloromethane (CH₂Cl₂) at low temperatures.

Challenges in Purification

Q: I am observing significant product loss and decomposition during column chromatography. How can I improve the purification of this compound and its intermediates?

A: The stability of this compound and its precursors on silica gel is a major concern. Here are some strategies to mitigate this:

  • Choice of Stationary Phase: Standard acidic silica gel can cause decomposition of acid-sensitive intermediates. It has been reported that switching to neutral silica gel for column chromatography can dramatically improve the isolated yield of some intermediates from as low as 23% to as high as 77%.[3][5]

  • Solvent System: Use a well-chosen eluent system. For the final deprotection and purification of this compound analogues, a common system is a small percentage of methanol in dichloromethane (e.g., 5% MeOH in CH₂Cl₂) on neutral silica gel.[3]

  • Alternative Purification Methods: If column chromatography remains problematic, consider other purification techniques such as preparative HPLC with a suitable column and mobile phase. For some intermediates, crystallization might be a viable option.

Stereocontrol and Isomer Formation

Q: I am getting a mixture of diastereomers and have difficulty separating them. How can I improve the stereoselectivity of my reactions?

A: Achieving high stereoselectivity is crucial for an efficient synthesis. Consider the following:

  • Chiral Starting Materials: The choice of a suitable chiral starting material, like (-)-shikimic acid or (-)-quinic acid, is the most common strategy to set the initial stereochemistry.

  • Stereodirecting Groups: The use of protecting groups can influence the stereochemical outcome of subsequent reactions by sterically directing incoming reagents to a specific face of the molecule.

  • Reagent-Controlled Reactions: Employing chiral reagents or catalysts can induce stereoselectivity. For example, the stereoselective reduction of a ketone intermediate can be crucial in setting a key stereocenter.[2]

  • Detailed NMR Analysis: Careful and detailed 2D NMR analysis of your intermediates is essential to confirm their stereostructures at each stage.[1] This will help you identify where stereochemical control is being lost.

Instability of Synthetic Intermediates

Q: One of my key intermediates is decomposing upon standing or during work-up. What precautions should I take?

A: The instability of intermediates is a significant hurdle. Here are some tips:

  • Temperature Control: Many intermediates in the this compound synthesis are thermally labile. Keep reactions and purified intermediates at low temperatures (e.g., -20°C or -78°C) for storage.

  • Inert Atmosphere: Perform reactions and handle sensitive intermediates under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with atmospheric moisture.

  • Minimize Handling and Delays: Proceed to the next step of the synthesis as quickly as possible after isolating an unstable intermediate. Avoid prolonged storage.

  • pH Control: Some intermediates are sensitive to acidic or basic conditions. Ensure that the pH is carefully controlled during aqueous work-ups. The use of buffered solutions may be beneficial. For example, some intermediates are noted to be unstable on acidic silica gel.[3][5]

Quantitative Data Summary

The following tables summarize yields for key steps in the synthesis of halogenated this compound analogues, providing a basis for comparison and troubleshooting.

Table 1: Yields for the Halogenation of Epoxide Intermediate (-)-8

Halogenating ReagentProductYield (%)Reference
(HF)n/pyridine(-)-10F46[3]
BBr₃(-)-10Br14[5]
BH₂Br·SMe₂(-)-10Br94[3]
AlI₃(-)-10I60[3]

Table 2: Yields for the Deprotection Step to Final Halogenated this compound Analogues

Starting MaterialProductYield (%)Reference
(-)-10F(-)-1FNot specified[3]
(-)-10Br(-)-1BrNot specified[3]
(-)-10I(-)-1I76[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl (−)-6-Bromo-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-CycloHexene Carboxylate ((-)-10Br) [3]

  • Dissolve the syn-epoxide intermediate (-)-8 (112.8 mg, 0.42 mmol) in anhydrous diethyl ether (Et₂O, 5 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add a 1.0 M solution of BH₂Br·SMe₂ in CH₂Cl₂ (0.48 mL, 0.42 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 5 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of EtOAc:Hexane = 1:3 to afford (-)-10Br (139.7 mg, 94% yield).

Protocol 2: Purification of an Unstable Intermediate Using Neutral Silica Gel [3][5]

This is a general protocol based on the successful purification of an unstable pericoxide intermediate.

  • Prepare a column with neutral silica gel using the desired eluent system (e.g., 5% MeOH in CH₂Cl₂).

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure at a low temperature to avoid decomposition.

Visualizations

General Synthetic Workflow for Halogenated this compound Analogues

G A Starting Material (e.g., (-)-Shikimic Acid) B Multi-step Synthesis A->B C Epoxide Intermediate ((-)-8) B->C D Halogenation C->D E Protected Halogenated Intermediate ((-)-10X) D->E F Deprotection E->F G Final Product (Halogenated this compound) F->G H Purification G->H

Caption: A generalized workflow for the synthesis of halogenated this compound analogues.

Troubleshooting Decision Tree for Low-Yielding Chlorination

G Start Low yield in C6-chlorination step Check_Reagent Is the amount of chlorinating agent stoichiometric? Start->Check_Reagent Increase_Reagent Increase to an excess of the chlorinating agent Check_Reagent->Increase_Reagent Yes Check_Conditions Are the reaction conditions strictly anhydrous? Check_Reagent->Check_Conditions No Increase_Reagent->Check_Conditions Dry_Solvents Thoroughly dry all solvents and reagents Check_Conditions->Dry_Solvents No Consider_Alternative Consider an alternative chlorinating agent Check_Conditions->Consider_Alternative Yes

Caption: A decision tree for troubleshooting a low-yielding C6-chlorination reaction.

References

Technical Support Center: Pericosine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pericosine A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low yield during the bromination of the epoxide intermediate.

Question: My reaction to introduce a bromine atom to the epoxide intermediate (e.g., compound (−)-8 to (−)-10Br) is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: This is a critical step where reagent choice and reaction conditions are paramount.

  • Problem: Using strong Lewis acids like Boron Tribromide (BBr3) can lead to the formation of complex mixtures and undesired regioisomers, significantly lowering the yield of the desired product. For instance, using 0.33 equivalents of BBr3 at -78 °C has been reported to yield only 14% of the desired brominated product.[1] Increasing the equivalents to 1.0 only slightly improves the yield to 38%, and raising the temperature complicates the product mixture further.[1]

  • Solution: A more suitable and milder brominating agent is the mono-bromoborane dimethyl sulfide complex (BH2Br·SMe2).[1] Using 1.0 equivalent of BH2Br·SMe2 in Et2O at -78 °C has been shown to dramatically increase the yield to as high as 94%.[1]

  • Key Optimization Parameters:

    • Temperature: Maintain a low temperature (-78 °C). Increasing the temperature can significantly decrease the yield (e.g., 78% at -20 °C and 58% at 0 °C).[1]

    • Reagent: Switch from BBr3 to BH2Br·SMe2.

Quantitative Data Summary: Bromination of Epoxide Intermediate

Brominating ReagentEquivalentsTemperatureYield of (-)-10BrReference
BBr30.33-78 °C14%[1]
BBr31.0-78 °C38%[1]
BH2Br·SMe21.0-78 °C94%[1]
BH2Br·SMe21.0-20 °C78%[1]
BH2Br·SMe21.00 °C58%[1]
Issue 2: Significant product loss during purification of the final product.

Question: I am losing a substantial amount of my final this compound analog during column chromatography. How can I mitigate this?

Answer: The stability of the final product and the choice of purification matrix are critical factors.

  • Problem: this compound and its analogs can be unstable, especially on acidic stationary phases. For example, the purification of (−)-7 using conventional acidic silica gel column chromatography resulted in an isolated yield of only 23%.[1] This is likely due to the decomposition of the product on the acidic silica.

  • Solution: Switching to a neutral stationary phase can dramatically improve recovery. Using neutral silica gel for the purification of (−)-7 increased the isolated yield to 77%.[1]

  • Key Optimization Parameters:

    • Stationary Phase: Use neutral silica gel instead of standard acidic silica gel.

    • Handling: Be aware that some Pericosine analogs are unstable and can decompose upon storage at room temperature in solvents like methanol.[1]

Quantitative Data Summary: Purification of (-)-7

Purification MethodIsolated YieldReference
Acidic Silica Gel Column Chromatography23%[1]
Neutral Silica Gel Column Chromatography77%[1]
Issue 3: Poor yield in the chlorination step to form the this compound core.

Question: The introduction of the chlorine atom to form the chlorinated product (e.g., compound 80) is inefficient. How can I increase the yield of this reaction?

Answer: The stoichiometry of the chlorinating agent is a key factor in this transformation.

  • Problem: Using a stoichiometric amount of thionyl chloride (SOCl2) for the chlorination of the enol intermediate (e.g., compound 79) can result in a low yield of around 10%.[2]

  • Solution: Increasing the amount of the chlorinating agent can significantly improve the yield. The addition of excess SOCl2 to the enol intermediate in dry CH2Cl2 has been reported to increase the yield of the chlorinated product to 42%.[2]

Quantitative Data Summary: Chlorination of Enol Intermediate

SOCl2 AmountYield of Chlorinated Product (80)Reference
Stoichiometric10%[2]
Excess42%[2]

Experimental Protocols

Protocol 1: High-Yield Bromination of Epoxide Intermediate (-)-8

This protocol is adapted from the synthesis of (-)-10Br.[1]

  • Preparation: Dissolve the epoxide intermediate (-)-8 in dry diethyl ether (Et2O) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 1.0 equivalent of mono-bromoborane dimethyl sulfide complex (BH2Br·SMe2) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of Halogenated this compound Analog

experimental_workflow cluster_start Starting Material cluster_intermediate1 Epoxide Formation cluster_intermediate2 Halogenation cluster_intermediate3 Deprotection cluster_final Final Product Starting Material Starting Material Epoxide Intermediate Epoxide Intermediate Starting Material->Epoxide Intermediate Intramolecular SN2 Halogenated Intermediate Halogenated Intermediate Epoxide Intermediate->Halogenated Intermediate Halogenating Agent (e.g., BH2Br·SMe2) Deprotected Intermediate Deprotected Intermediate Halogenated Intermediate->Deprotected Intermediate Deprotection ts1 Low Yield? Check Reagent & Temperature Halogenated Intermediate->ts1 Halogenated this compound Halogenated this compound Deprotected Intermediate->Halogenated this compound Final Modification/ Purification ts2 Product Loss? Use Neutral Silica Gel Halogenated this compound->ts2 bromination_yield_factors cluster_reagents Reagent Choice cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome BBr3 BBr3 LowYield Low Yield (14-38%) BBr3->LowYield leads to Mixture Complex Mixture BBr3->Mixture can cause BH2BrSMe2 BH2Br·SMe2 HighYield High Yield (94%) BH2BrSMe2->HighYield leads to HighTemp High Temperature (e.g., 0°C) HighTemp->LowYield leads to HighTemp->Mixture can cause LowTemp Low Temperature (-78°C) LowTemp->HighYield is critical for

References

Technical Support Center: Purification of Pericosine A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pericosine A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound and its analogs?

A1: The most frequently reported method for the purification of this compound and its analogs is column chromatography.[1] Neutral silica gel is often preferred over acidic silica gel to improve yield and prevent decomposition of sensitive compounds.[1]

Q2: What type of solvent systems are typically used for column chromatography of this compound?

A2: Various solvent systems are used depending on the specific analog and the preceding reaction steps. Common eluents include mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc), or methanol (MeOH) in dichloromethane (CH2Cl2).[1] The specific ratios are optimized to achieve the best separation.

Q3: Are there any stability issues to be aware of during purification?

A3: Yes, some related compounds, like certain pericoxides, have been noted to be unstable, decomposing upon storage at room temperature in methanol.[1] While this compound itself is reported as a stable electrophilic compound, it is crucial to handle purified fractions with care, minimize exposure to harsh conditions, and store them appropriately, preferably at low temperatures.[2]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for the purification of this compound?

A4: While specific HPLC protocols for this compound are not detailed in the provided literature, HPLC is a powerful technique for the purification of organic compounds and can be adapted for this purpose.[3][4][5] Both normal-phase and reverse-phase HPLC could be explored. Developing a suitable HPLC method would involve screening different columns and mobile phases to achieve optimal separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its analogs.

Problem 1: Low yield after column chromatography.
Possible Cause Suggested Solution
Compound instability on silica gel Use neutral silica gel instead of acidic silica gel, as acidic conditions can lead to degradation of some analogs.[1]
Improper solvent system Optimize the solvent system through preliminary analysis with Thin Layer Chromatography (TLC) to ensure good separation and elution of the target compound.[6][7]
Co-elution with impurities Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to improve the separation of compounds with similar retention factors.[6]
Compound decomposition during solvent removal Use rotary evaporation at a low temperature to remove the solvent from the collected fractions to prevent thermal degradation.
Problem 2: Incomplete separation of this compound from its analogs or impurities.
Possible Cause Suggested Solution
Overloading the column Reduce the amount of crude product loaded onto the column. A general rule is to use a mass ratio of crude material to silica gel of 1:30 to 1:100.
Poorly packed column Ensure the silica gel is packed uniformly without any cracks or channels to prevent uneven solvent flow. A slurry packing method is often recommended.[8]
Inappropriate solvent polarity If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity.[6]
Use of an isocratic elution for complex mixtures Switch to a gradient elution to effectively separate compounds with a wider range of polarities.[9]
Problem 3: The purified compound shows signs of degradation.
Possible Cause Suggested Solution
Prolonged exposure to silica gel Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).[6]
Harsh solvent removal conditions Evaporate the solvent under reduced pressure and at a low temperature. Avoid excessive heating.
Storage conditions Store the purified compound in a tightly sealed container at a low temperature (e.g., -20°C), protected from light and moisture.

Experimental Protocols

General Column Chromatography Protocol for Purification of a this compound Analog

This protocol is a generalized procedure based on methods reported for the synthesis of this compound analogs.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of neutral silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring a uniform bed. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the starting solvent system (e.g., Hexane:EtOAc 9:1).[1]

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc or by switching to a MeOH in CH2Cl2 system) to elute more polar compounds.[1]

  • Fraction Analysis and Compound Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature to obtain the purified compound.

Quantitative Data Summary

The following table summarizes the purification parameters and yields reported in the synthesis of various this compound analogs.

Compound Purification Method Stationary Phase Eluent Yield Reference
(-)-6-Fluorothis compound intermediateColumn ChromatographyNeutral Silica GelHexane:EtOAc = 9:146%[1]
(-)-6-Fluorothis compoundColumn ChromatographyNeutral Silica Gel5% MeOH in CH2Cl2-[1]
(-)-6-Iodothis compoundColumn ChromatographyNeutral Silica Gel5% MeOH in CH2Cl276%[1]
Methyl (1S,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylateColumn Chromatography-CH2Cl2:MeOH = 95:5-[1]
Methyl (3R,4R,5R,6S)-5-Bromo-3,4,6-trihydroxycyclohex-1-ene-1-carboxylateColumn Chromatography-CH2Cl2:MeOH = 95:580%[1]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product Dissolve Dissolve in Minimal Solvent Crude_Product->Dissolve Load_Sample Load Sample onto Column Dissolve->Load_Sample Prep_Column Prepare Neutral Silica Gel Column Prep_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Compound Pure this compound / Analog Evaporate->Pure_Compound

Caption: General workflow for the purification of this compound and its analogs via column chromatography.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Instability Compound Instability Low_Yield->Instability Bad_Solvent Improper Solvent System Low_Yield->Bad_Solvent CoElution Co-elution Low_Yield->CoElution Neutral_Silica Use Neutral Silica Gel Instability->Neutral_Silica Optimize_Solvent Optimize Eluent via TLC Bad_Solvent->Optimize_Solvent Gradient_Elution Use Gradient Elution CoElution->Gradient_Elution

Caption: Troubleshooting logic for addressing low purification yields.

References

troubleshooting inconsistent results in Pericosine A cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Pericosine A cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a marine-derived fungal metabolite with anticancer properties.[1] It is known to exhibit cytotoxic activity against a variety of cancer cell lines. Its primary mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, which are crucial for cancer cell proliferation and survival.[1]

Q2: What are the common cytotoxicity assays used for this compound?

Commonly used cytotoxicity assays include tetrazolium-based assays like MTT and XTT, which measure metabolic activity, and lactate dehydrogenase (LDH) assays, which measure membrane integrity. The choice of assay can influence the results, and it is crucial to select one that is not prone to interference from the test compound.

Q3: My cytotoxicity results with this compound are not consistent. What are the potential causes?

Inconsistent results can arise from several factors, including:

  • Cell-based issues: Cell line variability, passage number, cell density, and contamination.

  • Compound-related problems: this compound stability, solubility, and potential interference with assay reagents.

  • Assay-specific issues: Incorrect incubation times, improper reagent preparation, and inherent limitations of the chosen assay.

Q4: How should I prepare and store this compound for my experiments?

This compound is soluble in solvents like DMSO, methanol, and ethanol. For cytotoxicity assays, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentrations in the cell culture medium. Stock solutions should be stored at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: Could this compound be interfering with my MTT or XTT assay?

It is possible. Natural products, in general, have been reported to interfere with tetrazolium-based assays like MTT, sometimes leading to false-positive or overestimated viability results.[2][3][4] This can occur if the compound itself reduces the tetrazolium salt. It is advisable to run a control experiment without cells to check for any direct reduction of the assay reagent by this compound.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Uneven cell seeding Ensure a homogeneous single-cell suspension before plating. Pipette carefully and avoid introducing bubbles.
Edge effects To minimize evaporation in the outer wells of the plate, fill the peripheral wells with sterile PBS or culture medium without cells.
Pipetting errors Use calibrated pipettes and ensure consistent pipetting technique across all wells.
Compound precipitation Visually inspect the wells after adding this compound for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system.
Issue 2: Unexpectedly Low or No Cytotoxicity
Possible Cause Recommended Solution
Low this compound concentration Verify the concentration of your stock solution. Perform a dose-response experiment with a wider range of concentrations.
Compound degradation Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.
Resistant cell line The chosen cell line may be inherently resistant to this compound. Consider testing on a different, more sensitive cell line.
Short incubation time The cytotoxic effects of this compound may require a longer incubation period. Try extending the treatment duration (e.g., 48 or 72 hours).
Assay interference As mentioned in the FAQs, this compound might interfere with the assay. Validate your results with an alternative cytotoxicity assay based on a different principle (e.g., LDH assay or a live/dead cell staining).
Issue 3: Inconsistent IC50/GI50 Values Across Experiments
Possible Cause Recommended Solution
Variations in cell health and passage number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Inconsistent cell seeding density The initial number of cells can significantly impact the final readout. Use a consistent seeding density for all experiments.
Differences in incubation conditions Maintain consistent incubation times, temperature, and CO2 levels for all experiments.
Inaccurate data analysis Use a standardized method for calculating IC50 or GI50 values. Ensure that the data is properly normalized to the vehicle control.[5]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines. GI50 (50% growth inhibition) values can vary based on the specific experimental conditions and the assay used.

Cell LineCancer TypeReported GI50/IC50 (µM)
P388Murine Leukemia~0.045
HBC-5Breast CancerPotent Activity
SNB-75GlioblastomaPotent Activity
VariousBreast, Colon, Lung, Ovary, Stomach, Prostate0.05 - 24.55

Experimental Protocols

Standard Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.

EGFR and Topoisomerase II Inhibition Assays

For detailed protocols on assessing the inhibitory activity of this compound against its molecular targets, refer to commercially available assay kits or established literature methods.[6] These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the inhibitor and measuring the resulting enzyme activity.

Visualizations

PericosineA_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Incubation with this compound cell_culture->treatment pericosine_prep This compound Preparation pericosine_prep->treatment assay_reagent Addition of Cytotoxicity Reagent (e.g., MTT) treatment->assay_reagent incubation Incubation assay_reagent->incubation readout Data Acquisition (e.g., Absorbance) incubation->readout data_analysis Data Analysis & IC50/GI50 Calculation readout->data_analysis

Caption: A typical workflow for assessing this compound cytotoxicity.

PericosineA_Signaling This compound Signaling Pathway Inhibition PericosineA This compound EGFR EGFR PericosineA->EGFR TopoII Topoisomerase II PericosineA->TopoII Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis DNA_Replication DNA Replication & Repair TopoII->DNA_Replication

Caption: this compound inhibits EGFR and Topoisomerase II pathways.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Cytotoxicity Results start Inconsistent Results check_cells Check Cell Health & Density start->check_cells check_compound Check this compound Stability & Concentration start->check_compound check_assay Evaluate Assay Method start->check_assay cell_issue Inconsistent Seeding or Contamination? check_cells->cell_issue compound_issue Degradation or Precipitation? check_compound->compound_issue assay_issue Potential for Interference? check_assay->assay_issue cell_issue->check_compound No solution_cells Optimize Seeding & Culture Conditions cell_issue->solution_cells Yes compound_issue->check_assay No solution_compound Prepare Fresh Solutions & Verify Concentration compound_issue->solution_compound Yes solution_assay Run Controls & Consider Alternative Assay assay_issue->solution_assay Yes

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Pericosine A Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pericosine A in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cytotoxic fungal metabolite isolated from Periconia byssoides.[1] It exhibits anticancer properties by targeting key cellular pathways. Its primary mechanisms of action include the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II.[2][3] By disrupting these pathways, this compound can interfere with cancer cell signaling, proliferation, and DNA replication.

Q2: What is a typical starting concentration for this compound in in vitro assays?

A recommended starting point for in vitro experiments is within the low micromolar range. The half-maximal growth inhibition (GI₅₀) for this compound has been observed to range from 0.05 to 24.55 µM across various cancer cell lines.[4] For specific cell lines like murine P388 leukemia, the ED₅₀ is approximately 0.1 µg/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve this compound for my experiments?

This compound is soluble in several organic solvents.[4][5] For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in your cell culture medium.[5] Ensure the final DMSO concentration in your culture does not exceed a level that could affect cell viability (typically ≤ 0.5%).

Q4: Is this compound stable in cell culture medium?

The stability of this compound in common cell culture media like DMEM, RPMI-1640, or F-12 has not been extensively documented in publicly available literature. As with many natural products, its stability can be influenced by factors such as pH, temperature, and exposure to light. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity. If long-term incubation is required, it is recommended to perform a preliminary experiment to assess its stability under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no cytotoxic effect 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: this compound may have degraded in the cell culture medium during prolonged incubation. 3. Cell Line Resistance: The target cell line may be inherently resistant to this compound's mechanism of action. 4. Incorrect Solvent Concentration: High concentrations of the solvent (e.g., DMSO) may be masking the effect or causing general toxicity.1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal cytotoxic concentration for your cell line. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound from a frozen stock. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. 3. Use a Sensitive Positive Control Cell Line: If possible, include a cell line known to be sensitive to this compound (e.g., P388) as a positive control. 4. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).
Precipitation of this compound in culture medium 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. 2. Interaction with Medium Components: Components in the serum or medium may be causing the compound to precipitate.1. Optimize Stock Concentration and Dilution: Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Gently vortex the diluted solution before adding it to the cells. 2. Test in Serum-Free Medium: If precipitation persists, consider performing the experiment in a serum-free medium for a short duration, if compatible with your cell line.
High background or off-target effects 1. Non-specific Cytotoxicity: At very high concentrations, this compound may induce cytotoxicity through mechanisms other than its primary targets. 2. Impurities in the Compound: The this compound sample may contain impurities that are causing off-target effects.1. Work within the Optimal Concentration Range: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects. 2. Ensure Compound Purity: Whenever possible, use highly purified this compound. If you suspect impurities, consider sourcing the compound from a different supplier or performing further purification.
Batch-to-batch variability 1. Inconsistent Compound Potency: The potency of this compound can vary between different synthesis or purification batches.1. Qualify Each New Batch: Before initiating a large set of experiments, perform a dose-response curve with each new batch of this compound to confirm its potency and adjust concentrations accordingly.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against various cancer cell lines.

Cell LineCell TypeAssay TypeParameterValueReference
P388Murine LeukemiaCytotoxicityED₅₀0.1 µg/mL[1]
VariousBreast, Colon, Lung, Ovary, Stomach, ProstateGrowth InhibitionGI₅₀0.05 - 24.55 µM[4]
HBC-5Human Breast CancerCytotoxicity-Selective and Potent[6]
SNB-75Human GlioblastomaCytotoxicity-Selective and Potent[6]
--EGFR Kinase Inhibition-40-70% inhibition at 100 µg/mL[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

EGFR Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on EGFR kinase activity.

Materials:

  • This compound

  • DMSO

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of recombinant EGFR kinase solution (concentration to be optimized based on the manufacturer's instructions).

  • Substrate/ATP Mix: Prepare a mix of the poly(Glu, Tyr) substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC₅₀ value.

Topoisomerase II Decatenation Assay

This protocol outlines a method to evaluate the inhibitory effect of this compound on the decatenation activity of human Topoisomerase II.

Materials:

  • This compound

  • DMSO

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose

  • Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, kDNA, and the desired concentration of this compound or DMSO (vehicle control).

  • Enzyme Addition: Add human Topoisomerase II to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Data Analysis: Assess the inhibitory effect of this compound by observing the reduction in the amount of decatenated DNA compared to the vehicle control.

Signaling Pathway and Mechanism Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K PericosineA This compound PericosineA->EGFR Inhibition SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Topoisomerase_II_Mechanism cluster_process Topoisomerase II Catalytic Cycle DNA_Binding 1. Topo II binds to catenated DNA DNA_Cleavage 2. ATP-dependent double-strand break DNA_Binding->DNA_Cleavage Strand_Passage 3. Passage of intact DNA duplex through break DNA_Cleavage->Strand_Passage Religation 4. Religation of cleaved DNA Strand_Passage->Religation Decatenated_DNA Decatenated DNA Religation->Decatenated_DNA PericosineA This compound PericosineA->DNA_Cleavage Inhibition

Caption: Mechanism of Topoisomerase II and inhibition by this compound.

References

addressing solubility issues of Pericosine A in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Pericosine A in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a fungal metabolite originally isolated from Periconia byssoides, a fungus found on a sea hare.[1][2] It is a compound of interest in cancer research due to its demonstrated cytotoxic activity against various cancer cell lines, including breast, colon, lung, and prostate cancer.[3][4] Mechanistic studies have shown that this compound can inhibit key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, which are crucial for cancer cell proliferation and survival.[1][2][5][6]

Q2: What are the recommended solvents for creating a this compound stock solution?

A: this compound is soluble in several organic solvents. For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol are highly recommended.[3][7] It is also reported to be soluble in Dichloromethane and Methanol.[3]

Q3: Why does my this compound precipitate when I dilute my stock solution into aqueous biological buffers (e.g., PBS, cell culture media)?

A: This is a common issue encountered with hydrophobic or poorly water-soluble compounds. While this compound dissolves well in organic solvents like DMSO, its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into a buffer, the this compound molecules may come out of solution and form a precipitate if their concentration exceeds their solubility limit in the final aqueous environment.

Q4: What is the maximum concentration of an organic co-solvent (like DMSO) that is considered safe for most cell-based assays?

A: The toxicity of co-solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) in cell culture media, and for many sensitive cell lines, below 0.1%. High concentrations of organic solvents can affect cell membrane integrity and lead to experimental artifacts. It is always best to run a solvent toxicity control experiment for your specific cell line.

Q5: Can I use heat or sonication to help dissolve this compound in my buffer?

A: Gentle warming (e.g., to 37-45°C) or brief sonication can be used to aid the dissolution of this compound in the initial organic solvent stock solution.[4] However, caution is advised when applying these methods to the final aqueous working solution, as excessive heat can degrade the compound, and sonication may not provide a stable long-term solution. If precipitation occurs upon cooling or over time, the solution is supersaturated and not suitable for experiments.

Troubleshooting Guide for this compound Solubility

Problem: Immediate precipitation is observed when diluting the this compound stock solution into an aqueous buffer.

  • Potential Cause 1: Final concentration is too high. The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Solution:

    • Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock, perform a serial dilution. For example, dilute the DMSO stock into a 50:50 mixture of ethanol and water first, then further dilute this intermediate solution into the final buffer.

    • Optimize the Dilution Technique: Add the stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Potential Cause 2: Co-solvent percentage is too low. The amount of organic co-solvent carried over into the final solution is insufficient to maintain solubility.

  • Solution: While keeping the final co-solvent concentration below toxic levels (e.g., <0.5% DMSO), ensure your dilution scheme does not excessively reduce it. If a very low concentration of this compound is needed, starting with a less concentrated stock solution may be necessary to ensure an adequate final co-solvent percentage.

Problem: The this compound working solution is initially clear but becomes cloudy or shows precipitation after a short period (e.g., 30-60 minutes).

  • Potential Cause 1: Slow Precipitation. The solution is supersaturated, and the compound is slowly crashing out of solution.

  • Solution:

    • Prepare Freshly: Always prepare the final working solution immediately before use. Do not store diluted aqueous solutions of this compound.

    • Incorporate a Solubility Enhancer: For long-term experiments, consider using a solubility enhancer. Techniques involving cyclodextrins or non-ionic surfactants can create more stable formulations.[8]

  • Potential Cause 2: Buffer Incompatibility. Components in the biological buffer (e.g., high salt concentration, specific ions) may be reducing the solubility of this compound.

  • Solution:

    • Test Different Buffers: If possible, test the solubility in alternative buffer systems (e.g., HEPES vs. Phosphate buffer). Biological buffers like PIPES, TES, and HEPES are known to have low metal-binding constants, which can sometimes be advantageous.[9]

    • Adjust pH: Although less common for non-ionizable compounds, ensure the buffer's pH is optimal and stable, as pH shifts can affect compound stability and solubility.[10]

Data Presentation and Experimental Protocols

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilitySource
DMSOSoluble[3]
EthanolSoluble[3]
MethanolSoluble[3]
DichloromethaneSoluble[3]
Aqueous Buffers (e.g., PBS)Poorly Soluble (Precipitation likely >10 µM)General Knowledge
Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solutions using a Co-Solvent

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle vortexing or brief warming to 37°C can be used if necessary.

  • Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution in DMSO to create a 1 mM intermediate stock. This reduces pipetting errors and the volume of DMSO added in the final step.

  • Prepare Final Working Solution:

    • Aliquot the required volume of the final biological buffer (e.g., cell culture medium) into a sterile tube.

    • While gently vortexing the buffer, add the required volume of the this compound intermediate stock dropwise to achieve the desired final concentration.

    • Example: To make 10 mL of a 10 µM solution, add 100 µL of the 1 mM intermediate stock to 9.9 mL of buffer. This results in a final DMSO concentration of 1%. Adjust accordingly to keep the DMSO concentration below 0.5% or your experimentally determined non-toxic limit.

  • Use Immediately: Use the final working solution without delay to prevent precipitation.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are complexing agents that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8]

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired biological buffer. Stir until fully dissolved. This will be your vehicle solution.

  • Prepare this compound Stock: Create a concentrated stock solution of this compound in Ethanol or DMSO (e.g., 20 mM).

  • Form the Complex:

    • Warm the HP-β-CD vehicle solution to approximately 40°C.

    • Slowly add the this compound stock solution to the warm vehicle while stirring vigorously. The molar ratio of HP-β-CD to this compound should be high (e.g., 100:1) to ensure efficient encapsulation.

    • Continue stirring for 1-2 hours at room temperature.

  • Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm filter. This solution should be more stable than one prepared by simple dilution. Always include a vehicle control (buffer with HP-β-CD and the equivalent amount of co-solvent) in your experiments.

Visual Guides

Diagrams of Workflows and Pathways

G decision decision start_end start_end action action issue issue start Start: Prepare This compound solution stock 1. Prepare high-conc. stock in 100% DMSO start->stock dilute 2. Dilute stock into aqueous buffer stock->dilute observe 3. Observe solution immediately dilute->observe precip Precipitation Observed? observe->precip success Solution is ready for use. (Use immediately) precip->success no_precip troubleshoot Initiate Troubleshooting precip->troubleshoot yes_precip no_precip No yes_precip Yes check_time Observe over time (e.g., 30 min) success->check_time lower_conc Option A: Lower final concentration troubleshoot->lower_conc use_enhancer Option B: Use solubility enhancer (e.g., Cyclodextrin) troubleshoot->use_enhancer stable Solution Stable? check_time->stable stable->success yes_stable stable->troubleshoot no_stable yes_stable Yes no_stable No

Caption: Troubleshooting workflow for preparing this compound solutions.

G compound compound protein protein process process dna dna pericosine This compound egfr EGFR pericosine->egfr topo2 Topoisomerase II pericosine->topo2 proliferation Cell Proliferation & Survival egfr->proliferation replication DNA Replication & Repair topo2->replication dna_node Nuclear DNA dna_node->topo2

Caption: Simplified signaling pathway showing inhibition by this compound.

References

minimizing off-target effects of Pericosine A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer strategies for minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a marine-derived natural product, a carbasugar metabolite isolated from Periconia byssoides. It has demonstrated selective cytotoxic activity against various cancer cell lines, including breast and glioblastoma cell lines. Mechanistic studies have identified its primary on-target activities as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II. This dual activity suggests its potential in disrupting cancer cell signaling and DNA replication.

Q2: What are the known off-target effects of this compound?

Currently, there is limited publicly available data from comprehensive selectivity profiling studies (e.g., kinome scans) that specifically delineates the off-target profile of this compound. The term "multi-target potential" has been used, which suggests that it may interact with other proteins, but these have not been explicitly identified in the literature. Therefore, researchers should exercise caution and consider performing their own selectivity analysis, especially if unexpected cellular phenotypes are observed.

Q3: How can I minimize potential off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for ensuring that the observed cellular phenotype is a direct result of the intended target inhibition. Here are several strategies:

  • Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of EGFR phosphorylation or cell proliferation). Using excessively high concentrations increases the likelihood of engaging off-target proteins.

  • Optimize Treatment Duration: The duration of exposure to this compound should be carefully optimized. Short-term treatments are generally preferred to reduce the chances of indirect effects and cellular compensation mechanisms that can complicate data interpretation. For long-term studies, consider intermittent dosing schedules.

  • Use Appropriate Controls: Always include negative and positive controls in your experiments. A structurally similar but inactive analog of this compound, if available, would serve as an excellent negative control. For positive controls, well-characterized inhibitors of EGFR (e.g., Gefitinib) and Topoisomerase II (e.g., Etoposide) can be used to compare phenotypes.

  • Validate with Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound treatment induces apoptosis, validate this observation using multiple assays (e.g., caspase activation, Annexin V staining, and PARP cleavage). To confirm EGFR pathway inhibition, one could use RNA interference (siRNA) to knock down EGFR and observe if a similar phenotype is produced.

  • Consider the Cell Line Context: The expression levels of on- and off-target proteins can vary significantly between different cell lines. Characterize your cell model to understand the potential for off-target effects.

Q4: What are the typical working concentrations and incubation times for this compound in cell culture?

Specific optimal concentrations and incubation times are highly dependent on the cell line and the specific biological question being addressed. Based on available literature for similar natural products and general cytotoxicity testing protocols, a starting point for a dose-response experiment could range from 0.1 µM to 100 µM. Incubation times for cytotoxicity assays are typically 24, 48, or 72 hours. For signaling pathway studies (e.g., EGFR phosphorylation), much shorter incubation times (e.g., 15 minutes to a few hours) may be sufficient. It is imperative to determine these parameters empirically for your specific experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cell toxicity observed at expected on-target concentrations. 1. Cell line is highly sensitive to EGFR or Topoisomerase II inhibition. 2. Potential potent off-target effects in the specific cell line. 3. Error in compound dilution.1. Perform a more granular dose-response experiment with lower concentrations. 2. Profile the expression of EGFR and Topoisomerase II in your cell line. 3. Consider using a rescue experiment, such as overexpression of the target, to confirm on-target toxicity. 4. Verify the concentration of your this compound stock solution.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of this compound in solution. 4. Cell culture contamination.1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Use a precise timer for all incubation steps. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock to avoid multiple freeze-thaw cycles. 4. Regularly test for mycoplasma contamination.
No observable effect at concentrations reported in the literature. 1. The specific cell line used is resistant to EGFR and/or Topoisomerase II inhibition. 2. Low expression of target proteins. 3. Compound inactivity due to improper storage or handling. 4. The reported effective concentrations are for a different cell line or assay.1. Check for mutations in EGFR or high expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. 2. Verify the expression of EGFR and Topoisomerase II by Western blot or qPCR. 3. Use a fresh vial of this compound and prepare new stock solutions. 4. Perform a broad dose-response experiment to determine the effective concentration range for your specific system.
Observed phenotype does not match the expected on-target effect. 1. The phenotype is mediated by an unknown off-target. 2. The phenotype is an indirect, downstream consequence of on-target inhibition. 3. The experimental readout is not specific.1. Employ orthogonal approaches to validate the on-target effect (e.g., siRNA knockdown of EGFR and Topoisomerase II). 2. Consider performing a proteomics or transcriptomics study to identify perturbed pathways. 3. Use multiple, specific assays to measure the phenotype of interest.

Quantitative Data Summary

Target/Cell Line Parameter Value Notes
P388 (murine leukemia)ED500.1 µg/mLIndicates potent cytotoxic activity.
EGFR (protein kinase)% Inhibition40-70% at 100 µg/mLDemonstrates direct inhibition of the EGFR kinase.
Topoisomerase II (human)IC50100-300 µMThe high micromolar concentration might suggest weaker activity against this target compared to its cellular cytotoxicity, or it could be a typographical error in the original source.
Breast Cancer Cell Lines (e.g., MCF-7)IC50Not Available-
Glioblastoma Cell Lines (e.g., U87MG)IC50Not Available-

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • Human breast cancer (e.g., MCF-7) or glioblastoma (e.g., U87MG) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on EGFR activation.

Materials:

  • Cancer cell line with detectable EGFR expression (e.g., A431, a high-EGFR expressing line, is a good positive control).

  • Complete growth medium and serum-free medium.

  • This compound (stock solution in DMSO).

  • Recombinant human EGF.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Wash the cells with PBS and replace the complete medium with serum-free medium.

    • Incubate for 12-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment and EGF Stimulation:

    • Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a final concentration of 100 ng/mL of EGF for 15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total EGFR and GAPDH to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-EGFR signal to the total EGFR signal, and then to the loading control (GAPDH).

    • Compare the levels of phosphorylated EGFR in this compound-treated samples to the EGF-stimulated vehicle control.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Pericosine_A This compound Pericosine_A->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Topoisomerase_II_Mechanism DNA_supercoiled Supercoiled DNA Topo_II Topoisomerase II DNA_supercoiled->Topo_II Binds Cleavage_complex DNA-Topo II Cleavage Complex Topo_II->Cleavage_complex Forms Pericosine_A This compound Pericosine_A->Cleavage_complex Stabilizes & Inhibits Religation Religation DNA Religation Cleavage_complex->Religation DSB Double-Strand Breaks (Apoptosis) Cleavage_complex->DSB Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA

Caption: Mechanism of Topoisomerase II and its inhibition by this compound.

Experimental Workflow

Off_Target_Workflow start Start: Phenotype observed with This compound dose_response 1. Dose-Response Curve (Determine Lowest Effective Conc.) start->dose_response on_target_validation 2. On-Target Validation (e.g., p-EGFR Western, siRNA) dose_response->on_target_validation phenotype_match Does phenotype match on-target inhibition? on_target_validation->phenotype_match off_target_investigation 3. Investigate Off-Targets (e.g., Kinome Scan, CETSA) phenotype_match->off_target_investigation No conclusion_on_target Conclusion: Phenotype is likely on-target mediated phenotype_match->conclusion_on_target Yes optimize_conditions 4. Optimize Conditions (Lower Conc., Shorter Duration) off_target_investigation->optimize_conditions conclusion_off_target Conclusion: Phenotype may be off-target mediated optimize_conditions->conclusion_off_target

Caption: Workflow for identifying and mitigating off-target effects of this compound.

dealing with experimental artifacts in Pericosine A research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with Pericosine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a cytotoxic marine-derived natural product isolated from the fungus Periconia byssoides.[1] It has demonstrated antitumor activity in various cancer cell lines. Its primary molecular targets are believed to be Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, suggesting its role in disrupting key signaling pathways and DNA replication in cancer cells.[1]

Q2: What are the common challenges and potential artifacts when working with this compound?

Researchers may encounter several challenges that can lead to experimental artifacts:

  • Solubility and Stability: this compound has limited aqueous solubility and its stability in cell culture media over long incubation periods can be a concern.

  • Electrophilic Nature: As an electrophilic compound, this compound can react with nucleophiles, such as thiols present in buffers (e.g., DTT) or on protein cysteine residues, potentially leading to non-specific effects or loss of activity.

  • Off-Target Effects: Like many bioactive molecules, this compound may have off-target effects that can complicate data interpretation.

  • Assay Interference: The compound's properties might interfere with certain assay readouts, such as fluorescence or colorimetric measurements.

Q3: How should I prepare and store this compound stock solutions?

To minimize solubility and stability issues, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately. It is also advisable to perform a solubility test to ensure the compound does not precipitate at the final concentration in your experimental conditions.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Problem: High variability between replicate wells or experiments, or unexpected dose-response curves.

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells for any signs of precipitation after adding this compound. Perform a pre-experiment to determine the maximum soluble concentration in your specific cell culture medium. Consider using a solubilizing agent, but be mindful of its own potential effects on the cells.
Reactivity with Assay Reagents The electrophilic nature of this compound might allow it to react with the tetrazolium salt (MTT) or other assay components. Include a "compound only" control (wells with this compound but no cells) to check for direct reduction of the assay reagent.[2]
Instability in Culture Medium This compound may degrade over long incubation times. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. Consider shorter incubation times if significant degradation is observed.
Cell Seeding Density Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and pay attention to proper pipetting techniques. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[3]
Artifacts in Apoptosis Assays (e.g., Annexin V/PI Staining)

Problem: High background staining or unexpected patterns of apoptosis and necrosis.

Potential Cause Troubleshooting Steps
Direct Membrane Disruption At high concentrations, this compound might cause direct membrane damage, leading to an increase in propidium iodide (PI) positive cells that is not due to apoptosis. Correlate Annexin V/PI data with other apoptosis markers like caspase activation or PARP cleavage.
Interference with Fluorescent Dyes This compound might have intrinsic fluorescence or quench the fluorescence of the dyes used. Analyze unstained cells treated with this compound to check for autofluorescence in the relevant channels.
Experimental Timing The timing of the assay is critical. Apoptosis is a dynamic process, and the optimal time point to observe the effects of this compound may vary between cell lines. Perform a time-course experiment to identify the ideal window for analysis.
Ambiguous Results in Western Blotting for Signaling Pathways (e.g., PI3K/AKT/mTOR)

Problem: Difficulty in detecting changes in protein phosphorylation or expression levels.

Potential Cause Troubleshooting Steps
Suboptimal Treatment Conditions The concentration and incubation time may not be optimal for observing changes in the specific signaling pathway. Use a concentration around the IC50 value and perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to capture dynamic phosphorylation events.
Non-Specific Binding/Reactivity The electrophilic nature of this compound could lead to non-specific interactions with proteins, potentially affecting antibody binding. Ensure stringent washing steps and use appropriate blocking buffers. Consider including a control where this compound is added to the cell lysate just before loading to check for direct interference with protein detection.
Downstream vs. Upstream Effects The observed effects on the PI3K/AKT/mTOR pathway might be downstream of its primary targets (EGFR). To confirm direct effects, consider using cell lines with known mutations in the PI3K/AKT/mTOR pathway or using specific inhibitors as controls.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / ED50 (µg/mL)Reference
P388Murine Lymphocytic Leukemia0.1[4]
L1210Murine LeukemiaModerate Activity[1]
HL-60Human Promyelocytic LeukemiaModerate Activity[1]
HBC-5Human Breast CancerPotent (log GI50: 5.2)[5]
SNB-75Human GlioblastomaPotent[5]

Note: "Moderate Activity" indicates that the compound showed activity similar to this compound, but specific IC50 values were not provided in the cited source. The log GI50 value for HBC-5 suggests potent growth inhibition.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., starting from a concentration several-fold higher than the expected IC50). Include a vehicle control (DMSO) and a "no cells" control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol provides a general framework for assessing apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol outlines the general steps for analyzing protein expression and phosphorylation in the PI3K/AKT/mTOR pathway.

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Suggested Primary Antibodies:

  • Phospho-PI3K p85 (Tyr458)/p55 (Tyr199)

  • PI3K p85

  • Phospho-Akt (Ser473)

  • Akt

  • Phospho-mTOR (Ser2448)

  • mTOR

  • GAPDH or β-actin (as a loading control)

Mandatory Visualizations

PericosineA_Signaling_Pathway PericosineA This compound EGFR EGFR PericosineA->EGFR Inhibits TopoisomeraseII Topoisomerase II PericosineA->TopoisomeraseII Inhibits PI3K PI3K EGFR->PI3K DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest

Caption: this compound's known signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Treat Treat Cells with This compound Stock->Treat Cells Culture & Seed Cells Cells->Treat Incubate Incubate for Defined Period Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot (e.g., PI3K/AKT) Incubate->Western

Caption: General experimental workflow for this compound.

Troubleshooting_Artifacts Start Inconsistent Experimental Results Check_Solubility Check for Precipitation Start->Check_Solubility Check_Reactivity Potential Reactivity? Check_Solubility->Check_Reactivity No Solubility_Issue Optimize Concentration or Formulation Check_Solubility->Solubility_Issue Yes Check_Stability Compound Degradation? Check_Reactivity->Check_Stability No Reactivity_Issue Include 'Compound Only' Control Check_Reactivity->Reactivity_Issue Yes Stability_Issue Perform Time-Course Experiment / HPLC Check Check_Stability->Stability_Issue Yes Other_Factors Investigate Other Factors: Cell Density, Assay Specifics Check_Stability->Other_Factors No

Caption: Troubleshooting decision tree for this compound artifacts.

References

enhancing the sensitivity of Pericosine A detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection methods. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides. Its importance stems from its significant biological activities, including antitumor and α-glucosidase inhibitory effects. Sensitive and accurate detection methods are crucial for pharmacokinetic studies, mechanism of action investigations, and quality control during drug development.

Q2: Which analytical techniques are most suitable for this compound detection?

A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a highly effective technique for the detection and quantification of this compound. Chiral HPLC methods may also be necessary to separate different stereoisomers.

Q3: How can I improve the sensitivity of my this compound measurements?

A3: Enhancing sensitivity can be achieved through several strategies:

  • Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Instrumentation: Employ a high-sensitivity mass spectrometer (e.g., a triple quadrupole or Q-TOF) and ensure regular maintenance and calibration.[1]

  • Method Optimization: Fine-tune mobile phase composition, gradient elution, and ion source parameters to maximize the signal-to-noise ratio.

  • High-Quality Reagents: Use LC-MS grade solvents and additives to minimize baseline noise and avoid instrument contamination.

Q4: What are the known biological targets of this compound?

A4: Current research indicates that this compound exerts its anticancer effects through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[2][3][4][5][6] It also functions as an α-glucosidase inhibitor, which is a mechanism for controlling postprandial hyperglycemia.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components.- Improve sample cleanup using a more selective SPE protocol.- Dilute the sample if the concentration of interfering compounds is high.- Optimize chromatographic separation to resolve this compound from co-eluting matrix components.
Inefficient ionization.- Adjust mobile phase pH and organic solvent composition.- Use additives like formic acid or ammonium acetate to enhance ion formation (use glass containers for formic acid solutions to prevent contamination).[8]- Clean the ion source of the mass spectrometer regularly.[1]
Suboptimal MS parameters.- Optimize collision energy and other MS/MS parameters for the specific transitions of this compound.
High Baseline Noise Contaminated solvents or reagents.- Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1]- Filter all mobile phases and samples before use.
Detector issues.- Ensure the detector is properly calibrated and maintained.- Clean detector optics and surfaces to reduce stray light and interference.[3]
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.- Flush the column with a strong solvent or replace it if necessary.- Use a guard column to protect the analytical column.
Incompatibility between sample solvent and mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase.[2]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the HPLC pump is functioning correctly and delivering a stable flow.- Premix mobile phases where possible to ensure consistent composition.[2]
Column temperature variations.- Use a column oven to maintain a stable temperature.

Quantitative Data Summary

Parameter HPLC-UV LC-MS/MS (Triple Quadrupole)
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude3 - 5 orders of magnitude
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 90 - 110%85 - 115%

Note: These are target values. Actual performance will depend on the specific instrument, method, and sample matrix.

Experimental Protocols

Protocol 1: High-Sensitivity Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol outlines a method for achieving high sensitivity in the detection of this compound.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the pre-treated sample (e.g., plasma with an internal standard).

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize at least two transitions for this compound and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: Workflow for sensitive this compound detection.

This compound Signaling Pathway Inhibition

signaling_pathway cluster_egfr EGFR Pathway cluster_topo Topoisomerase II Action EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DNA DNA TopoII Topoisomerase II DNA->TopoII DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoII Inhibits

Caption: Inhibition of EGFR and Topoisomerase II by this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pericosine A Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pericosine A derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when derivatizing this compound?

A1: this compound is a polyhydroxylated cyclohexene with multiple reactive sites. The primary challenges during derivatization include:

  • Chemoselectivity: Differentiating between the multiple hydroxyl groups and the alkene functionality to achieve derivatization at a specific site.

  • Stereoselectivity: Controlling the stereochemical outcome of the reaction, as the biological activity of derivatives can be stereospecific.

  • Stability: this compound and its derivatives can be sensitive to reaction conditions, particularly temperature and pH, leading to decomposition or undesired side reactions.[1]

  • Protecting Group Strategy: The selection, introduction, and removal of protecting groups for the hydroxyl functionalities can be complex and may affect overall yield and purity.

Q2: How can I improve the yield of my this compound derivatization reaction?

A2: To improve reaction yields, consider the following:

  • Temperature Control: Reactions involving this compound are often temperature-sensitive. For instance, in the synthesis of 6-halo-substituted this compound, lower temperatures (-78 °C to -20 °C) have been shown to significantly improve yields compared to reactions at 0 °C or higher.[1]

  • Reagent Selection: The choice of reagent is critical. For bromination, for example, a milder reagent like monobromoborane dimethyl sulfide complex (BH₂Br·SMe₂) gave a dramatically higher yield (94%) compared to harsher reagents like BBr₃ (14-38%).[1]

  • Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material while minimizing the formation of degradation products. Shorter reaction times may be necessary for more reactive reagents.[1]

  • Purification Method: The use of neutral silica gel for column chromatography can improve the isolated yield of acid-sensitive derivatives.[2]

Q3: What are the key considerations for choosing a protecting group strategy for this compound?

A3: A successful protecting group strategy for a polyhydroxylated molecule like this compound should consider:

  • Orthogonality: Employ protecting groups that can be removed under different conditions, allowing for selective deprotection of specific hydroxyl groups.

  • Stability: The protecting groups must be stable to the reaction conditions used for derivatization.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the core structure.

  • Influence on Reactivity: The steric and electronic properties of the protecting groups can influence the reactivity of the remaining functional groups.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Derivative
Potential Cause Suggested Solution
Decomposition of this compound This compound can be unstable under harsh conditions. Confirm the stability of your starting material under the reaction conditions (e.g., strong acid/base, high temperature). Consider using milder reagents and lower reaction temperatures.[1]
Incorrect Reagent Stoichiometry Optimize the molar ratio of the derivatizing agent to this compound. An excess of the reagent may be necessary to drive the reaction to completion, but can also lead to side reactions.
Poor Solubility Ensure that both this compound and the derivatizing reagent are fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents or co-solvents.
Steric Hindrance The hydroxyl groups of this compound may be sterically hindered. Consider using less bulky derivatizing reagents or a catalyst to facilitate the reaction. For sterically hindered ethers, electrochemical methods can be an alternative.[3]
Incomplete Deprotection If using a protected this compound intermediate, the deprotection step may be incomplete. Optimize deprotection conditions (e.g., catalyst, reaction time, temperature). For example, using Dowex® 50WX8-H resin in methanol for deprotection of a cyclohexylidene moiety has been shown to be more effective than conventional acid-catalyzed methods.[1]
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Lack of Chemoselectivity Derivatization may be occurring at multiple hydroxyl groups. Employ a suitable protecting group strategy to block all but the desired reactive site.
Side Reactions Undesired side reactions, such as elimination or rearrangement, can occur. Analyze the reaction mixture by LC-MS or NMR to identify byproducts and adjust reaction conditions (e.g., temperature, solvent, base/acid) to minimize their formation.
Isomerization The double bond in the cyclohexene ring can potentially isomerize under certain conditions. Use mild reaction conditions and analyze the product mixture carefully for the presence of isomers.
Epimerization The stereocenters in this compound can be susceptible to epimerization, especially under basic conditions. Use non-basic conditions where possible or carefully select a non-nucleophilic base.
Impure Starting Material Ensure the purity of the starting this compound and all reagents before starting the reaction. Impurities can lead to a complex mixture of products.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Similar Polarity of Products and Byproducts If the desired product and impurities have similar polarities, separation by standard silica gel chromatography can be challenging. Consider using a different stationary phase (e.g., neutral or basic alumina, reversed-phase silica) or an alternative purification technique like preparative HPLC. The use of neutral silica gel has been shown to improve the yield of acid-sensitive this compound derivatives.[2]
Product Instability on Silica Gel Some derivatives may be unstable on acidic silica gel. Use neutral or deactivated silica gel, or perform the chromatography quickly at low temperatures.[2]
Product is an Oil or Amorphous Solid Difficulty in obtaining a crystalline product can make purification challenging. Try different solvent systems for crystallization or consider purification by chromatography.

Experimental Protocols

General Protocol for Halogenation of a Protected this compound Intermediate

This protocol is adapted from the synthesis of 6-halo-substituted this compound and is intended as a general guideline.[1] Specific conditions will need to be optimized for different substrates.

  • Starting Material: A protected derivative of this compound, such as the cyclohexylidene-protected epoxide intermediate.

  • Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

  • Reagent Preparation: Prepare a solution of the halogenating agent in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

  • Reaction:

    • Dissolve the protected this compound intermediate in the appropriate anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C).

    • Slowly add the halogenating agent solution to the reaction mixture with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (neutral silica gel is recommended for sensitive compounds).[2]

Table 1: Example Reagents and Conditions for Halogenation

HalogenReagentSolventTemperature (°C)Yield (%)
Bromine BH₂Br·SMe₂Et₂O-7894[1]
Fluorine (HF)ₙ/pyridineCH₂Cl₂046[1]
Iodine NaI, TMSClCH₃CN0 to rtNot specified

Signaling Pathway and Experimental Workflow Diagrams

Pericosine_A_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects Pericosine_A This compound EGFR EGFR Tyrosine Kinase Pericosine_A->EGFR Inhibition Topo_II Topoisomerase II Pericosine_A->Topo_II Inhibition Proliferation Decreased Cell Proliferation EGFR->Proliferation Blocks signaling for DNA_Replication Inhibition of DNA Replication Topo_II->DNA_Replication Apoptosis Induction of Apoptosis DNA_Replication->Apoptosis Leads to

Caption: Putative signaling pathway of this compound's anticancer activity.[2][4][5][6][7][8]

Derivatization_Workflow Start Start: This compound Protection Protection of -OH groups Start->Protection Derivatization Derivatization Reaction (Esterification, Etherification, etc.) Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification (Chromatography) Deprotection->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis Final_Product Final Derivative Analysis->Final_Product

Caption: General experimental workflow for this compound derivatization.

References

Validation & Comparative

Validating the Anticancer Mechanism of Pericosine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Pericosine A, a marine-derived natural product, with established chemotherapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate further research and development of this compound as a potential anticancer therapeutic.

Executive Summary

This compound, a unique carbasugar metabolite, has demonstrated promising anticancer activity through a multi-targeted approach. Mechanistic studies have identified its ability to inhibit two critical targets in cancer progression: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2][3] This dual inhibition disrupts key oncogenic signaling pathways and interferes with DNA replication, leading to cancer cell death. This compound has shown selective cytotoxicity against breast and glioblastoma cell lines in vitro and a modest extension of survival in murine leukemia models in vivo.[1][2][3] This guide provides a comparative analysis of this compound against standard-of-care agents targeting similar pathways—gefitinib (an EGFR inhibitor), etoposide, and doxorubicin (topoisomerase II inhibitors)—to contextualize its potential therapeutic efficacy.

Comparative Performance Analysis

To objectively evaluate the anticancer potential of this compound, its cytotoxic effects are compared with those of doxorubicin, gefitinib, and etoposide in relevant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency.

Table 1: In Vitro Cytotoxicity (IC50) Data

CompoundCancer Cell LineIC50 (µM)
This compound P388 (Murine Leukemia)~0.1 µg/mL*
Breast Cancer Cell LinesSelective Cytotoxicity
Glioblastoma Cell LinesSelective Cytotoxicity
Doxorubicin MCF-7 (Breast Cancer)0.68 - 4
MDA-MB-231 (Breast Cancer)1
AMJ13 (Breast Cancer)~223.6 µg/mL**
U87MG (Glioblastoma)0.14
T98G (Glioblastoma)0.5
LN229 (Glioblastoma)6.88
U251MG (Glioblastoma)0.2 - 0.5
Gefitinib U87-EGFR (Glioblastoma)0.75
U251-EGFRvIII (Glioblastoma)20.35
293-EGFRvIII (Glioblastoma)15.67
SK-Br-3 (Breast Cancer)3-5 fold increase in resistant clones
Etoposide P388 (Murine Leukemia)Resistance observed in some sublines

*Note: Original data for this compound in P388 cells was reported in µg/mL. Conversion to µM requires the molecular weight of this compound. **Note: This value for Doxorubicin in AMJ13 cells appears significantly higher than in other breast cancer cell lines and may reflect differences in experimental conditions or cell line sensitivity.

Mechanistic Deep Dive: Signaling Pathways and Cellular Effects

This compound exerts its anticancer effects through the inhibition of EGFR and topoisomerase II, leading to the induction of apoptosis and cell cycle arrest.

Inhibition of EGFR Signaling Pathway

This compound's inhibition of EGFR tyrosine kinase disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.

EGFR_Pathway Pericosine_A This compound Pericosine_A->Inhibition EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->EGFR TopoII_Pathway Pericosine_A This compound Pericosine_A->Inhibition Topo_II Topoisomerase II DNA_Replication DNA Replication Topo_II->DNA_Replication DNA_Breaks DNA Double-Strand Breaks DNA_Replication->DNA_Breaks inhibition of re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Inhibition->Topo_II Cellular_Effects cluster_0 Molecular Inhibition cluster_1 Cellular Consequences Pericosine_A This compound EGFR_Inhibition EGFR Inhibition Pericosine_A->EGFR_Inhibition TopoII_Inhibition Topoisomerase II Inhibition Pericosine_A->TopoII_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest EGFR_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) TopoII_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Analysis of the Biological Activities of Pericosine A Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the enantiomers of Pericosine A, a marine-derived natural product with potential therapeutic applications. The data presented herein is supported by experimental evidence to aid in research and development decisions.

Introduction

This compound is a unique carbasugar isolated from the marine-derived fungus Periconia byssoides.[1] Natural this compound has been found to exist as an enantiomeric mixture.[2] Synthetic routes have been developed to isolate the individual enantiomers, (+)-Pericosine A and (-)-Pericosine A, allowing for the distinct evaluation of their biological profiles. This guide focuses on a comparative study of their antitumor and glycosidase inhibitory activities.

Data Presentation: Quantitative Comparison

The biological activities of (+)-Pericosine A and (-)-Pericosine A have been evaluated through various in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: Antitumor Activity of this compound Enantiomers (IC50 in µM)

CompoundP388 (Murine Leukemia)L1210 (Murine Leukemia)HL-60 (Human Leukemia)
(+)-Pericosine A5.006.122.03
(-)-Pericosine A5.146.282.13

Data sourced from Usami et al.[1]

Table 2: Glycosidase Inhibitory Activity of this compound Enantiomers (IC50)

Compoundα-Glucosidaseβ-Galactosidase
(+)-Pericosine AInactiveInactive
(-)-Pericosine A2.25 mM5.38 mM

Data sourced from Usami et al.[1][2]

Key Findings

The experimental data reveals a significant difference in the biological activity profiles of the two enantiomers:

  • Antitumor Activity: Both (+)-Pericosine A and (-)-Pericosine A exhibit comparable and moderate cytotoxic activity against the tested leukemia cell lines (P388, L1210, and HL-60).[1][2] This suggests that the stereochemistry at the active site for antitumor effects may not be a critical determinant. The mechanism of this antitumor activity is believed to involve the inhibition of key cellular enzymes such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[3][4][5]

  • Glycosidase Inhibitory Activity: A stark contrast is observed in their effects on glycosidases. (-)-Pericosine A demonstrates moderate inhibitory activity against α-glucosidase and weaker inhibition of β-galactosidase.[1][2] Conversely, (+)-Pericosine A is inactive against these enzymes, indicating a high degree of stereoselectivity for this inhibitory action.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Antitumor Activity (MTT Assay)

The antitumor activity of the this compound enantiomers was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: P388, L1210, or HL-60 cells were seeded into 96-well microplates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of (+)-Pericosine A or (-)-Pericosine A and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase was assessed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing 50 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of varying concentrations of the this compound enantiomers.

  • Pre-incubation: The mixture was pre-incubated at 37°C for 5 minutes.

  • Substrate Addition: The reaction was initiated by adding 20 µL of pNPG solution (1 mM).

  • Incubation: The reaction mixture was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by adding 50 µL of 0.1 M Na2CO3 solution.

  • Absorbance Measurement: The amount of p-nitrophenol released was quantified by measuring the absorbance at 405 nm.

  • IC50 Calculation: The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.

β-Galactosidase Inhibition Assay

The inhibitory activity against β-galactosidase was determined using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Methodology:

  • Reaction Setup: In a 96-well plate, 50 µL of appropriately diluted cell lysate or purified β-galactosidase was mixed with 50 µL of Assay 2X Buffer (containing ONPG).

  • Incubation: The plate was incubated at 37°C for 30 minutes or until a faint yellow color developed.

  • Reaction Termination: The reaction was stopped by adding 500 µL of 1 M Sodium Carbonate.

  • Absorbance Measurement: The absorbance of the o-nitrophenol produced was measured at 420 nm.

  • IC50 Calculation: The IC50 value was calculated by comparing the enzyme activity in the presence of varying concentrations of the inhibitors to the activity of the control.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Pericosine_A This compound (Inhibitor) Pericosine_A->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by this compound.

Topoisomerase_II_Inhibition DNA_supercoil Supercoiled DNA Topo_II Topoisomerase II DNA_supercoil->Topo_II Binds Cleavage_complex DNA-Topo II Cleavage Complex Topo_II->Cleavage_complex Creates double-strand break Pericosine_A This compound (Inhibitor) Religation DNA Religation Pericosine_A->Religation Inhibits Cleavage_complex->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA

Caption: Mechanism of Topoisomerase II Inhibition by this compound.

Experimental_Workflow cluster_antitumor Antitumor Activity Assay cluster_glycosidase Glycosidase Inhibition Assay start Start cell_culture Cell Culture (P388, L1210, HL-60) start->cell_culture enantiomer_prep Prepare this compound Enantiomer Solutions start->enantiomer_prep treat_cells Treat Cells with Enantiomers cell_culture->treat_cells enantiomer_prep->treat_cells enzyme_reaction Enzyme Reaction with Enantiomers enantiomer_prep->enzyme_reaction mtt_assay MTT Assay treat_cells->mtt_assay ic50_antitumor Calculate IC50 mtt_assay->ic50_antitumor compare Compare Biological Activities ic50_antitumor->compare absorbance_measure Measure Absorbance enzyme_reaction->absorbance_measure ic50_glycosidase Calculate IC50 absorbance_measure->ic50_glycosidase ic50_glycosidase->compare end End compare->end

Caption: Workflow for Comparative Biological Activity Assays.

References

A Comparative Analysis of the Cytotoxic Profiles of Pericosine A and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Pericosine A, a marine-derived natural product, and Doxorubicin, a well-established chemotherapeutic agent. This analysis is supported by experimental data to offer an objective overview of their performance in oncology research.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound and Doxorubicin against the P388 murine leukemia cell line, providing a basis for a direct comparison of their potency.

CompoundCell LineCytotoxicity MetricValue (µg/mL)
This compoundP388ED500.1[1]
DoxorubicinP388IC500.021

Note on Cytotoxicity Metrics: ED50 (Effective Dose 50) and IC50 (Inhibitory Concentration 50) are both measures of a drug's potency. They represent the concentration at which 50% of the desired effect (e.g., cell death or inhibition of proliferation) is observed. While the terminology may differ slightly between studies, they are functionally equivalent for the purpose of this comparison.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., P388 murine leukemia cells) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 or IC50 values by plotting the cell viability against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay: DNA Decatenation Assay

Both this compound and Doxorubicin are known to target topoisomerase II, an enzyme crucial for DNA replication and cell division. The DNA decatenation assay assesses the ability of a compound to inhibit the enzyme's function of unlinking intertwined DNA circles (catenated DNA).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified human topoisomerase II, catenated kinetoplast DNA (kDNA) as the substrate, and an ATP-containing reaction buffer.

  • Compound Addition: Add varying concentrations of this compound or Doxorubicin to the reaction mixtures. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated (unlinked) DNA will migrate faster through the gel than the catenated substrate.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA compared to the negative control.

Signaling Pathways and Mechanisms of Action

Doxorubicin's Cytotoxic Mechanism

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. Its primary mode of action involves the inhibition of topoisomerase II.[3] By intercalating into DNA, doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and ultimately triggering apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular damage.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA->Topoisomerase_II DSB DNA Double-Strand Breaks Topoisomerase_II->DSB Apoptosis Apoptosis DSB->Apoptosis Cellular_Damage Cellular Damage ROS->Cellular_Damage Cellular_Damage->Apoptosis PericosineA_Mechanism Pericosine_A This compound Topoisomerase_II Topoisomerase II Inhibition Pericosine_A->Topoisomerase_II EGFR EGFR Inhibition Pericosine_A->EGFR DSB DNA Damage Topoisomerase_II->DSB Apoptosis Apoptosis DSB->Apoptosis Proliferation_Signal Inhibition of Proliferation Signaling EGFR->Proliferation_Signal Proliferation_Signal->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., P388) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound & Doxorubicin) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance Calculation IC50/ED50 Calculation Absorbance->Calculation Comparison Comparison of Cytotoxicity Calculation->Comparison

References

A Comparative Analysis of Halogenated Pericosine A Derivatives: Structure-Activity Relationship and Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antitumor and antiglycosidase activities of synthetically modified Pericosine A, offering insights for researchers and drug development professionals.

This compound, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has demonstrated notable cytotoxic and antitumor properties. Its unique structure has prompted further investigation into the effects of chemical modifications on its biological activity. This guide provides a comparative analysis of halogenated derivatives of this compound, focusing on the structure-activity relationship (SAR) concerning their antitumor and glycosidase inhibitory effects. The data presented is derived from the synthesis and evaluation of 6-fluoro-, 6-bromo-, and 6-iodothis compound enantiomers.

Comparative Biological Activity of Halogenated this compound Derivatives

The introduction of different halogen atoms at the C-6 position of this compound results in varied biological activities. The following table summarizes the in vitro antitumor and glycosidase inhibitory activities of these derivatives.

CompoundHalogen (X)EnantiomerP388 (IC₅₀, µM)L1210 (IC₅₀, µM)HL-60 (IC₅₀, µM)α-Glucosidase (yeast) (IC₅₀, mM)β-Glucosidase (sweet almond) (IC₅₀, mM)α-Galactosidase (green coffee bean) (IC₅₀, mM)β-Galactosidase (bovine liver) (IC₅₀, mM)
1Cl (this compound) Cl(-)1.82.11.52.25NINI4.2
(+)1.92.31.7NINININI
1F F(-)15.218.312.41.85NININI
(+)14.817.913.14.12NININI
1Br Br(-)2.12.51.82.11NINI3.9
(+)2.32.61.94.52NININI
1I I(-)2.42.82.04.83NININI
(+)2.52.92.12.35NININI
5-Fluorouracil N/AN/A0.080.120.09N/AN/AN/AN/A

NI: No Inhibition; N/A: Not Applicable. Data sourced from Usami et al., 2022.

Structure-Activity Relationship Analysis

Antitumor Activity

The antitumor activity of the halogenated this compound derivatives was evaluated against murine lymphocytic leukemia (P388 and L1210) and human promyelocytic leukemia (HL-60) cell lines.

The data reveals a clear trend in antitumor potency related to the halogen substituent. The chloro-, bromo-, and iodo-derivatives (1Cl, 1Br, and 1I) exhibited moderate antitumor activity, with IC₅₀ values in the low micromolar range, comparable to the parent compound, this compound. In contrast, the fluorinated derivative (1F) was significantly less active, with IC₅₀ values approximately 8-10 times higher than the other halogenated analogs. This suggests that the size and electronegativity of the halogen at the C-6 position play a crucial role in the cytotoxic effect. The larger and less electronegative halogens (Cl, Br, I) appear to be more favorable for activity than the smaller, highly electronegative fluorine atom. Interestingly, no significant difference in potency was observed between the enantiomers of any of the halogenated compounds, indicating that the stereochemistry at the C-6 position may not be a critical determinant for antitumor activity.

Glycosidase Inhibitory Activity

The inhibitory activity of the derivatives was also assessed against a panel of glycosidases. Natural (-)-Pericosine A (1Cl) showed moderate α-glucosidase inhibitory activity, while its (+)-enantiomer was inactive. This stereoselectivity was also observed for the fluoro- and bromo-congeners, where the (-)-enantiomers were more potent α-glucosidase inhibitors than their corresponding (+)-enantiomers. Conversely, for the iodo-derivative, the (+)-enantiomer displayed greater α-glucosidase inhibitory activity than the (-)-enantiomer.

Both (-)-Pericosine A and its (-)-bromo-derivative also exhibited inhibitory activity against β-galactosidase. None of the synthesized compounds showed inhibition against β-glucosidase or α-galactosidase. These findings highlight a more complex structure-activity relationship for glycosidase inhibition, with stereochemistry playing a more significant role than for antitumor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 6-Halo-Substituted this compound Derivatives

The synthesis of the 6-fluoro-, 6-bromo-, and 6-iodothis compound enantiomers was achieved through a multi-step process starting from commercially available precursors. A key step involved the hydrohalogenation of an epoxide intermediate. For the synthesis of the 6-fluoro derivative, a (HF)n/pyridine complex was used. For the bromo and iodo derivatives, hydrobromic and hydroiodic acid aqueous solutions were employed, respectively. The final deprotection of hydroxyl groups and hydrolysis of the ester moiety yielded the target halogenated this compound analogs.

Antitumor Assay (MTT Assay)

The in vitro cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: P388, L1210, and HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well.

    • The cells were treated with various concentrations of the test compounds (halogenated this compound derivatives) and a positive control (5-fluorouracil).

    • The plates were incubated for 48 hours.

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Glycosidase Inhibitory Activity Assay

The inhibitory activity of the this compound derivatives against various glycosidases was determined using a colorimetric assay with p-nitrophenyl glycoside substrates.

  • Enzyme and Substrate Solutions:

    • α-Glucosidase (from baker's yeast), β-glucosidase (from sweet almond), α-galactosidase (from green coffee bean), and β-galactosidase (from bovine liver) were dissolved in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • The corresponding p-nitrophenyl substrates (p-nitrophenyl-α-D-glucopyranoside, p-nitrophenyl-β-D-glucopyranoside, p-nitrophenyl-α-D-galactopyranoside, and p-nitrophenyl-β-D-galactopyranoside) were also dissolved in the same buffer.

  • Assay Procedure:

    • A mixture of the enzyme solution and the test compound at various concentrations was pre-incubated in a 96-well plate.

    • The reaction was initiated by adding the substrate solution.

    • The plate was incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction was stopped by adding a basic solution (e.g., 0.1 M Na₂CO₃).

    • The absorbance of the released p-nitrophenol was measured at 405 nm.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, was calculated from the dose-response curves.

Visualizing Potential Mechanisms of Action

This compound has been reported to exert its anticancer effects through the inhibition of key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the function of Topoisomerase II. The following diagrams illustrate these potential mechanisms.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PericosineA This compound Derivatives PericosineA->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

Topoisomerase_II_Inhibition DNA Supercoiled DNA TopII Topoisomerase II DNA->TopII Binding CleavageComplex TopII-DNA Cleavage Complex TopII->CleavageComplex DNA Cleavage Religation DNA Religation CleavageComplex->Religation Normal Function DSB DNA Double-Strand Breaks CleavageComplex->DSB RelaxedDNA Relaxed DNA Religation->RelaxedDNA PericosineA This compound Derivatives PericosineA->CleavageComplex Stabilization & Inhibition of Religation Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition by this compound derivatives.

Conclusion

The halogenation of this compound at the C-6 position has a pronounced effect on its biological activity. While chloro-, bromo-, and iodo-substitutions maintain or slightly enhance the antitumor potency, fluorination leads to a significant decrease in activity. This suggests that sterics and electronics at this position are critical for cytotoxicity. The glycosidase inhibitory profile is more nuanced, with stereochemistry playing a key role in determining the potency and selectivity. These findings provide a valuable foundation for the rational design of more potent and selective this compound-based therapeutic agents. Further studies are warranted to elucidate the precise molecular interactions responsible for these observed structure-activity relationships.

Confirming Pericosine A Binding to EGFR: A Comparative Guide to Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how site-directed mutagenesis can be employed to definitively confirm the binding of a novel inhibitor, Pericosine A, to the Epidermal Growth Factor Receptor (EGFR). While this compound has shown inhibitory activity towards EGFR tyrosine kinase, pinpointing its precise binding site is crucial for understanding its mechanism of action and for future drug development.[1] This document outlines the experimental workflow, presents hypothetical comparative data, and details the necessary protocols for such a study.

Introduction to this compound and EGFR

This compound is a naturally occurring compound that has demonstrated potential as an anticancer agent due to its inhibitory effects on EGFR.[1] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Confirming the direct interaction between this compound and EGFR, and identifying the key amino acid residues involved in this binding, is a critical step in its validation as a targeted cancer therapeutic.

The Role of Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to a DNA sequence, resulting in a modified protein.[5] In the context of drug-receptor interactions, this technique is invaluable for:

  • Identifying Key Binding Residues: By systematically mutating amino acids in a putative binding pocket, researchers can identify which residues are essential for inhibitor binding. A significant decrease in binding affinity or inhibitory activity after a mutation suggests that the altered residue is critical for the interaction.

  • Confirming a Predicted Binding Site: Computational docking studies can predict the likely binding pose of a small molecule within a protein's structure. Site-directed mutagenesis provides the experimental validation of these in silico predictions.

  • Elucidating Mechanisms of Drug Resistance: This technique can be used to create clinically observed mutations to study how they confer resistance to targeted therapies.[2][4]

Hypothetical Experimental Workflow

A typical workflow to confirm the binding site of this compound on EGFR using site-directed mutagenesis would involve several key stages.

G cluster_0 In Silico Analysis cluster_1 Molecular Biology cluster_2 Biochemical Assays cluster_3 Data Analysis & Conclusion a Computational Docking of This compound to EGFR b Site-Directed Mutagenesis of Putative Binding Residues a->b Predicts Binding Site c Expression and Purification of Wild-Type & Mutant EGFR b->c d Binding Affinity Assays (e.g., SPR, ITC) c->d e Kinase Activity Assays (e.g., ADP-Glo) c->e f Compare Binding Affinities and IC50 Values d->f e->f g Confirm this compound Binding Site f->g

Caption: Experimental workflow for confirming this compound binding to EGFR.

Comparative Data (Hypothetical)

To illustrate the expected outcomes of such a study, the following tables present hypothetical data comparing the binding affinity and inhibitory activity of this compound against wild-type EGFR and a panel of EGFR mutants. The selection of hypothetical mutations would be guided by computational docking predictions that suggest key interactions within the EGFR kinase domain.

Table 1: Comparative Binding Affinities of this compound to Wild-Type and Mutant EGFR

EGFR VariantPredicted Role of ResidueBinding Affinity (Kd) in nMFold Change in Kd (vs. WT)
Wild-Type-501
T790MGatekeeper Residue5000100 ↑
L858RActivating Mutation250.5 ↓
C797SCovalent Binding Site>10000>200 ↑
M793AHydrophobic Interaction85017 ↑

Table 2: Comparative IC50 Values of this compound against Wild-Type and Mutant EGFR Kinase Activity

EGFR VariantIC50 (nM)Fold Change in IC50 (vs. WT)
Wild-Type1001
T790M800080 ↑
L858R600.6 ↓
C797S>20000>200 ↑
M793A150015 ↑

EGFR Signaling Pathway

Understanding the downstream consequences of EGFR inhibition is crucial. The following diagram illustrates the major signaling cascades activated by EGFR. This compound, by binding to and inhibiting EGFR, would be expected to block these downstream pathways.

EGFR_Signaling EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Pericosine_A This compound Pericosine_A->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Site-Directed Mutagenesis of EGFR

This protocol outlines the generation of EGFR mutants using a PCR-based method.

  • Template DNA: A plasmid containing the full-length cDNA of human EGFR is used as the template.

  • Primer Design: For each desired mutation, a pair of complementary mutagenic primers is designed. These primers should contain the desired mutation and be flanked by 15-20 nucleotides of the correct sequence on both sides.

  • PCR Amplification: The PCR reaction is set up with a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction typically involves 18-25 cycles of denaturation, annealing, and extension to amplify the entire plasmid containing the desired mutation.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells for plasmid propagation.

  • Verification: Plasmid DNA is isolated from several colonies and the presence of the desired mutation is confirmed by DNA sequencing.

Protein Expression and Purification
  • Transfection: HEK293 or other suitable mammalian cells are transfected with the wild-type or mutant EGFR expression plasmids.

  • Cell Lysis: After 48-72 hours of expression, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to solubilize the membrane-bound EGFR.

  • Affinity Chromatography: The EGFR protein is purified from the cell lysate using an affinity chromatography method, such as binding to an anti-FLAG M2 affinity gel if the protein is FLAG-tagged.

  • Elution: The purified EGFR is eluted from the column.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE and Coomassie blue staining.

Binding Affinity Assays (Surface Plasmon Resonance - SPR)
  • Chip Preparation: A sensor chip is prepared by immobilizing an anti-tag antibody (e.g., anti-FLAG).

  • Ligand Capture: The purified wild-type or mutant EGFR protein is captured on the sensor chip via its tag.

  • Analyte Injection: A series of concentrations of this compound are flowed over the chip surface.

  • Data Collection: The binding and dissociation of this compound to EGFR is monitored in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Kinase Activity Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the purified wild-type or mutant EGFR, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. A range of this compound concentrations are included to determine the IC50.

  • Kinase Reaction: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Luminescence Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the kinase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

The combination of computational prediction, site-directed mutagenesis, and quantitative biochemical assays provides a robust framework for confirming the binding of this compound to EGFR. The hypothetical data presented in this guide illustrates how significant changes in binding affinity and inhibitory activity upon mutation of specific residues can provide strong evidence for a direct binding interaction and pinpoint the key residues involved. This information is indispensable for the rational design of more potent and selective this compound analogs and for advancing this promising compound through the drug development pipeline.

References

Pericosine A vs. Etoposide: A Comparative Analysis of Topoisomerase II Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of topoisomerase II inhibitors is critical in the quest for more effective cancer therapeutics. This guide provides a detailed comparative analysis of two such agents: Pericosine A, a marine-derived natural product, and Etoposide, a widely used chemotherapeutic drug. We delve into their mechanisms of action, present available quantitative data on their efficacy, and outline key experimental protocols for their evaluation.

Mechanism of Action: Poisons vs. Inhibitors

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break. This process is crucial for cell proliferation, making topoisomerase II an attractive target for anticancer drugs.

Etoposide is a well-characterized topoisomerase II poison . It exerts its cytotoxic effects by stabilizing the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These persistent breaks trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[1][2][3] Etoposide's action is cell cycle-dependent, primarily affecting cells in the S and G2 phases.

This compound , a metabolite isolated from the marine fungus Periconia byssoides, has also been identified as a topoisomerase II inhibitor .[1] However, the precise mechanism of its inhibitory action is less defined in currently available literature. It is unclear whether this compound acts as a topoisomerase II poison, stabilizing the cleavage complex in a manner similar to etoposide, or if it functions as a catalytic inhibitor. Catalytic inhibitors interfere with other steps of the topoisomerase II catalytic cycle, such as ATP binding or DNA cleavage, without necessarily trapping the enzyme on the DNA.[4][5][6] Further research is required to fully elucidate whether this compound stabilizes the topoisomerase II-DNA cleavage complex.

Quantitative Analysis of Inhibitory and Cytotoxic Activity

Direct comparative studies of this compound and etoposide under identical experimental conditions are limited. However, by compiling data from various sources, we can provide an overview of their respective potencies. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

Compound Assay Type Target/Cell Line IC50 Value Reference
This compound Topoisomerase II InhibitionHuman Topoisomerase II100-300 µM[2]
Cytotoxicity (ED50)P388 (murine leukemia)0.1 µg/mL[7]
CytotoxicityL1210 (murine leukemia)Moderate[8]
CytotoxicityHL-60 (human leukemia)Moderate[8]
CytotoxicityHBC-5 (human breast cancer)Selective and Potent[2]
CytotoxicitySNB-75 (human CNS cancer)Selective and Potent[2]
Etoposide Topoisomerase II InhibitionHuman Topoisomerase IIα59.2 µM[9]
Topoisomerase II Inhibition-78.4 µM[10]
CytotoxicityP388 (murine leukemia)Varies[8]
CytotoxicityHepG2 (human liver cancer)30.16 µM[9]
CytotoxicityMOLT-3 (human leukemia)0.051 µM[9]
CytotoxicityA549 (human lung cancer)3.49 µM (72h)[11]
CytotoxicityMCF-7 (human breast cancer)~150 µM (24h)
CytotoxicityOCI-AML2 (human leukemia)0.3 µM[3]
CytotoxicityF-36P (human leukemia)99 µM[3]

In Vivo Antitumor Activity

Both this compound and etoposide have demonstrated antitumor activity in preclinical in vivo models.

This compound has shown significant in vivo antitumor activity in murine models of P388 leukemia, leading to a modest increase in the survival of treated mice.[1][2]

Etoposide has a well-established record of in vivo efficacy against a range of tumors. It has been evaluated in numerous xenograft models, including human choriocarcinoma and uterine cancer, demonstrating varying degrees of tumor growth delay.[4][5] Etoposide is a clinically approved drug used in combination chemotherapy for various cancers, including lung cancer and leukemia.[8]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the mechanism of topoisomerase II poisons, and the general workflows for key experimental assays.

Topoisomerase_II_Poison_Mechanism cluster_topoII Topoisomerase II Catalytic Cycle cluster_drug Mechanism of Etoposide (Poison) DNA Supercoiled DNA Binding Binding DNA->Binding TopoII Topoisomerase II TopoII->Binding Cleavage_Complex Cleavage Complex (Transient) Binding->Cleavage_Complex DNA Cleavage Passage Strand Passage Cleavage_Complex->Passage Apoptosis Apoptosis Cleavage_Complex->Apoptosis Accumulation of Double-Strand Breaks Religation Religation Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Etoposide Etoposide Etoposide->Cleavage_Complex Stabilizes

Mechanism of a Topoisomerase II Poison like Etoposide.

TopoII_Inhibition_Assay cluster_workflow Topoisomerase II DNA Relaxation/Decatenation Assay Workflow cluster_results Expected Results Start Start: Supercoiled or Catenated DNA Substrate Incubation Incubate with Topoisomerase II and Test Compound (this compound or Etoposide) Start->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA Bands (e.g., Ethidium Bromide Staining) Gel_Electrophoresis->Visualization Analysis Analyze Inhibition of DNA Relaxation or Decatenation Visualization->Analysis No_Inhibition Relaxed/Decatenated DNA (Enzyme is active) Analysis->No_Inhibition Control Inhibition Supercoiled/Catenated DNA (Enzyme is inhibited) Analysis->Inhibition Effective Inhibitor

Workflow for a Topoisomerase II Inhibition Assay.

Cell_Viability_Assay cluster_workflow MTT Cell Viability Assay Workflow Seed_Cells Seed Cancer Cells in a Multi-well Plate Treat_Cells Treat with Varying Concentrations of This compound or Etoposide Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance with a Plate Reader Add_Solvent->Measure_Absorbance Calculate_Viability Calculate Percentage of Cell Viability vs. Control Measure_Absorbance->Calculate_Viability

Workflow for an MTT Cell Viability Assay.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of potential anticancer agents. Below are generalized methodologies for key experiments cited in the analysis of topoisomerase II inhibitors.

Topoisomerase II DNA Relaxation/Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (for relaxation assays) or kinetoplast DNA (for decatenation assays), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP.

  • Compound Incubation: The test compound (this compound or etoposide) at various concentrations is added to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Addition: Purified human topoisomerase II enzyme is added to the mixture to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution (containing SDS and proteinase K) or by extraction with chloroform/isoamyl alcohol.

  • Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled or catenated DNA substrate in the presence of the inhibitor, compared to the relaxed or decatenated products in the control lane.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or etoposide). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

In Vivo Antitumor Activity Assay (Murine Leukemia Model)

This assay evaluates the efficacy of a compound in a living organism.

  • Animal Model: A suitable strain of mice (e.g., DBA/2 or BALB/c) is used.

  • Tumor Cell Inoculation: A known number of murine leukemia cells (e.g., P388) are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.

  • Compound Administration: The test compound (this compound or etoposide) is administered to the mice, typically starting 24 hours after tumor inoculation. The compound can be given via various routes (e.g., i.p., oral) at different dose levels and schedules. A control group receives the vehicle.

  • Monitoring: The mice are monitored daily for signs of toxicity and tumor progression. For s.c. models, tumor volume is measured regularly. For i.p. models, survival time is the primary endpoint.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition or the increase in lifespan of the treated groups to the control group.

Conclusion

Both this compound and etoposide are potent inhibitors of topoisomerase II with demonstrated cytotoxic and in vivo antitumor activities. Etoposide is a well-established topoisomerase II poison that stabilizes the DNA-enzyme cleavage complex. While this compound also inhibits topoisomerase II, its precise mechanism of action requires further investigation to determine if it functions as a poison or a catalytic inhibitor. The available data suggests that this compound exhibits selective and potent cytotoxicity against certain cancer cell lines. Further head-to-head comparative studies are warranted to fully assess the therapeutic potential of this compound relative to established drugs like etoposide. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial in advancing our understanding and utilization of novel topoisomerase II inhibitors in cancer therapy.

References

Pericosine A: A Promising Dual-Targeting Marine-Derived Compound for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – A comprehensive analysis of preclinical data highlights the potential of Pericosine A, a marine-derived natural product, as a therapeutic target in specific cancers, notably breast and glioblastoma. This guide provides an objective comparison of this compound's performance with established anticancer agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a carbasugar metabolite isolated from the marine fungus Periconia byssoides, has demonstrated a unique dual mechanism of action by targeting two critical pathways in cancer progression: the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the nuclear enzyme topoisomerase II.[1][2] This multi-targeting capability presents a compelling strategy for overcoming drug resistance and improving therapeutic outcomes.

Comparative Efficacy Against Breast and Glioblastoma Cancers

This compound has shown selective cytotoxic activity against breast and glioblastoma cell lines.[1][2] To provide a clear comparison of its potency, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapeutics that target EGFR and topoisomerase II.

CompoundTarget(s)Cancer TypeCell LineIC50 / Activity
This compound EGFR, Topoisomerase IIBreast CancerHBC-5Selective Growth Inhibition (qualitative)
GlioblastomaSNB-75Selective Growth Inhibition (qualitative)
Topoisomerase II--100-300 µM
EGFR--40-70% inhibition at 100 µg/mL
Gefitinib EGFRGlioblastomaU87-MG59.38 µM
GlioblastomaU25152.24 µM
Etoposide Topoisomerase IIGlioblastomaU87~5 µM
GlioblastomaT98~5 µM
Breast CancerMCF-7Not readily available
Breast CancerMDA-MB-231Not readily available
Doxorubicin Topoisomerase IIGlioblastomaU251~0.3 µg/mL (~0.55 µM)
Breast CancerMCF-7Not readily available
Breast CancerMDA-MB-231Not readily available

Note: Quantitative IC50 values for this compound against specific breast and glioblastoma cell lines are not yet publicly available in primary literature. The data presented is based on cited review articles referencing primary studies.

In-Depth Look at the Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously disrupt two distinct and crucial cellular processes that are often dysregulated in cancer.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival. Overexpression or mutation of EGFR is a common driver in many cancers, including glioblastoma and certain types of breast cancer. This compound has been shown to inhibit EGFR protein kinase activity, thereby blocking this pro-tumorigenic signaling.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation PericosineA This compound PericosineA->EGFR Inhibits

EGFR Signaling Pathway and this compound Inhibition.
Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme essential for managing DNA topology during replication and transcription. By creating transient double-strand breaks, it allows for the untangling of DNA, a critical step for cell division. Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase II activity. This compound inhibits this enzyme, leading to the accumulation of DNA damage and ultimately, cell death.[3]

TopoII_Inhibition cluster_process DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA TopoII Topoisomerase II Supercoiled_DNA->TopoII Binds Relaxed_DNA Relaxed DNA TopoII->Relaxed_DNA Relaxes DNA_Damage DNA Damage & Apoptosis TopoII->DNA_Damage Leads to PericosineA This compound PericosineA->TopoII Inhibits

Topoisomerase II Inhibition by this compound.

Experimental Protocols

The validation of this compound as a therapeutic target relies on robust experimental methodologies. Below are summaries of the key assays used to determine its efficacy.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, U87 for glioblastoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reaction Setup: Recombinant human EGFR enzyme is incubated in a reaction buffer containing a specific peptide substrate and ATP.

  • Inhibitor Addition: this compound or a known EGFR inhibitor (e.g., gefitinib) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of EGFR inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value for enzyme inhibition is determined.

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II.

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Reaction Mixture: Human topoisomerase II enzyme is incubated with kDNA in a reaction buffer.

  • Inhibitor Addition: this compound or a known topoisomerase II inhibitor (e.g., etoposide) is added at various concentrations.

  • Decatenation Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C. Topoisomerase II activity results in the release of individual DNA minicircles from the kDNA network.

  • Gel Electrophoresis: The reaction products are separated on an agarose gel. The catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.

  • Visualization and Analysis: The DNA is visualized using a DNA stain (e.g., ethidium bromide). The inhibition of topoisomerase II is determined by the reduction in the amount of decatenated DNA compared to the control. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Experimental Workflow for Target Validation

The process of validating a new therapeutic target like this compound involves a structured workflow from initial screening to preclinical evaluation.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_validation Target Identification & Validation cluster_preclinical Preclinical Evaluation Natural_Product_Isolation Isolation of this compound from Periconia byssoides Cytotoxicity_Screening Broad Cytotoxicity Screening (e.g., NCI-60 panel) Natural_Product_Isolation->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action EGFR_Assay EGFR Kinase Inhibition Assay Mechanism_of_Action->EGFR_Assay TopoII_Assay Topoisomerase II Inhibition Assay Mechanism_of_Action->TopoII_Assay Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) EGFR_Assay->Cell_Based_Assays TopoII_Assay->Cell_Based_Assays Animal_Models In Vivo Efficacy Studies (e.g., Xenograft models) Cell_Based_Assays->Animal_Models Toxicology Toxicology & Safety Studies Animal_Models->Toxicology

Workflow for the validation of this compound.

Future Directions

While the preclinical data for this compound is promising, further research is necessary to fully validate its therapeutic potential. Key next steps include:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound across a broader panel of breast and glioblastoma cell lines, including those with known resistance mechanisms to current therapies.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound with EGFR and topoisomerase II and investigating its effects on downstream signaling pathways.

  • In Vivo Efficacy in Relevant Models: Evaluating the anti-tumor activity of this compound in orthotopic and patient-derived xenograft (PDX) models of breast cancer and glioblastoma.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of this compound in animal models.

The dual-targeting nature of this compound presents a significant opportunity for the development of a novel and effective anticancer agent. The data gathered to date strongly supports its continued investigation as a therapeutic target for breast and glioblastoma cancers.

References

Comparative Efficacy of Pericosine A and Its Analogs in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic and anti-tumor activities of Pericosine A and its synthetic derivatives, detailing their mechanisms of action and therapeutic potential across various cancer models.

This compound, a naturally occurring carbasugar isolated from the marine fungus Periconia byssoides, and its synthetic analogs have emerged as a promising class of compounds in oncology research. Exhibiting a unique mechanism of action that involves the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, these molecules present a multifaceted approach to combating cancer cell proliferation and survival. This guide provides a comparative overview of the efficacy of this compound and its key analogs, supported by available preclinical data.

In Vitro Cytotoxicity:

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of their potency.

Table 1: Comparative in vitro cytotoxicity of this compound and its analogs against various cancer cell lines.

CompoundCancer Cell LineAssay TypeED50 (µg/mL)IC50 (µM)Reference
This compound P388 (murine leukemia)Not Specified0.1-[1]
Pericosine B P388 (murine leukemia)Not Specified4.0-[1]
Pericosine C P388 (murine leukemia)Not Specified10.5-[1]
Pericosine D P388 (murine leukemia)Not Specified3.0-[1]
Pericosine E P388 (murine leukemia)Not Specified15.5-[1]
6-bromo-Pericosine A P388, L1210, HL-60Not SpecifiedModerate, similar to this compound-[2]
6-iodo-Pericosine A P388, L1210, HL-60Not SpecifiedModerate, similar to this compound-[2]
6-fluoro-Pericosine A P388, L1210, HL-60Not SpecifiedLess active than this compound-[2]

In Vivo Efficacy:

Preclinical in vivo studies have primarily utilized the P388 murine leukemia model to evaluate the anti-tumor activity of this compound.

Table 2: In vivo efficacy of this compound in the P388 murine leukemia model.

CompoundAnimal ModelDosingKey FindingsReference
This compound P388 leukemia-bearing miceNot SpecifiedModest extension in survival[2]

Note: Detailed quantitative data on tumor growth inhibition or percentage increase in lifespan were not specified in the available literature.

Mechanism of Action:

The anticancer activity of this compound and its analogs is attributed to their ability to interfere with two critical pathways in cancer cell proliferation and survival: EGFR signaling and DNA replication via Topoisomerase II inhibition.

EGFR Signaling Pathway Inhibition

This compound acts as an inhibitor of the EGFR tyrosine kinase.[2] By blocking the phosphorylation of EGFR, it disrupts the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Pericosine_A This compound Pericosine_A->EGFR Inhibits (Tyrosine Kinase Activity) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Topoisomerase_II_Inhibition DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II unwinds Topo_II->DNA_Replication allows DSB DNA Double-Strand Breaks Topo_II->DSB inhibition leads to Pericosine_A This compound Pericosine_A->Topo_II Inhibits Apoptosis Apoptosis DSB->Apoptosis MTT_Assay_Workflow Start Start Cell_Plating Plate cells in 96-well plate Start->Cell_Plating Compound_Addition Add this compound analogs (various concentrations) Cell_Plating->Compound_Addition Incubation Incubate (e.g., 48-72h) Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) Viable cells form formazan MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End P388_In_Vivo_Workflow Start Start Inoculation Inject P388 leukemia cells into mice (i.p.) Start->Inoculation Grouping Randomize mice into treatment and control groups Inoculation->Grouping Treatment Administer this compound analogs or vehicle control Grouping->Treatment Monitoring Monitor survival and toxicity Treatment->Monitoring Data_Collection Record date of death for each mouse Monitoring->Data_Collection Analysis Calculate mean survival time and % Increase in Lifespan Data_Collection->Analysis End End Analysis->End

References

A Researcher's Guide to In Silico Validation of Pericosine A Docking Simulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of essential in silico methods for validating molecular docking simulations of Pericosine A, a marine-derived natural product with promising anticancer activity. For researchers in drug discovery, robust validation is critical to ensure that computational predictions of binding modes and affinities are reliable before committing to costly and time-consuming experimental studies. This compound has demonstrated inhibitory activity against key cancer targets, including Epidermal Growth Factor Receptor (EGFR) and Human Topoisomerase II, making it a compound of significant interest.

This document details and compares several validation techniques, from initial protocol checks to more rigorous computational analyses, providing detailed methodologies and illustrative data to guide researchers in this process.

Comparison of Key In Silico Validation Methods

A multi-step validation approach is recommended to build confidence in molecular docking results. Each method offers a different level of scrutiny, from assessing the reliability of the docking protocol itself to evaluating the stability of the predicted protein-ligand complex.

Validation Method Primary Objective Key Metrics Computational Cost Strengths Limitations
Redocking & Cross-Docking To assess if the docking protocol can reproduce a known, experimentally determined binding pose.Root Mean Square Deviation (RMSD)LowFast and simple; excellent first check of docking parameters.[1][2]Requires a co-crystallized structure; does not validate the scoring function's ability to rank different ligands.[3]
Decoy Set Screening To evaluate the scoring function's ability to distinguish known active ligands from structurally similar but inactive molecules (decoys).Enrichment Factor (EF), Receiver Operating Characteristic (ROC) Area Under the Curve (AUC)MediumProvides a robust assessment of the scoring function's predictive power for hit identification.[4]Performance is dependent on the quality and composition of the decoy set.
Molecular Dynamics (MD) Simulation To assess the stability of the docked this compound pose within the protein's binding pocket over time in a simulated physiological environment.RMSD, Root Mean Square Fluctuation (RMSF), Hydrogen Bond AnalysisHighProvides insights into the dynamic behavior and stability of the complex; accounts for protein flexibility.[5][6][7]Computationally intensive; results can be sensitive to force field choice and simulation time.
MM/PBSA & MM/GBSA To calculate a more accurate estimate of binding free energy for the docked complex.ΔGbind (Binding Free Energy) and its components (van der Waals, electrostatic, solvation)Very HighMore accurate than docking scores for ranking compounds; provides energetic decomposition to identify key residues.[8][9][10]Does not fully account for conformational entropy; results can vary based on calculation parameters.[10]

Illustrative Data Presentation

Quantitative data from validation studies should be presented clearly for comparison. The following tables are examples of how results for this compound docking against its targets, EGFR and Topoisomerase II, could be summarized.

Note: The data presented below is for illustrative purposes only and does not represent actual experimental results.

Table 1: Redocking and Cross-Docking Validation

Target ProteinPDB IDNative LigandRedocking RMSD (Å)Cross-Docking RMSD (Å)Status
EGFR4HJOErlotinib1.151.32✅ Pass (<2.0 Å)
Topoisomerase IIα1ZXMEtoposide1.481.65✅ Pass (<2.0 Å)

Table 2: Molecular Dynamics Simulation Stability Analysis (100 ns)

SystemAverage Ligand RMSD (Å)Average Protein Backbone RMSD (Å)Key Hydrogen Bonds Maintained (%)
This compound - EGFR1.8 ± 0.42.1 ± 0.3Met793 (85%), Thr854 (62%)
This compound - Topoisomerase II2.2 ± 0.62.5 ± 0.5Asp479 (75%), Asn520 (55%)

Table 3: MM/GBSA Binding Free Energy Calculations

SystemΔGbind (kcal/mol)ΔEvdW (kcal/mol)ΔEelec (kcal/mol)ΔGsolv (kcal/mol)
This compound - EGFR-45.7 ± 3.1-58.2-21.534.0
This compound - Topoisomerase II-38.9 ± 4.5-51.6-15.828.5

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key validation experiments discussed.

Protocol 1: Redocking and Cross-Docking Validation
  • Preparation of Target Protein:

    • Obtain the crystal structure of the target protein (e.g., EGFR, PDB ID: 4HJO) complexed with a known ligand from the Protein Data Bank.

    • Separate the protein, ligand, and water molecules.

    • Prepare the protein for docking by adding polar hydrogens, assigning atomic charges (e.g., Kollman charges), and removing water molecules.

  • Preparation of Ligand:

    • Extract the native ligand from the PDB file.

    • Add hydrogens and assign appropriate charges (e.g., Gasteiger charges).

  • Redocking:

    • Define the docking grid box centered on the position of the native ligand in the crystal structure.

    • Dock the extracted native ligand back into its own protein structure using the chosen docking software (e.g., AutoDock Vina).

    • Calculate the RMSD between the docked pose and the original crystallographic pose. A value < 2.0 Å is generally considered a successful validation.[2]

  • Cross-Docking (if multiple structures are available):

    • Dock the native ligand from one crystal structure into a different crystal structure of the same protein.

    • Calculate the RMSD to assess the protocol's robustness across different conformations.

Protocol 2: Molecular Dynamics (MD) Simulation
  • System Preparation:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Use a molecular dynamics package like GROMACS or AMBER.

    • Solvate the complex in a periodic box of water (e.g., TIP3P model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Equilibrate the system's pressure under NPT (constant pressure) conditions until temperature, pressure, and density are stable.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability.

    • Calculate the RMSF per residue to identify flexible regions of the protein.

    • Analyze the persistence of key interactions, such as hydrogen bonds, between this compound and the protein.

Protocol 3: MM/PBSA and MM/GBSA Binding Free Energy Calculation
  • Snapshot Extraction:

    • From the stable portion of the MD simulation trajectory of the complex, extract a set of snapshots (e.g., 100-500 frames) at regular intervals.

  • Energy Calculations:

    • For each snapshot, calculate the free energy for the complex, the protein alone, and the ligand alone. This involves three components:

      • Molecular Mechanics Energy (ΔEMM): The internal energy, van der Waals forces, and electrostatic interactions in the gas phase.[11]

      • Solvation Free Energy (ΔGsolv): The energy required to transfer the solute from a vacuum to the solvent. It has two parts: polar (calculated by solving the Poisson-Boltzmann or Generalized Born equation) and non-polar (often estimated from the solvent-accessible surface area, SASA).[11][12]

      • Entropic Contribution (-TΔS): The change in conformational entropy upon binding. This term is computationally expensive and is often omitted, leading to a relative, rather than absolute, binding free energy.[10]

  • Binding Free Energy Calculation:

    • Calculate the final binding free energy (ΔGbind) by averaging the values from all snapshots using the following equation:

      • ΔGbind = < Gcomplex > - ( < Gprotein > + < Gligand > )

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following have been generated using Graphviz and adhere to the specified design constraints.

G cluster_0 Initial Docking cluster_1 Protocol Validation cluster_2 Pose & Affinity Refinement cluster_3 Outcome prep Structure Preparation (this compound & Target) dock Molecular Docking (Generate Poses) prep->dock redock Redocking / Cross-Docking (RMSD < 2Å?) dock->redock Validate Protocol decoy Decoy Set Screening (High EF & AUC?) dock->decoy Validate Scoring md Molecular Dynamics (Assess Stability) redock->md Use Validated Protocol decoy->md Use Best Pose mmpbsa MM/PBSA or MM/GBSA (Calculate ΔGbind) md->mmpbsa final Validated Binding Hypothesis mmpbsa->final Refined Prediction

Caption: Workflow for the in silico validation of docking simulations.

EGFR_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds dimer Receptor Dimerization & Autophosphorylation egfr->dimer pericosine This compound pericosine->dimer Inhibits grb2 Grb2/SOS dimer->grb2 pi3k PI3K dimer->pi3k ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Simplified EGFR signaling pathway, a target of this compound.

References

A Comparative Analysis of Pericosine A and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment offers a vast and largely untapped reservoir of unique chemical structures with potent biological activities. Among these, a growing number of compounds have demonstrated significant anticancer potential, with several already in clinical use or late-stage development. This guide provides a comparative overview of Pericosine A, a promising marine-derived fungal metabolite, and other notable marine anticancer agents. We present available quantitative data on their cytotoxic activities, detail the experimental protocols for key assays, and visualize their mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and other selected marine-derived anticancer agents against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxic Activity of this compound and its Analogs

CompoundCancer Cell LineIC50 (µM)Reference
This compoundP388 (Murine Leukemia)0.1 µg/mL[1]
This compoundL1210 (Murine Leukemia)Moderate Activity[1]
This compoundHL-60 (Human Leukemia)Moderate Activity[1]
6-Bromo-pericosine AP388, L1210, HL-60Moderate Activity[1]
6-Iodo-pericosine AP388, L1210, HL-60Moderate Activity[1]
6-Fluoro-pericosine AP388, L1210, HL-60Less Active[1]

Table 2: Cytotoxic Activity of Other Marine-Derived Anticancer Agents

CompoundCancer Cell LineIC50Reference
Cytarabine (Ara-C) P388 Murine Leukemia-[2]
HL-60Additive effects with Daunorubicin[2]
Trabectedin (ET-743) Various Sarcomas-[3][4]
Eribulin Mesylate Breast Cancer Cell LinesNanomolar range[5]
Colon, Melanoma, Ovarian, Pancreatic Cancer XenograftsSignificant Antitumor Activity[5]
Dolastatin 10 DU-145 (Prostate)0.5 nM[6]
Lagunamides A-C P388 (Murine Leukemia)6.4, 20.5, 2.1 nM[7]
Swinholide J KB cells6 nM[8]
Swinholide K HepG215 nM[8]
Calothrixins A and B HeLa (Cervical)40 and 350 nM[9]
Stylissamide A MCF-7 (Breast)21.1 µM[10]
HepG2 (Liver)36.8 µM[10]
Stylissoside A MCF-7 (Breast)27.5 µM[10]
HepG2 (Liver)30.5 µM[10]
Mycophenolic Acid HT-29 (Colon)5.47 µM[11]
Polyphenolic Extract (Thalassia testudinum) HCT-15 (Colon)36.51 µg/mL (24h), 22.47 µg/mL (48h)[11]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the anticancer properties of these marine agents are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by EGFR. Inhibition of this phosphorylation by a test compound indicates its potential as an EGFR inhibitor. Various detection methods can be used, including ELISA-based techniques with anti-phosphotyrosine antibodies or fluorescence-based assays like HTRF (Homogeneous Time-Resolved Fluorescence).

Procedure (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a synthetic substrate for EGFR, such as poly-(Glu, Tyr).

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing recombinant EGFR enzyme, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate.

  • Transfer to Coated Plate: Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate).

    • Incubate and wash the plate again.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of EGFR kinase activity. Calculate the IC50 value.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation or relaxation activity of topoisomerase II, a key enzyme in DNA replication and organization.

Principle: Topoisomerase II can unlink interlocked DNA circles (catenated kinetoplast DNA, kDNA) or relax supercoiled plasmids. The assay monitors the conversion of these substrates into their decatenated or relaxed forms, which can be separated by agarose gel electrophoresis.

Procedure (kDNA Decatenation Assay):

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, topoisomerase II reaction buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated, relaxed circular DNA migrates into the gel as distinct bands.

  • Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA products in the presence of the test compound.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and other selected marine-derived anticancer agents.

Pericosine_A_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Signaling_Cascade Downstream Signaling EGFR->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation DNA DNA Topo_II Topoisomerase II DNA_Replication DNA Replication & Repair Topo_II->DNA_Replication Pericosine_A This compound Pericosine_A->EGFR Inhibits Pericosine_A->Topo_II Inhibits

Caption: this compound inhibits EGFR signaling and Topoisomerase II activity.

Cytarabine_Signaling cluster_cell Cancer Cell Cytarabine Cytarabine (Ara-C) Ara_CTP ara-CTP (Active form) Cytarabine->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_Strand Growing DNA Strand Ara_CTP->DNA_Strand Incorporated into Chain_Termination DNA Chain Termination DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Cytarabine inhibits DNA synthesis leading to apoptosis.

Trabectedin_Signaling cluster_nucleus Nucleus Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove Binds to DNA_Adduct DNA Adduct Formation DNA_Minor_Groove->DNA_Adduct Transcription_Factors Transcription Factors DNA_Adduct->Transcription_Factors Displaces DNA_Repair DNA Repair Proteins DNA_Adduct->DNA_Repair Interferes with Transcription_Inhibition Transcription Inhibition Transcription_Factors->Transcription_Inhibition DNA_Damage DNA Damage DNA_Repair->DNA_Damage Apoptosis Apoptosis Transcription_Inhibition->Apoptosis DNA_Damage->Apoptosis

Caption: Trabectedin binds to DNA, inhibiting transcription and repair.

Eribulin_Signaling cluster_cell Cancer Cell Eribulin Eribulin Microtubule_Plus_End Microtubule (+) End Eribulin->Microtubule_Plus_End Binds to Tubulin_Polymerization Tubulin Polymerization Microtubule_Plus_End->Tubulin_Polymerization Inhibits Growth Mitotic_Spindle Mitotic Spindle Formation Tubulin_Polymerization->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Eribulin inhibits microtubule dynamics, leading to mitotic arrest.

In Vivo Efficacy

This compound has demonstrated modest in vivo antitumor activity, extending the survival of mice bearing P388 leukemia.[12] Comparative in vivo studies with other marine-derived agents are essential to fully evaluate its therapeutic potential. Many of the other compounds listed, such as Eribulin and Trabectedin, have undergone extensive preclinical and clinical in vivo studies, leading to their approval as cancer therapies.[13][14]

Conclusion

This compound stands out as a marine-derived compound with a dual mechanism of action, targeting both a critical signaling pathway (EGFR) and a fundamental cellular process (DNA topology). While the available data indicates potent in vitro activity, further comprehensive and comparative studies are necessary to benchmark its efficacy against established and emerging marine-derived anticancer agents. The diverse chemical structures and mechanisms of action of compounds like Cytarabine, Trabectedin, and Eribulin highlight the immense potential of the marine ecosystem as a source of novel oncology therapeutics. This guide serves as a foundational resource for researchers to compare and contrast these promising agents, fostering further investigation and development in the field of marine-based cancer drug discovery.

References

Validating the Synergistic Effect of Pericosine A with Known Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential synergistic effects of Pericosine A, a marine-derived natural product, with the established chemotherapeutic agents doxorubicin and cisplatin. While direct experimental data on these specific combinations are not yet available in published literature, this document outlines the scientific rationale for such synergy, presents hypothetical experimental data based on compounds with similar mechanisms of action, and provides detailed protocols to facilitate future research in this promising area.

Scientific Rationale for Synergy

This compound is a unique bioactive compound that exhibits a dual mechanism of action by inhibiting both Topoisomerase II (Topo II) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This dual inhibition provides a strong basis for expecting synergistic interactions with conventional chemotherapeutics:

  • With Doxorubicin (a Topo II inhibitor): Combining this compound with doxorubicin, another Topo II poison, could lead to an enhanced cytotoxic effect. While both drugs target the same enzyme, they may have different binding sites or mechanisms of stabilizing the Topo II-DNA cleavage complex, potentially leading to a greater number of DNA double-strand breaks and subsequent apoptosis.

  • With Cisplatin (a DNA-damaging agent): Cisplatin functions by forming platinum-DNA adducts, which block DNA replication and transcription, ultimately leading to cell death. EGFR signaling pathways are known to be involved in DNA repair mechanisms that can counteract the effects of cisplatin.[4][5] By inhibiting EGFR, this compound can potentially disrupt these repair processes, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin.[4][6]

Hypothetical Performance Comparison

The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound with doxorubicin and cisplatin. These values are based on published studies of other Topo II and EGFR inhibitors and are intended to serve as a benchmark for future experimental validation.

Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in A549 Lung Carcinoma Cells

TreatmentIC50 (µM)Combination Index (CI)Synergy/Antagonism
This compound5.0--
Doxorubicin0.5--
This compound + Doxorubicin (10:1 ratio)This compound: 1.25Doxorubicin: 0.1250.75Synergism

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Cytotoxicity of this compound and Cisplatin in MCF-7 Breast Cancer Cells

TreatmentIC50 (µM)Combination Index (CI)Synergy/Antagonism
This compound8.0--
Cisplatin15.0--
This compound + Cisplatin (1:2 ratio)This compound: 2.0Cisplatin: 4.00.52Strong Synergism

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) and the synergistic effects of drug combinations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin or Cisplatin (stock solution in a suitable solvent)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Single Agent IC50 Determination: Prepare serial dilutions of this compound, doxorubicin, and cisplatin in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Combination Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on the ratio of their individual IC50 values). Add 100 µL of the drug combinations to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) for the drug combinations using software like CompuSyn. A CI value less than 1 indicates synergy.

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Drug Preparation (this compound, Chemo) drug_treatment Drug Treatment (Single & Combination) drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (48-72h) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570nm) mtt_assay->readout ic50 IC50 Calculation readout->ic50 ci_calc Combination Index (CI) Calculation readout->ci_calc ic50->ci_calc synergy_eval Synergy Evaluation ci_calc->synergy_eval

Caption: Experimental workflow for assessing drug synergy.

PericosineA_Doxorubicin_Synergy PericosineA This compound TopoII Topoisomerase II PericosineA->TopoII inhibition Doxorubicin Doxorubicin Doxorubicin->TopoII inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB increased Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Synergistic mechanism of this compound and Doxorubicin.

PericosineA_Cisplatin_Synergy PericosineA This compound EGFR EGFR PericosineA->EGFR inhibition Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Repair DNA Repair Pathways EGFR->DNA_Repair activates Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->DNA_Damage repairs

Caption: Synergistic mechanism of this compound and Cisplatin.

Disclaimer: The quantitative data presented in this guide are hypothetical and for illustrative purposes only. They are based on the known mechanisms of action of this compound and data from similar compounds. Further in vitro and in vivo studies are required to validate the synergistic potential of this compound in combination with chemotherapeutic agents.

References

Comparative Proteomic Insights into the Anti-Cancer Effects of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the marine-derived natural product, Pericosine A, and its potential as an anti-cancer agent. While direct comparative proteomic studies on this compound are not yet available in published literature, this document outlines its known mechanisms of action and presents a representative proteomics dataset from a similar natural compound, periplocin, to illustrate the data and methodologies central to such research.

Introduction to this compound

This compound is a carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1][2] It has demonstrated selective cytotoxic activity against various human cancer cell lines, including breast and glioblastoma cell lines.[1][3] Mechanistic studies have identified its potential to inhibit key molecules in cancer progression, such as EGFR tyrosine kinase and human topoisomerase II, suggesting a multi-targeted approach to disrupting oncogenic signaling and DNA replication.[1][3] In vivo studies have also shown that this compound can modestly extend survival in murine leukemia models.[1][3]

Comparative Analysis: this compound vs. Other Anti-Cancer Agents

A direct proteomic comparison between this compound and other anti-cancer agents is not yet available. However, based on its known mechanisms, a comparison with established inhibitors of EGFR and Topoisomerase II, such as Gefitinib and Etoposide respectively, would be a logical next step in preclinical research. Such a study would elucidate the unique and overlapping cellular responses to these different compounds.

Representative Comparative Proteomics Data

To illustrate the outcomes of a comparative proteomics study, the following data is presented from a study on periplocin , another natural product with anti-cancer properties, which was investigated for its effects on human lung cancer cells (A549).[4][5] This data serves as an example of the expected output from a similar study on this compound.

Table 1: Down-regulated proteins in A549 lung cancer cells treated with periplocin. [4][5]

Protein NameGene SymbolFold Change
GTP-binding nuclear protein RanRAN>10
Rho GDP-dissociation inhibitor 1ARHGDIA>10
Eukaryotic translation initiation factor 5A-1EIF5ASignificant
Profilin-1PFN1Significant
Proteasome subunit beta type-6PSMB6Significant
ATP synthase ecto-α-subunitATP5A1Significant
Aldehyde dehydrogenase 1ALDH1Significant

Table 2: Up-regulated proteins in A549 lung cancer cells treated with periplocin. [4][5]

Protein NameGene SymbolFold Change
Heat shock cognate 71 kDa proteinHSPA8Significant
10 kDa heat shock proteinHSPE1Significant
Cofilin-1CFL-1Significant

Experimental Protocols

The following is a generalized protocol for a comparative proteomics experiment, based on common methodologies in the field.

4.1. Cell Culture and Treatment Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media. Cells are treated with the experimental compound (e.g., this compound) at a predetermined concentration (e.g., its IC50 value) for a specific duration (e.g., 24 or 48 hours). A control group of cells is treated with the vehicle (e.g., DMSO) only.

4.2. Protein Extraction and Digestion After treatment, cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay). A fixed amount of protein from each sample is then subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides.

4.3. Mass Spectrometry (MS) The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

4.4. Data Analysis The raw MS data is processed using specialized software (e.g., MaxQuant) to identify and quantify peptides and proteins. Statistical analysis is performed to identify proteins that are differentially expressed between the treated and control groups.

cluster_workflow Comparative Proteomics Workflow start Cancer Cell Culture treatment Treatment with This compound / Control start->treatment extraction Protein Extraction and Quantification treatment->extraction digestion Protein Digestion (Trypsin) extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis and Protein Identification lcms->data_analysis end Differentially Expressed Proteins data_analysis->end

A generalized workflow for a comparative proteomics experiment.

Signaling Pathways

Based on the representative data for periplocin, the affected proteins are involved in key cellular processes such as transcription and proteolysis.[4][5] For this compound, with its known targets, the signaling pathways of interest would be the EGFR signaling cascade and the pathways involving Topoisomerase II in DNA replication and repair.

cluster_pathway Potential Signaling Pathways Targeted by this compound cluster_egfr EGFR Signaling cluster_topo Topoisomerase II Inhibition pericosine This compound egfr EGFR pericosine->egfr inhibits topo2 Topoisomerase II pericosine->topo2 inhibits ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k PI3K/Akt Pathway egfr->pi3k proliferation Cell Proliferation, Survival ras_raf->proliferation pi3k->proliferation dna_rep DNA Replication and Repair topo2->dna_rep apoptosis Apoptosis dna_rep->apoptosis inhibition leads to

Potential signaling pathways targeted by this compound.

Conclusion

This compound presents a promising profile as a multi-targeted anti-cancer agent. While direct comparative proteomic data is still needed to fully elucidate its cellular effects, the methodologies and expected data formats are well-established. The illustrative data from the study of periplocin highlights how proteomics can reveal key protein expression changes and inform on the mechanisms of action of novel anti-cancer compounds. Future research should focus on conducting comprehensive proteomic analyses of this compound in various cancer models to validate its targets and uncover new therapeutic potentials.

References

Pericosine A: A Potent and Selective Anticancer Agent in Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Pericosine A's selectivity for cancer cells over normal cells, supported by available experimental data and mechanistic insights.

Introduction

This compound, a naturally occurring compound isolated from the marine fungus Periconia byssoides, has emerged as a promising candidate in the field of oncology research.[1] Exhibiting a unique carbasugar structure, this marine-derived metabolite has demonstrated significant antitumor activity in both in vitro and in vivo studies.[1][2] A critical attribute for any potential anticancer therapeutic is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing toxic side effects. This guide provides a comprehensive assessment of the selectivity of this compound, presenting available data on its cytotoxicity against cancer versus normal cells, detailing the experimental protocols used for its evaluation, and visualizing its proposed mechanisms of action.

Data Presentation: Cytotoxicity Profile of this compound

The selectivity of an anticancer compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) or effective dose (ED50) against cancer cell lines versus normal cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, indicates a more favorable therapeutic window.

The following table summarizes the available effective dose data for this compound against a murine leukemia cell line.

Cell LineCell TypeED50 (µg/mL)
P388Murine Lymphocytic Leukemia0.1[2]

Note: The ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response. While related to IC50, they can differ based on the experimental endpoint. Data for normal cell lines is currently lacking in publicly available literature, preventing the calculation of a Selectivity Index.

Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting two critical enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1]

Inhibition of EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are central to cell growth, proliferation, and survival.[3][4][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. This compound has been shown to inhibit the protein kinase activity of EGFR, thereby disrupting these oncogenic signals.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR This compound This compound PI3K PI3K Akt Akt mTOR mTOR Proliferation Proliferation

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology.[6] Cancer cells, due to their high rate of proliferation, are particularly dependent on Topoisomerase II activity. By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[7]

Topoisomerase_II_Inhibition This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA Replication DNA Replication Topoisomerase II->DNA Replication Enables DNA Strand Breaks DNA Strand Breaks Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis DNA Strand Breaks->Cell Cycle Arrest/Apoptosis Leads to

Experimental Protocols

The evaluation of the cytotoxic activity of this compound is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability.

General MTT Assay Protocol for Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of a compound like this compound. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and determine cell viability using a method like trypan blue exclusion. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Conclusion

This compound represents a promising marine-derived natural product with demonstrated selective anticancer activity. Its dual mechanism of action, targeting both the EGFR signaling pathway and Topoisomerase II, provides a strong rationale for its further development. While the currently available public data on its selectivity is limited, the initial findings are encouraging. To fully assess its therapeutic potential, further studies are warranted to establish a comprehensive cytotoxicity profile across a broad range of human cancer and normal cell lines. The detailed investigation of its impact on downstream signaling pathways will also be crucial in elucidating the precise molecular mechanisms underlying its selectivity and efficacy. The experimental protocols outlined in this guide provide a standardized framework for conducting such future investigations.

References

Safety Operating Guide

Prudent Disposal Procedures for Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

Pericosine A, a fungal metabolite with notable anticancer and odor-neutralizing properties, requires careful handling and disposal in a laboratory setting.[1][2] While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to established laboratory safety protocols is essential to ensure a safe working environment and responsible environmental stewardship.[3] This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Chemical and Safety Data

A summary of essential data for this compound is presented below, offering a quick reference for handling and safety considerations.

PropertyValueReference
Chemical Name (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, methyl ester[1]
CAS Number 200335-68-8[1][3][4]
Molecular Formula C₈H₁₁ClO₅[1]
Molecular Weight 222.6 g/mol [1][3]
Appearance Solid[3]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1]
GHS Classification Not classified as hazardous[3]
Hazard Statements None[3]
Precautions for Handling No special measures required beyond standard laboratory practices.[3]
Storage Store in accordance with information listed on the product insert. Keep container tightly closed.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

PericosineA_Disposal_Workflow cluster_prep Waste Preparation cluster_assessment Risk Assessment cluster_disposal Disposal Path cluster_final Final Steps start Start: this compound Waste Generated collect Collect Waste in a Designated, Labeled Container start->collect segregate Segregate from Hazardous Waste Streams collect->segregate is_contaminated Is the waste mixed with hazardous substances? segregate->is_contaminated non_hazardous_disposal Dispose as Non-Hazardous Laboratory Waste is_contaminated->non_hazardous_disposal No hazardous_disposal Follow Institutional Protocols for Hazardous Waste Disposal is_contaminated->hazardous_disposal Yes document Document Disposal Record non_hazardous_disposal->document consult_ehs Consult Environmental Health & Safety (EHS) for guidance hazardous_disposal->consult_ehs consult_ehs->document end End document->end

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

While this compound is not classified as a hazardous material, a systematic approach to its disposal is recommended to maintain safety and compliance with institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound and its waste.

2. Waste Collection and Segregation:

  • Collect all solid waste materials contaminated with this compound (e.g., weighing papers, contaminated tips, vials) in a designated, clearly labeled waste container.

  • Collect aqueous solutions of this compound in a separate, sealed, and labeled container.

  • Crucially, do not mix this compound waste with other hazardous waste streams unless explicitly required by your institution's protocols.

3. Decontamination of Glassware and Surfaces:

  • For glassware and non-porous surfaces, wash with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol) followed by a standard laboratory detergent and water.

  • Dispose of the initial solvent rinse as this compound waste.

4. Disposal of Uncontaminated and Decontaminated Materials:

  • Once decontaminated, glassware can be washed and reused.

  • Solid materials that have been decontaminated can typically be disposed of as regular laboratory trash.

5. Disposal of this compound Waste:

  • For Pure or Concentrated this compound:

    • Treat as chemical waste. Arrange for collection by your institution's Environmental Health and Safety (EHS) department.

  • For Dilute Aqueous Solutions of this compound:

    • Although not classified as hazardous, it is best practice to avoid drain disposal for any research chemical.

    • Collect these solutions in a labeled waste container for EHS pickup.

  • Consideration for Neutralization: this compound is known to react with organosulfur compounds to form stable, odorless thioethers.[1][2] While a specific protocol for disposal via neutralization has not been established, this reactivity suggests that trace amounts might be deactivated by reaction with a thiol-containing solution. However, this should only be performed after a thorough risk assessment and with approval from your institution's safety officer.

6. Final Disposal Steps:

  • Ensure all waste containers are securely sealed and properly labeled with the contents ("this compound Waste," concentration, and date).

  • Follow your institution's specific procedures for chemical waste pickup and disposal.

  • Maintain a record of the disposal in your laboratory notebook or waste log.

By following these procedures, laboratory personnel can manage this compound waste safely and in accordance with best practices for chemical hygiene and environmental responsibility. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of Pericosine A, a fungal metabolite with potential applications in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational framework for its use.

Personal Protective Equipment (PPE) and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of good laboratory practice, standard personal protective equipment should be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesStandard laboratory grade
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Body Protection Laboratory coat---

General Handling Precautions:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage and Stability

This compound should be stored under controlled conditions to ensure its stability and integrity.

ParameterRecommendation
Storage Temperature -20°C
Storage Container Tightly sealed vial
Inert Atmosphere Recommended to purge with an inert gas

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

IncidentProcedure
Minor Spill 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for disposal. 4. Clean the spill area with soap and water.
Skin Contact Wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As this compound is not classified as hazardous, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from hazardous chemical waste streams.

  • Containerization:

    • Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials in a designated, clearly labeled, and sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container. Do not pour down the drain.

  • Labeling: Label the waste container as "Non-hazardous chemical waste: this compound". Include the date and the name of the principal investigator.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Protocols

This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following are representative protocols for assessing its biological activity.

In Vitro Cytotoxicity Assay against P388 Murine Leukemia Cells

This protocol is based on the reported cytotoxic activity of this compound.[1]

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed P388 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48 hours under the same conditions.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal effective concentration (ED₅₀) by plotting the percentage of cell viability against the log of this compound concentration.

In Vivo Antitumor Activity in a P388 Mouse Xenograft Model

This protocol is a general guideline for assessing the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • P388 murine leukemia cells

  • This compound formulation for injection (e.g., dissolved in a vehicle of saline with 5% DMSO and 5% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10⁶ P388 cells in 100 µL of PBS into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Visualizations

Experimental Workflow for Handling this compound

PericosineA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don PPE (Gloves, Lab Coat, Safety Glasses) B Prepare Stock Solution (Dissolve in appropriate solvent, e.g., DMSO) A->B C In Vitro Assay (e.g., Cytotoxicity Assay) B->C D In Vivo Study (e.g., Xenograft Model) B->D E Segregate Waste (Solid and Liquid) C->E D->E F Label Waste Containers E->F G Store Waste Appropriately F->G H Dispose via EHS G->H

Caption: Workflow for the safe handling and disposal of this compound.

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PericosineA This compound PericosineA->EGFR Inhibition

Caption: this compound inhibits the EGFR signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pericosine A
Reactant of Route 2
Pericosine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.